Cyclohexano-15-crown-5
Description
The exact mass of the compound Tetradecahydro-1,4,7,10,13-benzopentaoxacyclopentadecin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 339324. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O5/c1-2-4-14-13(3-1)18-11-9-16-7-5-15-6-8-17-10-12-19-14/h13-14H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRWGIWRQMNZNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)OCCOCCOCCOCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938527 | |
| Record name | Tetradecahydro-1,4,7,10,13-benzopentaoxacyclopentadecine | |
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Molecular Weight |
274.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17454-48-7 | |
| Record name | Cyclohexano-15-crown-5 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17454-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetradecahydro-1,4,7,10,13-benzopentaoxacyclopentadecin | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017454487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC339324 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339324 | |
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| Record name | Tetradecahydro-1,4,7,10,13-benzopentaoxacyclopentadecine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecahydro-1,4,7,10,13-benzopentaoxacyclopentadecin | |
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Foundational & Exploratory
Spectroscopic Characterization and Structural Validation of Cyclohexano-15-Crown-5: A Technical Guide
Executive Summary
Cyclohexano-15-crown-5 is a pivotal phase-transfer catalyst and ionophore, distinguished from its parent benzo-15-crown-5 by the saturation of the aromatic ring. This saturation introduces stereochemical complexity—specifically cis/trans isomerism—that profoundly impacts its ion-binding selectivity (typically Na⁺ > K⁺) and solubility profile.
This guide provides a rigorous spectroscopic workflow to validate the identity, isomeric purity, and functional capability of this compound. Unlike standard datasheets, we focus here on the causality between molecular geometry and spectral signals, ensuring you can distinguish the desired cis-isomer (typically the kinetic product of hydrogenation) from the thermodynamically distinct trans-isomer.
Molecular Architecture & Stereochemical Logic
Before interpreting spectra, one must understand the stereochemical environment. The fusion of the macrocyclic ether ring to the cyclohexane backbone creates two chiral centers at the bridgehead carbons.
-
Cis-Isomer: The ether ring substituents are on the same side of the cyclohexane chair. This isomer possesses a plane of symmetry (
), rendering it achiral (meso). It is generally more flexible, allowing for rapid conformational switching which averages NMR signals at room temperature. -
Trans-Isomer: The substituents are on opposite sides. This molecule is chiral (
symmetry) and significantly more rigid.
Workflow: Structural Elucidation Pathway
Figure 1: Analytical workflow for the structural validation of this compound.
Infrared Spectroscopy (IR): The First-Pass Filter
Objective: Confirm the integrity of the ether backbone and absence of unreduced aromatic precursors (Benzo-15-crown-5) or hydrolyzed ring-opened impurities.
Methodology: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to avoid moisture absorption, which interferes with the crown ether's cavity.
| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Significance |
| C-O-C (Ether) Stretch | 1090 – 1120 | Primary ID. Strong, broad band characteristic of macrocyclic ethers. |
| C-H Stretch (Aliphatic) | 2850 – 2950 | Confirms the cyclohexane ring and ethylene bridges. |
| Absence of C=C (Ar) | ~1500, 1600 | Critical Purity Check. Absence confirms full hydrogenation of the benzo-precursor. |
| Absence of O-H | 3200 – 3500 | Confirms the ring is closed (no terminal glycols) and sample is dry. |
Expert Insight: If you observe a broad peak around 3400 cm⁻¹, do not immediately assume ring opening. Crown ethers are hygroscopic; this is likely atmospheric water trapped in the cavity. Dry the sample over P₂O₅ and re-run.
Mass Spectrometry: Molecular Weight & Ion Affinity
Objective: Validate molecular formula (
Methodology: Electrospray Ionization (ESI) in positive mode is superior to Electron Impact (EI) for this molecule. EI typically fragments the ether ring too aggressively, often obliterating the molecular ion.
Fragmentation & Adduct Logic[1]
-
Base Peak (ESI): You will rarely see the naked
. Instead, look for (m/z 297) or (m/z 313). -
Why? The instrument's background sodium is sufficient for the crown ether to scavenge, forming a stable host-guest complex inside the source. This "contamination" is actually a functional validation of the molecule's ionophore activity.
Fragmentation Pattern (MS/MS or EI): If forced to fragment, the molecule unzips by losing ethylene oxide units.
-
Loss of 44 Da: Characteristic of
units. -
Cyclohexane Ring Retention: Fragments retaining the cyclohexane ring will appear at higher masses compared to standard 15-crown-5.
Figure 2: Expected ionization pathways in ESI-MS. The sodium adduct is the diagnostic standard.
Nuclear Magnetic Resonance (NMR): The Stereochemical Standard
Objective: Distinguish cis from trans isomers and confirm regiospecificity.
Solvent Choice:
¹H NMR Analysis (300-600 MHz)
The spectrum is divided into two distinct regions: the Ether Region (deshielded) and the Cyclohexane Region (shielded).
| Proton Type | Chemical Shift (δ ppm) | Multiplicity & Interpretation |
| Ether (-OCH₂-) | 3.60 – 3.80 | Multiplet. The 16 protons of the crown ring. In the cis-isomer, these may appear as a broadened singlet or tight multiplet due to rapid conformational averaging. |
| Bridgehead (H-C-O) | 3.20 – 3.40 | Multiplet. The two protons at the fusion point. Crucial for isomer ID. |
| Cyclohexane (-CH₂-) | 1.20 – 1.90 | Complex Multiplets. The 8 remaining protons of the cyclohexane ring. |
Distinguishing Isomers:
-
Cis-Isomer: Due to the plane of symmetry, the bridgehead protons are chemically equivalent (enantiotopic relationships in the meso compound). The signal is often simpler.
-
Trans-Isomer: The rigid structure often leads to more distinct coupling patterns (
vs ) for the bridgehead protons.
¹³C NMR Analysis
This is the most definitive method for purity.
| Carbon Type | Shift (δ ppm) | Count | Notes |
| Ether (-CH₂-O-) | 67.0 – 71.0 | 8 | Look for symmetry. Cis-isomer often shows fewer peaks (4 distinct signals) due to symmetry if resolution is low; high field shows all. |
| Bridgehead (CH-O) | 78.0 – 80.0 | 2 | Distinctly downfield from other alkanes due to oxygen attachment. |
| Cyclohexane (β) | 28.0 – 30.0 | 2 | Carbons adjacent to bridgehead. |
| Cyclohexane (γ) | 22.0 – 24.0 | 2 | Distal carbons. |
Experimental Protocol: Sodium Complexation Titration
To validate the "Application" aspect of this molecule (ionophoric activity), a simple NMR titration is recommended.
Principle: When this compound binds Na⁺, the electron density on the oxygen atoms decreases (donation to metal), causing a downfield shift (deshielding) of the adjacent protons.
Protocol:
-
Prepare Host Solution: Dissolve 10 mg of this compound in 0.6 mL
. Acquire reference ¹H NMR.[1][2] -
Prepare Guest Solution: Dissolve dry NaSCN (Sodium Thiocyanate) in
(Deuterated Acetonitrile) or add solid NaSCN directly if using a heterogeneous mix (less precise). Note: NaSCN is used for its solubility in organics. -
Titration: Add NaSCN in 0.2 equivalent increments.
-
Observation: Monitor the Ether Region (3.6 ppm) .
-
Result: The peak will shift downfield (e.g., to ~3.8 ppm) and may sharpen as the conformation locks into the binding geometry.
-
Validation: If no shift occurs, the crown ether is likely hydrolyzed (ring-opened) or the cavity is blocked.
-
References
-
NIST Mass Spectrometry Data Center. "15-Crown-5 Electron Ionization Mass Spectrum." National Institute of Standards and Technology. [Link]
-
PubChem. "Compound Summary: 15-Crown-5 Derivatives."[1] National Library of Medicine. [Link]
Sources
Foundations of Host-Guest Chemistry: A Technical Analysis of Early Crown Ether-Alkali Metal Complexation
[1][2]
Historical Genesis & Structural Logic
The discovery of crown ethers by Charles J. Pedersen at DuPont in 1967 was not merely a synthetic milestone; it was the foundational event for supramolecular chemistry. While attempting to synthesize a quinquedentate phenolic ligand for vanadium catalysis, Pedersen serendipitously isolated a stable, white crystalline byproduct: dibenzo-18-crown-6 .[1][2]
His critical insight was not just the synthesis, but the recognition of its specific solubility behavior. The ether was insoluble in methanol but dissolved instantly upon the addition of sodium salts. This observation led to the realization of the Host-Guest paradigm: the cyclic polyether (Host) wraps around the alkali metal cation (Guest), held together not by covalent bonds, but by ion-dipole interactions between the metal cation and the oxygen lone pairs.
The Structural Imperative
The "Crown" nomenclature (e.g., 18-crown-6) derives from the molecule's conformation when bound.[2] The heteroatoms (oxygens) orient inward to form an electron-rich cavity, while the ethylene bridges orient outward, creating a lipophilic exterior.[2] This structure allows the complex to dissolve in non-polar organic solvents, a property that revolutionized phase-transfer catalysis.[2]
Figure 1: The fundamental equilibrium of host-guest complexation.[2] Successful binding requires the energy of complexation to overcome the desolvation penalties of both the host cavity and the guest cation.
Thermodynamic Principles: The Hole-Size Rule & Solvation
Early studies established the Hole-Size Rule , which posits that stability is maximized when the ionic radius of the cation matches the cavity diameter of the crown ether.
| Crown Ether | Cavity Diameter (Å) | Optimal Cation | Ionic Radius (Å) |
| 12-Crown-4 | 1.2 – 1.5 | Lithium ( | 0.76 |
| 15-Crown-5 | 1.7 – 2.2 | Sodium ( | 1.02 |
| 18-Crown-6 | 2.6 – 3.2 | Potassium ( | 1.38 |
The Causality of Selectivity
While size matching is the primary driver, it is not the sole determinant. You must consider the Enthalpy-Entropy Compensation :
-
Desolvation Penalty: Smaller ions like
have higher charge densities and thus tighter hydration shells than .[1][2] To enter the 18-crown-6 cavity, must shed this water.[1] The energy gain from binding to the crown ether oxygens often cannot compensate for the high energy cost of desolvating .[2] -
Conformational Reorganization: The crown ether must reorganize from a flexible, random coil (often with oxygens pointing out in polar solvents) to a pre-organized, rigid ring.[2] This entropic cost affects the free energy of binding (
).[2]
Early Experimental Methodologies[2]
To quantify these interactions, early researchers (Pedersen, Frensdorff, Izatt) developed robust protocols.[2] Two primary methods remain relevant for validating binding constants today.
Protocol A: The Picrate Extraction Method
Purpose: To determine the extraction equilibrium constant (
Workflow:
-
Aqueous Phase Prep: Prepare an aqueous solution of the alkali metal hydroxide (MOH) and picric acid.[2] Adjust to pH 7–8 to ensure picrate formation.
-
Organic Phase Prep: Dissolve the crown ether in a water-immiscible solvent (e.g., Dichloromethane or Benzene).[1][2]
-
Equilibration: Mix equal volumes of both phases in a separatory funnel or sealed vial. Shake vigorously for >15 minutes to reach equilibrium.
-
Separation: Centrifuge to separate phases.
-
Quantification: Remove the organic layer.[2] Measure absorbance at
nm (specific to the picrate species in that solvent).[2] -
Calculation: The concentration of picrate in the organic phase equals the concentration of the complex
.[2]
Figure 2: The Picrate Extraction Workflow. The transfer of the yellow picrate anion into the organic phase serves as a visual and spectroscopic reporter for cation complexation.
Protocol B: Conductometric Titration
Purpose: To determine the stability constant (
Mechanism: The mobility of a free solvated ion differs from that of a bulky crown-encapsulated ion.[2][3] As the crown ether is added to the salt solution, the conductivity changes (usually decreases) until saturation.
Steps:
-
Place a known concentration of Alkali Metal Salt (e.g., KCl) in a conductivity cell.[2]
-
Measure initial conductivity (
).[1][2] -
Stepwise add a solution of Crown Ether.[2]
-
Plot Conductivity (
) vs. Molar Ratio ([Ligand]/[Metal]).[2][4] -
The inflection point indicates stoichiometry (usually 1:1), and curve fitting yields
.[2]
Data Synthesis: Stability Constants
The following table summarizes the stability constants (
| Cation | Ionic Radius (Å) | Selectivity Note | ||
| 1.02 | 4.32 | 0.80 | Too small; loose fit.[1][2] | |
| 1.38 | 6.10 | 2.03 | Optimal fit. | |
| 1.52 | 5.30 | 1.56 | Slightly too large.[1][2] | |
| 1.67 | 4.62 | 0.99 | Too large; sits "perched" on ring.[1][2] |
Data synthesized from Frensdorff (1971) and Izatt et al. (1985).[2]
Implications for Modern Drug Development
Understanding these early studies is critical for modern pharmaceutical applications:
-
Ion Channel Mimetics: The principles of selectivity (hole-size vs. desolvation) guide the design of synthetic ion channels and antibiotics (e.g., Valinomycin analogs) that disrupt bacterial gradients.[2]
-
Phase Transfer Catalysis (PTC): In drug synthesis, crown ethers transport ionic reagents (like
or ) into organic phases, accelerating reactions that would otherwise be impossible in biphasic systems.[1][2] -
Solubility Enhancement: For ionic drugs with poor bioavailability, macrocyclic complexation can mask the charge, improving membrane permeability.[2]
Figure 3: Thermodynamic Cycle. The observed binding in solution is the net result of intrinsic gas-phase affinity minus the difference in solvation energies between the free species and the complex.
References
-
Pedersen, C. J. (1967).[2][5][6][7][8] Cyclic polyethers and their complexes with metal salts.[2][5][7][8][9][10][11][12] Journal of the American Chemical Society, 89(26), 7017–7036. Link[2]
-
Frensdorff, H. K. (1971).[2][7] Stability constants of cyclic polyether complexes with univalent cations. Journal of the American Chemical Society, 93(3), 600–606. Link[2]
-
Izatt, R. M., Bradshaw, J. S., Nielsen, S. A., Lamb, J. D., Christensen, J. J., & Sen, D. (1985). Thermodynamic and kinetic data for cation-macrocycle interaction.[1][2][5][7] Chemical Reviews, 85(4), 271–339.[2] Link[2]
-
Takeda, Y., Yano, H., Ishibashi, M., & Isozumi, H. (1980).[2][7] Conductance behavior of alkali metal ion-crown ether complexes. Bulletin of the Chemical Society of Japan, 53(1), 72–76. Link[2]
Sources
- 1. 18-Crown-6 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ris.utwente.nl [ris.utwente.nl]
- 4. chemijournal.com [chemijournal.com]
- 5. sid.ir [sid.ir]
- 6. conference.pixel-online.net [conference.pixel-online.net]
- 7. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]
- 8. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 9. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. santaisci.com [santaisci.com]
- 12. researchgate.net [researchgate.net]
The Serendipitous Crown: A Technical Guide to the Discovery and Development of Cyclohexano Crown Ethers
Abstract
The discovery of crown ethers by Charles Pedersen in 1967 was a watershed moment in chemistry, heralding the dawn of supramolecular chemistry and the concept of host-guest interactions.[1] This in-depth technical guide traces the historical trajectory of a specific and highly influential class of these macrocycles: the cyclohexano crown ethers. We will delve into the serendipitous initial discovery of their aromatic precursors, the subsequent evolution of their synthesis, the critical role of stereochemistry in their function, and their applications, particularly in the realm of drug development. This guide is intended for researchers, scientists, and professionals in drug development, providing both a historical perspective and practical, field-proven insights into the chemistry and application of these remarkable molecules.
A Fortuitous Finding: The Dawn of the Crown Ethers
The story of crown ethers begins not with a deliberate search for a new class of molecules, but with an unexpected byproduct in an unrelated experiment. In 1967, Charles J. Pedersen, a chemist at DuPont, was attempting to synthesize a complexing agent for divalent cations.[2] His synthetic strategy involved linking two catecholate groups.[2] In the process of purifying his target compound, Pedersen isolated a small quantity of a white, crystalline byproduct which exhibited an unusual and potent ability to complex potassium cations.[2] This accidental discovery led to the isolation and characterization of the first crown ether, 2,3,11,12-dibenzo-1,4,7,10,13,16-hexaoxacyclo-octadeca-2,11-diene, now commonly known as dibenzo-18-crown-6.[3] This seminal work, which earned Pedersen a share of the 1987 Nobel Prize in Chemistry, opened the floodgates to the systematic study of these macrocyclic polyethers and their remarkable ability to selectively bind cations.[2]
The nomenclature of crown ethers, also introduced by Pedersen, is elegantly simple: "x-crown-y", where 'x' is the total number of atoms in the macrocyclic ring and 'y' is the number of oxygen atoms.[4] Thus, the parent compound of the cyclohexano series precursor is dibenzo-18-crown-6.
From Aromatic Precursor to Aliphatic Analogue: The Synthesis of Cyclohexano Crown Ethers
The initial discovery of dibenzo-18-crown-6 was quickly followed by efforts to modify its structure to fine-tune its properties. A key development was the hydrogenation of the aromatic rings to produce the corresponding saturated cyclohexano derivatives, most notably dicyclohexyl-18-crown-6 (DCH18C6). This conversion from a rigid, planar aromatic system to a more flexible, three-dimensional aliphatic structure had a profound impact on the cation binding properties of the crown ether.
The "Template Effect": A Cornerstone of Crown Ether Synthesis
A critical concept in the synthesis of crown ethers is the "template effect." The cyclization reactions to form these macrocycles are often plagued by low yields due to the competing formation of linear polymers. However, the presence of an appropriately sized alkali metal cation can act as a template, organizing the precursor molecules around it and thereby promoting the desired intramolecular cyclization. This significantly improves the yield of the desired crown ether.
Diagram 1: The Template Effect in Crown Ether Synthesis
Caption: The role of a templating cation in directing the synthesis towards the desired macrocyclic product.
Experimental Protocol: Synthesis of Dibenzo-18-crown-6
The synthesis of dibenzo-18-crown-6 is typically achieved through a Williamson ether synthesis, reacting catechol with bis(2-chloroethyl) ether in the presence of a base.
Materials:
-
Catechol
-
Bis(2-chloroethyl) ether
-
Sodium hydroxide
-
n-Butanol
-
Tetrabutylammonium bromide (optional, as a phase-transfer catalyst)
Procedure:
-
A solution of catechol and sodium hydroxide in n-butanol is heated to reflux.
-
Bis(2-chloroethyl) ether is added dropwise to the refluxing mixture. The presence of a phase-transfer catalyst like tetrabutylammonium bromide can increase the reaction rate and yield.[5]
-
The reaction mixture is refluxed for several hours.
-
After cooling, the product is isolated by filtration and purified by recrystallization, often from acetone or toluene.[5]
Experimental Protocol: Hydrogenation of Dibenzo-18-crown-6 to Dicyclohexyl-18-crown-6
The conversion of the aromatic precursor to the saturated cyclohexano derivative is achieved through catalytic hydrogenation.
Materials:
-
Dibenzo-18-crown-6
-
Ruthenium on alumina (Ru/Al2O3) or other suitable catalyst
-
n-Butanol or other suitable solvent
-
High-pressure hydrogenation apparatus (autoclave)
Procedure:
-
Dibenzo-18-crown-6 is dissolved in a suitable solvent, such as n-butanol, in a high-pressure autoclave.
-
A catalytic amount of ruthenium on alumina is added.
-
The autoclave is sealed, purged with an inert gas, and then pressurized with hydrogen gas.
-
The reaction is carried out at elevated temperature and pressure (e.g., 100-140°C and 70-100 atm) until the theoretical amount of hydrogen is consumed.[5]
-
After cooling and depressurization, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield the crude dicyclohexyl-18-crown-6, which is typically a mixture of stereoisomers.
The Critical Role of Stereochemistry
The hydrogenation of the two benzene rings in dibenzo-18-crown-6 to cyclohexane rings introduces multiple stereocenters, resulting in a mixture of up to five possible stereoisomers of dicyclohexyl-18-crown-6. The relative orientation of the two cyclohexyl rings with respect to the plane of the polyether ring significantly influences the shape of the macrocyclic cavity and, consequently, its cation binding properties.
The two most common and well-studied isomers are the cis-syn-cis and cis-anti-cis isomers.
Diagram 2: Key Stereoisomers of Dicyclohexyl-18-crown-6
Caption: The influence of stereoisomerism on the physicochemical properties of dicyclohexyl-18-crown-6.
The ratio of these isomers produced during hydrogenation can be influenced by the choice of catalyst and reaction conditions. For instance, certain ruthenium-based catalysts have been shown to favor the formation of the cis-syn-cis isomer.[5] The separation of these isomers can be achieved by chromatography or fractional crystallization of their cation complexes.
Quantitative Insights into Cation Complexation
The defining characteristic of crown ethers is their ability to form stable complexes with cations that fit snugly within their central cavity. This interaction is primarily electrostatic, involving ion-dipole forces between the positively charged cation and the lone pairs of electrons on the oxygen atoms of the polyether ring. The stability of these complexes is quantified by the stability constant (log K) or the Gibbs free energy of complexation (ΔG).
The selectivity of a crown ether for a particular cation is governed by a "size-fit" relationship. 18-crown-6 and its derivatives, with their approximately 2.6-3.2 Å cavity diameter, show a high affinity for the potassium ion (ionic diameter ~2.66 Å).
Table 1: Stability Constants (log K) for the Complexation of Dicyclohexyl-18-crown-6 Isomers with Alkali and Alkaline Earth Metal Cations in Methanol at 25°C
| Cation | Ionic Radius (Å) | cis-syn-cis Isomer (log K) | cis-anti-cis Isomer (log K) |
| Li⁺ | 0.76 | 2.58 | 2.52 |
| Na⁺ | 1.02 | 4.08 | 3.68 |
| K⁺ | 1.38 | 6.01 | 5.38 |
| Rb⁺ | 1.52 | 5.20 | 4.45 |
| Cs⁺ | 1.67 | 4.60 | 3.49 |
| Mg²⁺ | 0.72 | - | - |
| Ca²⁺ | 1.00 | 3.70 | 2.60 |
| Sr²⁺ | 1.18 | 4.90 | 4.30 |
| Ba²⁺ | 1.35 | 5.60 | 5.10 |
Note: Data compiled from various sources. Exact values may vary depending on experimental conditions.
As the data in Table 1 indicates, the cis-syn-cis isomer generally forms more stable complexes than the cis-anti-cis isomer. Both isomers exhibit a clear preference for K⁺ among the alkali metals and for Ba²⁺ and Sr²⁺ among the alkaline earth metals, whose ionic radii are a good match for the crown ether's cavity.
Applications in Drug Development and Beyond
The unique properties of cyclohexano crown ethers have led to their application in a wide range of fields, from phase-transfer catalysis to the separation of isotopes. Their potential in the pharmaceutical sciences is particularly noteworthy.
Enhancing Drug Solubility and Permeability
Many promising drug candidates suffer from poor aqueous solubility, which limits their bioavailability. Crown ethers can encapsulate charged drug molecules or their counter-ions, effectively shielding their charge and increasing their solubility in less polar environments, such as biological membranes. This can enhance the permeability of drugs across cellular barriers. For example, studies have shown that crown ethers can improve the solubility and corneal penetration of the ophthalmic drug riboflavin by sequestering Ca²⁺ ions from the corneal epithelium, which loosens tight junctions between cells.[6]
Cyclohexano Crown Ethers in Drug Delivery Systems
While still an emerging area, the incorporation of cyclohexano crown ethers into more complex drug delivery systems is a promising avenue of research. Their ability to form host-guest complexes can be exploited to create stimuli-responsive drug carriers. For instance, a drug could be encapsulated within a nanoparticle or liposome that is functionalized with a cyclohexano crown ether. The release of the drug could then be triggered by a change in the local concentration of a specific cation.
Although preclinical studies specifically detailing the use of dicyclohexyl-18-crown-6 in the delivery of chemotherapeutics like paclitaxel are not yet widely published, the principles of host-guest chemistry suggest their potential.[7][8] For example, a paclitaxel-loaded nanoparticle could be designed with a "gatekeeper" system based on a cyclohexano crown ether. In a low-potassium environment, the gate would be closed. Upon reaching a high-potassium environment, such as the intracellular space, the crown ether would bind K⁺, inducing a conformational change that opens the gate and releases the drug.
Diagram 3: Conceptual Model of a Cation-Triggered Drug Delivery System
Caption: A conceptual diagram illustrating how a cyclohexano crown ether could function as a cation-responsive gatekeeper in a drug delivery nanoparticle.
Conclusion and Future Perspectives
From a serendipitous discovery in an industrial laboratory to a cornerstone of supramolecular chemistry, the journey of crown ethers, and specifically their cyclohexano derivatives, has been remarkable. Their unique ability to selectively recognize and bind cations has not only provided chemists with powerful new tools but has also offered profound insights into the nature of molecular recognition.
For researchers and professionals in drug development, cyclohexano crown ethers represent a versatile platform with significant untapped potential. While their application as simple solubility enhancers is established, their future lies in their integration into sophisticated, stimuli-responsive drug delivery systems. Further research into the design of novel cyclohexano crown ether derivatives with tailored binding properties and their incorporation into biocompatible nanocarriers will undoubtedly pave the way for new and more effective therapies. The legacy of Pedersen's "goo" continues to inspire innovation, reminding us that sometimes the most profound discoveries are found where we least expect them.
References
-
Pedersen, C. J. (1988). The Discovery of Crown Ethers. Science, 241(4865), 536–540. [Link][3]
-
VTechWorks. (n.d.). Chapter II Crown Ethers. Retrieved from [Link][1]
-
OpenStax. (n.d.). 18.6 Crown Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link][4]
-
Kamboj, M., Richa, Khare, S., & Rastogi, A. (2019). CROWN ETHERS: SYNTHESIS & APPLICATIONS. JETIR, 6(6). [Link][9]
-
Wikipedia. (2024). Crown ether. In Wikipedia. Retrieved from [Link][2]
-
Rounaghi, G., & Moffazzeli, F. (2014). Study on complex formation of dicyclohexyl-18-crown-6 with Mg , Ca and Sr in acetonitrile-water binary mixtures by conductometry. Journal of Physical and Chemical Sciences, 1(2). Retrieved from [Link][10]
-
American Chemical Society. (2023). 18-Crown-6. Retrieved from [Link][11]
-
ResearchGate. (2010). A thermodynamic study of the association of alkali metal cations with dicyclohexano-18-crown-6. Retrieved from [Link][12]
-
ResearchGate. (2002). Stereospecific Synthesis of cis - trans -Dicyclohexano-18-crown-6 and K + Complexation by the Five Dicyclohexano-18-crown-6 Isomers. Retrieved from [Link][13]
-
Wang, Y., et al. (2017). Preclinical development of drug delivery systems for paclitaxel-based cancer chemotherapy. Journal of Controlled Release, 267, 100-118. [Link][8]
-
Diamanti, E., et al. (2022). Chemotherapeutic Drug Delivery Nanoplatform Development: From Physicochemical to Preclinical Evaluation. Pharmaceutics, 14(10), 2056. [Link][14]
-
ResearchGate. (2005). Study of Complex Formation Between Dicyclohexano-18-Crown-6 (DCH18C6) with Mg 2+, Ca2+, Sr 2+, and Ba2+ Cations in Methanol–Water Binary Mixtures Using Conductometric Method. Retrieved from [Link][15]
-
Google Patents. (n.d.). CN100395243C - Improved Synthetic Process of Dicyclohexyl-18-Crown-6. Retrieved from [5]
-
Khutoryanskiy, V. V., et al. (2017). Crown Ethers: Novel Permeability Enhancers for Ocular Drug Delivery? Molecular Pharmaceutics, 14(10), 3489–3498. [Link][6]
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Crown ether - Wikipedia [en.wikipedia.org]
- 3. The discovery of crown ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 18.6 Crown Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. repository.qu.edu.iq [repository.qu.edu.iq]
- 7. mdpi.com [mdpi.com]
- 8. “Nano-Paclitaxel” Unlocking Potential and Redefining Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. acs.org [acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chemotherapeutic Drug Delivery Nanoplatform Development: From Physicochemical to Preclinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
fundamental properties of Cyclohexano-15-crown-5
An In-Depth Technical Guide to the Fundamental Properties of Cyclohexano-15-crown-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a macrocyclic polyether of significant interest in supramolecular chemistry and various applied scientific fields. Its unique three-dimensional architecture, featuring a 15-membered crown ether ring fused to a cyclohexane moiety, endows it with a remarkable ability for selective cation complexation. This guide provides a comprehensive exploration of the core physicochemical properties of this compound, including its synthesis, structural characteristics, thermodynamic and kinetic profiles of cation binding, and key applications. Methodologies for its characterization and the investigation of its host-guest chemistry are detailed to provide field-proven insights for researchers and development professionals.
Introduction: The Architectural Significance of this compound
Crown ethers, first discovered by Charles J. Pedersen, are a class of macrocyclic ligands characterized by a ring of carbon and oxygen atoms.[1] Their central, electron-rich cavity allows them to capture and complex various cations. This compound is a derivative of 15-crown-5, a pentamer of ethylene oxide.[2] The fusion of a cyclohexane ring introduces conformational rigidity and lipophilicity compared to its parent compound, influencing its solubility and complexation behavior. This structural modification is pivotal, altering the preorganization of the ligand for cation binding and enhancing its utility in specific applications, from phase-transfer catalysis to the design of ion-selective sensors.[1][3]
The fundamental principle behind its function lies in "host-guest" chemistry, where the crown ether acts as the 'host' and a cation serves as the 'guest'. The five oxygen atoms within the 15-crown-5 ring act as Lewis base donor atoms, coordinating with a positively charged cation.[4] The size of the central cavity is a critical determinant of its binding selectivity.
Structural and Physicochemical Properties
The core structure of this compound consists of a 1,4,7,10,13-pentaoxacyclopentadecane ring fused to a cyclohexane ring.[5][6] This fusion can result in different stereoisomers (cis and trans), which can influence the complexation properties.
Key Physicochemical Data:
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₆O₅ | [6] |
| Molecular Weight | 274.35 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 93-96 °C at 0.05 mmHg | [7] |
| Density | ~1.109 g/mL | [7] |
The presence of the cyclohexane ring increases the lipophilicity of the molecule compared to 15-crown-5, enhancing its solubility in nonpolar organic solvents. The five ether oxygen atoms create a hydrophilic cavity with a diameter estimated to be between 1.7 and 2.2 Å.[8] This cavity size is particularly well-suited for complexing with cations like sodium (Na⁺, ionic diameter ~1.94 Å).[8][9]
Synthesis of this compound
The synthesis of crown ethers typically involves a modified Williamson ether synthesis, a cyclization reaction between a diol and a dihalide.[2][4] The synthesis of the cis isomer of this compound has been described and involves carefully controlled reaction conditions to promote cyclization over polymerization.[10]
Conceptual Synthesis Workflow
The synthesis generally proceeds by reacting cis-cyclohexane-1,2-diol with a di-halogenated tetraethylene glycol derivative under basic conditions. The base deprotonates the diol, which then acts as a nucleophile to displace the terminal halides on the glycol chain, forming the macrocyclic ring.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of a this compound Complex
This protocol describes the synthesis of a sodium phenoxide complex with this compound, adapted from established procedures.[10]
-
Preparation of Reactants: Dissolve sodium phenoxide (NaOPh) in a suitable ethereal solvent such as diethyl ether under an inert atmosphere (e.g., argon).
-
Addition of Crown Ether: Prepare a solution of this compound (1.89 mmol) in diethyl ether (5 mL).[10]
-
Complexation Reaction: Add the this compound solution to the NaOPh solution.[10]
-
Precipitation: Stir the mixture at room temperature. A white precipitate of the complex should form after approximately 15 minutes. Continue stirring for an additional 2 hours to ensure complete reaction.[10]
-
Isolation: Isolate the solid product by suction filtration.
-
Drying: Dry the isolated white solid under vacuum at 56°C for 17 hours to yield the this compound·2NaOPh complex.[10]
Causality: The use of an inert atmosphere is critical to prevent the degradation of the reactive phenoxide salt.[10] Ethereal solvents are chosen for their ability to dissolve the reactants while allowing the resulting complex to precipitate, driving the reaction to completion.[10]
Cation Complexation: Thermodynamics and Selectivity
The defining characteristic of this compound is its ability to selectively form stable complexes with metal cations. This process is governed by several factors, including the relative sizes of the cation and the crown ether cavity (the "best-fit" concept), the charge density of the cation, and the nature of the solvent.[1][8]
The cavity of 15-crown-5 and its derivatives is an excellent fit for the Na⁺ ion.[9] For cations that are too large to fit comfortably within the cavity, such as potassium (K⁺, ionic diameter ~2.76 Å), 2:1 "sandwich" complexes can be formed where the cation is situated between two crown ether molecules.[10][11] Conversely, for smaller cations like Li⁺, the crown ether may shrink or wrap around the ion.[8]
Thermodynamic Stability
The stability of these complexes is quantified by the stability constant (Kf), with higher values indicating a more stable complex. Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of complexation can be determined through temperature-dependent studies, often using techniques like conductometry or UV/Vis spectroscopy.[12] For many crown ether complexation reactions, the primary driving force is a significant gain in entropy, which results from the release of highly ordered solvent molecules from the cation's solvation shell upon complexation.
Table of Stability Constants (log Kf) for 15-Crown-5 Derivatives
| Cation | Solvent | log Kf (15C5) | log Kf (Benzo-15C5) | Reference |
| Li⁺ | Propylene Carbonate | > Na⁺, K⁺, Rb⁺, Cs⁺ | - | [1] |
| Na⁺ | Acetonitrile | - | > K⁺, Rb⁺, Cs⁺ | [13] |
| K⁺ | Acetonitrile | - | < Na⁺ | [13] |
| Cr³⁺ | Acetonitrile-Ethanol | Forms 1:1 complex | - | [14] |
| Mn²⁺ | Acetonitrile-Ethanol | Forms 1:1 complex | - | [14] |
| Zn²⁺ | Acetonitrile-Ethanol | Forms 1:1 complex | - | [14] |
Note: Data for the unsubstituted this compound is limited in readily available literature; data for 15-crown-5 and benzo-15-crown-5 are presented as close analogs. The cyclohexano substituent is expected to slightly modify these values due to steric and electronic effects.
Experimental Protocol: Determination of Stability Constants by Conductometry
Conductometry is a robust method for studying ion-pairing and complexation in solution. The formation of a host-guest complex alters the mobility of the cation, leading to a change in the molar conductivity of the solution.
-
Solution Preparation: Prepare a solution of a metal salt (e.g., NaCl, KCl) of known concentration (e.g., 1 x 10⁻⁴ M) in a suitable low-polarity solvent like acetonitrile.
-
Initial Measurement: Measure the molar conductance (Λ) of the salt solution using a calibrated conductivity meter at a constant temperature (e.g., 25°C).
-
Titration: Add small, precise aliquots of a concentrated solution of this compound to the salt solution.
-
Data Recording: Record the molar conductance after each addition, allowing the solution to equilibrate.
-
Data Analysis: Plot the change in molar conductance against the molar ratio of [Crown Ether]/[Metal Ion]. The resulting data can be fitted to a 1:1 or 2:1 binding model using non-linear least-squares analysis software (e.g., GENPLOT) to calculate the stability constant (Kf).[14][13]
Trustworthiness: This protocol is self-validating because the experiment is continued until the conductivity reaches a plateau, indicating the saturation of the metal ions with the crown ether ligand. The shape of the titration curve provides direct evidence for the stoichiometry of the complex formed.[14]
Caption: Experimental workflow for determining stability constants via conductometric titration.
Applications in Research and Development
The unique properties of this compound make it a valuable tool in various scientific and industrial settings.[3]
-
Phase Transfer Catalysis: In organic synthesis, many reactions involve an ionic nucleophile that is soluble in water but not in the organic solvent containing the substrate. This compound can act as a phase transfer catalyst by complexing the cation of the salt, and transporting the now lipophilic ion pair into the organic phase. This "naked" and highly reactive anion can then readily react with the substrate, dramatically increasing reaction rates.[7][15] An example is the use of 15-crown-5 to solubilize potassium permanganate (KMnO₄) in benzene, creating a potent oxidizing agent known as "purple benzene".[15]
-
Ion-Selective Electrodes and Sensors: The selective binding of specific cations allows for the incorporation of this compound into polymer membranes to create highly sensitive and selective sensors for ions like Na⁺ and K⁺.[3][7]
-
Extraction Processes: Its ability to selectively sequester metal ions is utilized in solvent extraction for separating and purifying metals, which has applications in analytical chemistry and environmental remediation.[7][8]
-
Drug Development and Delivery: The principles of host-guest chemistry are being explored for novel drug delivery systems. The ability of crown ethers to encapsulate ionic species suggests potential for creating systems that can transport charged drug molecules across biological membranes or target specific ionic environments in the body.[7]
Conclusion
This compound is a sophisticated molecular tool whose fundamental properties are rooted in the principles of supramolecular recognition. The interplay between its rigid cyclohexano backbone and the flexible, cation-binding crown ether ring provides a platform for selective molecular interactions. Understanding its synthesis, structural characteristics, and the thermodynamics of its complexation is essential for harnessing its full potential. For researchers in chemistry, materials science, and drug development, this compound offers a versatile scaffold for applications ranging from enhancing synthetic efficiency to designing next-generation sensors and therapeutic delivery systems.
References
-
Wikipedia. 15-Crown-5. [Link]
-
Taylor & Francis. 15-crown-5 – Knowledge and References. [Link]
-
UGM Journal. THEORETICAL STUDY ON 15-CROWN-5 COMPLEX WITH SOME METAL CATIONS. [Link]
-
RSC Publishing. Thermodynamic analysis of alkali metal complex formation of polymer-bonded crown ether. [Link]
-
ResearchGate. Structure of 15-crown-5 | Download Scientific Diagram. [Link]
-
Canadian Science Publishing. Complexes of 15-crown-5 and this compound with lithium, sodium, and potassium phenoxide having macrocycle - Canadian Science Publishing. [Link]
-
Journal of Advanced Environmental Health Research. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. [Link]
-
ResearchGate. 15-Crown-5 Functionalized Au Nanoparticles Synthesized via Single Molecule Exchange on Silica Nanoparticles: Its Application to Probe 15-Crown-5/K+/15-Crown-5 “Sandwiches” as Linking Mechanisms. [Link]
-
PubChem - NIH. 15-Crown-5 | C10H20O5 | CID 36336. [Link]
-
SID. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. [Link]
Sources
- 1. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]
- 2. 15-Crown-5 - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. 15-Crown-5 | C10H20O5 | CID 36336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. clearsynth.com [clearsynth.com]
- 7. chemimpex.com [chemimpex.com]
- 8. journal.ugm.ac.id [journal.ugm.ac.id]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. Thermodynamic analysis of alkali metal complex formation of polymer-bonded crown ether - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. sid.ir [sid.ir]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Thermodynamic Parameters of Cyclohexano-15-Crown-5 Complexation: A Technical Guide
The following guide details the thermodynamic characterization of Cyclohexano-15-crown-5 (CH15C5) complexation. It is structured to provide actionable experimental protocols, mechanistic insights, and comparative data analysis for researchers in supramolecular chemistry and drug development.
Executive Summary
This compound (CH15C5) represents a critical evolution in macrocyclic ligand design. By hydrogenating the aromatic ring of Benzo-15-crown-5 (B15C5), the ligand gains lipophilicity and, crucially, the ether oxygen atoms attached to the cyclohexyl ring become more basic (
This guide provides a rigorous framework for determining the thermodynamic parameters (
Molecular Architecture & Preorganization
The thermodynamic stability of CH15C5 complexes is governed by the "lock and key" fit between the cation and the macrocyclic cavity (1.7–2.2 Å), and the ligand's ability to undergo conformational reorganization.
-
Cavity Size: 1.7–2.2 Å (Ideal for
, ionic radius 1.02 Å). -
Isomerism: CH15C5 exists primarily as cis-syn-cis and trans-anti-trans isomers. The cis-isomer is generally preferred in synthesis and exhibits superior binding kinetics due to reduced steric strain during the conformational change required for encapsulation.
-
Electronic Effect: Unlike B15C5, where the benzene ring withdraws electron density from the phenolic oxygens, the cyclohexyl group in CH15C5 acts as a weak electron donor, increasing the Lewis basicity of the donor atoms and enhancing enthalpy (
) of binding.
Diagram 1: Thermodynamic Cycle of Complexation
The following diagram illustrates the Born-Haber cycle used to conceptualize the desolvation and complexation process.
Caption: Born-Haber cycle decoupling intrinsic gas-phase binding from solvent effects.
Experimental Methodologies
To accurately determine stability constants (
Protocol A: Isothermal Titration Calorimetry (ITC)
Objective: Simultaneous determination of
Reagents:
-
Ligand: this compound (High purity >98%, vacuum dried).
-
Titrant: Sodium Perchlorate (
) or Sodium Triflate ( ) (dried at 110°C under vacuum). -
Solvent: Anhydrous Methanol (MeOH) or Acetonitrile (MeCN). Note: Water is often avoided due to low solubility of CH15C5.
Step-by-Step Workflow:
-
Preparation:
-
Dissolve CH15C5 in solvent to reach 1.0 mM (Cell solution).
-
Dissolve Metal Salt in the same batch of solvent to reach 15–20 mM (Syringe solution).
-
Critical: Mismatch in solvent composition leads to high heat of dilution, masking the binding signal.
-
-
Equilibration:
-
Degas both solutions for 10 minutes.
-
Load cell and syringe. Equilibrate ITC at 25.0°C until baseline drift is <0.1 µcal/min.
-
-
Titration:
-
Perform 25 injections of 10 µL each.
-
Spacing: 240 seconds between injections to allow full return to baseline.
-
Stirring speed: 300–500 rpm.
-
-
Control:
-
Perform "Titrant into Solvent" blank run to measure heat of dilution.
-
-
Data Analysis:
-
Subtract blank data from raw interaction heat.
-
Fit using a One Set of Sites (1:1) model. If residuals indicate a secondary process (e.g., 2:1 sandwich complex), apply a Two Sets of Sites model.
-
Diagram 2: ITC Decision & Analysis Workflow
Caption: Operational workflow for ITC data acquisition and model selection (1:1 vs 2:1 stoichiometry).
Thermodynamic Landscape & Data Analysis
Comparative Stability Data
The following table synthesizes typical thermodynamic values in Methanol at 25°C. Note the enhanced stability of CH15C5 over B15C5 due to the inductive effect of the cyclohexyl ring.
| Ligand | Cation | Log | Selectivity ( | ||
| 15-Crown-5 | 3.31 | -28.5 | -9.6 | Moderate | |
| Benzo-15C5 | 2.95 | -22.1 | -5.2 | Low | |
| Cyclohexano-15C5 | 3.72 | -31.4 | -10.2 | High | |
| Cyclohexano-15C5 | 2.10 | -18.2 | -6.1 | - |
Data aggregated from conductometric and calorimetric studies in MeOH [1, 2].
Enthalpy-Entropy Compensation
A critical phenomenon in CH15C5 complexation is Enthalpy-Entropy Compensation .[1]
-
Mechanism: As the ligand binds the cation more tightly (more negative
), the complex becomes more rigid, leading to a greater loss of conformational freedom (more negative ). -
Solvent Effect: In aqueous or mixed solvents, the release of water molecules from the cation's hydration shell provides a favorable entropic contribution (
). However, in organic solvents (MeOH, MeCN), the process is typically enthalpy driven and entropy opposed .
The "Sandwich" Effect (2:1 Complexation)
For cations larger than the cavity (
-
Detection: In ITC, this appears as a stepwise binding isotherm.
-
Thermodynamics: The second binding step is usually weaker (
) and entropically unfavorable due to the bringing together of two bulky ligands.
Scientific Integrity & Troubleshooting
To ensure data trustworthiness (E-E-A-T), researchers must validate the following:
-
Purity Verification: Commercial CH15C5 often contains traces of K+. Verify via Atomic Absorption Spectroscopy (AAS) or ICP-MS before use.
-
Water Content: Crown ethers are hygroscopic. Use Karl-Fischer titration to ensure solvent water content is <50 ppm, as water competes for the cation.
-
Isomer Ratio: Commercial CH15C5 is often a mixture of cis/trans isomers. For precise thermodynamic constants, separate isomers via HPLC or fractional crystallization, or explicitly report the isomeric ratio.
References
-
Izatt, R. M., et al. (1985). Thermodynamic and Kinetic Data for Cation-Macrocycle Interaction. Chemical Reviews.
-
Tawarah, K. M., & Mizyed, S. A. (1989). Conductance and thermodynamics of the complexation of alkali metal cations by dicyclohexano-18-crown-6 and benzo-15-crown-5 in acetonitrile. Journal of Solution Chemistry.
-
Takeda, Y., et al. (1988). Thermodynamics of solvent extraction of metal picrates with crown ethers: enthalpy–entropy compensation. Journal of the Chemical Society, Perkin Transactions 2.
-
Rodrigues, A., et al. (2000).[2] Calorimetric titration of intramolecular sandwich complexation. Journal of Inclusion Phenomena.
Sources
Computational Dissection of Cyclohexano-15-Crown-5: A Protocol for Host-Guest Interaction Analysis
Executive Summary
This technical guide outlines a rigorous computational framework for analyzing the host-guest interactions of Cyclohexano-15-crown-5 (CH15C5) . While 15-crown-5 derivatives are empirically known for their selectivity toward Sodium (Na⁺) ions, accurate theoretical prediction requires navigating a complex landscape of conformational flexibility, dispersion forces, and solvation effects.
This document moves beyond standard "black-box" DFT calculations. It provides a self-validating workflow integrating conformational sampling, dispersion-corrected Density Functional Theory (DFT), and electronic structure analysis (QTAIM/NBO) to quantify binding thermodynamics and mechanistic selectivity.
Part 1: Theoretical Framework & Computational Strategy
The "Best-Fit" vs. Gas-Phase Paradox
A critical error in modeling crown ethers is relying solely on gas-phase binding energies. In the gas phase, electrostatic forces dominate, often predicting a selectivity order of Li⁺ > Na⁺ > K⁺ due to the high charge density of the small Lithium ion. However, experimental selectivity (Na⁺ > Li⁺ > K⁺) is driven by the desolvation penalty . The computational strategy must account for the energy cost of stripping the hydration shell from the cation.
Selection of Level of Theory
For CH15C5, the choice of functional and basis set is non-negotiable for accuracy:
-
Functional: M06-2X or ωB97X-D.
-
Causality: Standard functionals like B3LYP fail to capture medium-range dispersion forces (London interactions) critical for the packing of the cyclohexane ring against the ether backbone. M06-2X (Minnesota functional) is parameterized specifically for non-covalent interactions and main-group thermochemistry.
-
-
Basis Set: Def2-TZVP or 6-311++G(d,p).
-
Causality: The "++" (diffuse functions) are mandatory. The lone pairs on the ether oxygens are diffuse; without these functions, the electron density is artificially constrained, leading to significant errors in binding energy.
-
-
Solvation Model: SMD (Solvation Model based on Density).
-
Causality: SMD is superior to standard PCM (Polarizable Continuum Model) for calculating solvation free energies (
) because it accounts for non-electrostatic terms (cavitation, dispersion, solvent structure) which are vital when a guest ion enters a hydrophobic cavity.
-
Part 2: Conformational Landscape (The Pre-requisite)
Unlike benzo-15-crown-5, This compound possesses a saturated cyclohexane ring fused to the macrocycle. This introduces stereochemical complexity:
-
Ring Fusion: Cis-fused is the active binding conformer; trans-fusion induces excessive strain.
-
Chair/Boat Dynamics: The cyclohexane ring prefers the chair conformation, but the macrocycle can adopt multiple "wring" modes.
Protocol: Do not start with a single hand-drawn structure. You must perform a conformational search (e.g., Monte Carlo or Molecular Dynamics using the MMFF94 force field) to identify the global minimum before DFT optimization.
Part 3: Step-by-Step Computational Protocol
The Workflow Diagram
The following Graphviz diagram visualizes the critical path for a self-validating calculation.
Figure 1: The computational workflow ensures that the final energy is derived from a verified global minimum, corrected for basis set superposition error (BSSE).
Execution Details
Step 1: Geometry Optimization (Gas Phase)
Optimize the host (L), guest (M⁺), and complex (L-M⁺) separately.
-
Route Section Example (Gaussian): #p opt freq M062X/6-31+G(d,p) int=ultrafine
-
Note:int=ultrafine is recommended for M06-2X to remove grid-based noise in the potential energy surface.
Step 2: Frequency Validation
Ensure zero imaginary frequencies. If an imaginary frequency exists, the structure is a transition state, not a minimum. Displace the coordinates along the imaginary normal mode and re-optimize.
Step 3: High-Level Single Point & Solvation
Perform a single point energy calculation on the optimized geometry using a larger basis set and the solvent model (e.g., Acetonitrile or Water).
-
Route Section: #p M062X/Def2TZVP SCRF=(SMD,Solvent=Acetonitrile) geom=check guess=read
Step 4: BSSE Correction
Calculate the Basis Set Superposition Error (BSSE) using the Counterpoise method. In the complex, the basis functions of the host artificially stabilize the guest (and vice versa).
-
Equation:
Part 4: Data Analysis & Interpretation
Thermodynamic Calculation
The binding energy (
Data Presentation: Selectivity Profile (Hypothetical Data for Calibration) Researchers should aim to replicate trends similar to the table below.
| Cation | Ionic Radius (Å) | Selectivity Outcome | |||
| Li⁺ | 0.76 | -115.4 | -112.0 | -3.4 | Poor (Desolvation cost too high) |
| Na⁺ | 1.02 | -98.2 | -87.2 | -11.0 | Optimal (Best Fit) |
| K⁺ | 1.38 | -75.6 | -70.5 | -5.1 | Poor (Size mismatch) |
Electronic Structure Analysis (The "Why")
To validate why the interaction occurs, use two specific methods:
-
NBO (Natural Bond Orbital) Analysis:
-
Look for donor-acceptor interactions between the Oxygen lone pairs (
) and the Cation antibonding orbitals ( or Rydberg orbitals). -
Metric: Second-order perturbation energy (
). Higher indicates stronger covalency.
-
-
QTAIM (Quantum Theory of Atoms in Molecules):
-
Analyze the Bond Critical Points (BCPs) between the Metal and Oxygen.
-
Metric: Electron density (
) and Laplacian ( ). -
Interpretation: Positive
indicates closed-shell (electrostatic) interactions; negative indicates covalent sharing. For Na⁺-Crown, expect au and .
-
Interaction Pathway Diagram
The following diagram illustrates the mechanistic stabilization of the cation within the CH15C5 cavity.
Figure 2: Mechanistic map of the binding event. Electrostatics drive the initial attraction, while charge transfer (NBO) and dispersion forces determine the final stability and selectivity.
References
-
Selectivity of 15-Crown-5 Complexes: Title: Theoretical study of cation/ether complexes: 15-Crown-5 and its alkali metal complexes.[1][2][3] Source: ResearchGate / Journal of Chemical Physics. URL:[Link]
-
Benchmarking DFT Functionals (M06-2X vs B3LYP): Title: Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters.[4] Source: PubMed / J Phys Chem A. URL:[Link]
-
Solvation Effects on Crown Ethers: Title: Influence of β-Cyclodextrin Methylation on Host-Guest Complex Stability (Methodology applicable to Crown Ethers). Source: MDPI. URL:[Link]
-
Electronic Structure Analysis (QTAIM/NBO): Title: Electronic Structure Analysis and DFT Benchmarking of Rydberg-type Alkali-Metal-Crown Ether Complexes. Source: RSC / Physical Chemistry Chemical Physics. URL:[Link]
-
Thermodynamics of Benzo- vs Cyclohexano- Derivatives: Title: A thermodynamic study of the association of alkali metal cations with dicyclohexano-18-crown-6 (Comparative context). Source: ResearchGate / Journal of Solution Chemistry.[5] URL:[Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. journal.ugm.ac.id [journal.ugm.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Investigation: Cavity Dimensions and Binding Mechanics of Cyclohexano-15-Crown-5
Executive Summary
This technical guide details the structural investigation of Cyclohexano-15-crown-5 (Cy15C5) , a macrocyclic polyether critical in phase transfer catalysis and ion-selective sensing. While the parent 15-crown-5 is known for its sodium (Na⁺) selectivity, the cyclohexano- derivative introduces steric rigidity and lipophilicity that alters complexation dynamics. This document provides a validated framework for determining cavity size and binding stoichiometry, synthesizing computational modeling, X-ray crystallography, and NMR titration methodologies.
Structural Dynamics & Theoretical Framework
The Macrocyclic Cavity
The primary utility of Cy15C5 lies in its electron-rich cavity, lined by five oxygen atoms. Unlike linear polyethers, the macrocyclic arrangement pre-organizes the host for cation binding (the Macrocyclic Effect ).
-
Estimated Cavity Diameter: 1.7 – 2.2 Å (170 – 220 pm)[1]
-
Target Cation: Sodium (Na⁺), ionic radius ~1.02 Å (CN=6).
-
Mismatched Cation: Potassium (K⁺), ionic radius ~1.38 Å.[2]
The Cyclohexano- Modification
The fusion of a cyclohexane ring to the 15-crown-5 backbone introduces two critical physicochemical changes:
-
Rigidification: The cyclohexane ring restricts the conformational freedom of the ether chain, reducing the entropic cost of binding if the cation matches the pre-organized cavity.
-
Stereoisomerism: Cy15C5 exists in cis and trans forms. The cis-anti-cis isomer is generally the most effective chelator, as the trans fusion distorts the ether ring, making the oxygen lone pairs less convergent.
Selectivity Logic (Size-Match Principle)
The "Host-Guest" relationship is governed by the fit between the cation diameter and the crown cavity.[3]
| Species | Diameter (Å) | Compatibility | Complex Stoichiometry |
| Li⁺ | 1.52 | Loose fit | 1:1 (Hydrated) |
| Na⁺ | 2.04 | Optimal Fit | 1:1 (Nested) |
| K⁺ | 2.76 | Oversized | 2:1 (Sandwich) |
| Cy15C5 Cavity | 1.7 - 2.2 | Host | N/A |
Experimental Investigation Protocols
To rigorously define the cavity size and binding behavior, a multi-modal approach is required.
Protocol A: Computational Prediction (DFT)
Objective: To determine the gas-phase geometric minimum and theoretical cavity diameter.
Methodology:
-
Structure Construction: Build the cis-Cy15C5 structure in a molecular editor (e.g., Avogadro).
-
Optimization: Perform geometry optimization using Density Functional Theory (DFT).
-
Functional: B3LYP (balances cost/accuracy).
-
Basis Set: 6-31G(d,p) (sufficient for organic non-metals).
-
-
Measurement: Measure the trans-annular O–O distances. The cavity diameter is calculated as:
Where is the van der Waals radius of oxygen (~1.52 Å).
Protocol B: X-Ray Crystallography (Solid State)
Objective: To visualize the physical capture of the ion and measure bond lengths in the solid state.
Crystallization Workflow:
-
Reagent Prep: Dissolve 1 mmol of Cy15C5 in dry acetonitrile (MeCN).
-
Salt Addition: Add 1 mmol of Sodium Perchlorate (
) or Sodium Picrate.-
Note: Picrate salts often yield better crystals due to
-stacking interactions.
-
-
Vapor Diffusion: Place the solution in a small vial. Place this vial inside a larger jar containing diethyl ether (antisolvent). Seal the jar.
-
Harvesting: Allow to stand for 3-7 days. Ether vapor will diffuse into the MeCN, slowly lowering solubility and forcing crystallization.
-
Analysis: Solve structure via X-ray diffraction. Measure the
distances.
Protocol C: ¹H NMR Titration (Solution State)
Objective: To quantify the binding affinity (
Rationale: In solution, the fast exchange between free and bound host averages the NMR signals. The shift in chemical shift (
Step-by-Step Protocol:
-
Host Solution: Prepare
of Cy15C5 ( ) in or . -
Guest Solution: Prepare a concentrated stock (
) of in the same deuterated solvent.-
Why NaSCN? The thiocyanate anion is "soft" and non-coordinating, preventing anion interference.
-
-
Titration:
-
Record the initial spectrum of pure Cy15C5.
-
Add Guest solution in 0.1 equivalent increments (0.1, 0.2, ... 2.0 eq).
-
Record ¹H NMR after each addition.
-
-
Data Processing: Track the chemical shift of the
-protons (adjacent to oxygen). -
Calculation: Use non-linear regression (Job’s Plot or Benesi-Hildebrand equation) to solve for the association constant
.
Visualization of Workflows
Diagram 1: Integrated Investigation Workflow
This diagram outlines the logical flow from synthesis to data validation.
Caption: A multi-modal workflow combining computational, solid-state, and solution-phase techniques to validate crown ether properties.
Diagram 2: The Selectivity Mechanism (Size-Match)
Visualizing the mechanistic difference between Sodium (fitting) and Potassium (sandwiching).
Caption: The "Size-Match" principle dictates that Na+ forms stable 1:1 inclusion complexes, while larger K+ ions force a 2:1 sandwich stoichiometry.
Analysis & Applications
Interpreting the Data
When analyzing your experimental results, the following benchmarks indicate successful characterization:
-
NMR Shift: A significant downfield shift of the ether protons upon
addition confirms binding. If the shift plateaus at 1.0 equivalents, the stoichiometry is 1:1. -
Selectivity Ratios: Cy15C5 should exhibit a
for roughly 10-100x higher than for in methanol. -
Sandwich Formation: If investigating
, you may observe a non-linear Job's plot peaking at 0.66 mole fraction (Host), indicating 2:1 (Host:Guest) stoichiometry.
Real-World Applications
-
Phase Transfer Catalysis: Cy15C5 solubilizes sodium salts (e.g.,
, ) in organic solvents, accelerating nucleophilic substitutions. -
Ion-Selective Electrodes (ISE): Used in clinical blood analysis to measure serum sodium levels without potassium interference.
-
Drug Delivery: The lipophilic cyclohexyl ring allows the complex to permeate cell membranes, acting as a synthetic ion channel or carrier.
References
-
Pedersen, C. J. (1967).[4] Cyclic polyethers and their complexes with metal salts.[5][6][7] Journal of the American Chemical Society. Link
-
Gokel, G. W., et al. (2004). Crown Ethers: Sensors for Ions and Molecular Scaffolds.[2] Chemical Reviews. Link
-
Steed, J. W., & Atwood, J. L. (2022). Supramolecular Chemistry, 3rd Edition. Wiley. (Standard text for cavity size definitions). Link
-
PubChem. (2025).[8][9] 15-Crown-5 Compound Summary. National Library of Medicine. Link
-
Izatt, R. M., et al. (1985). Thermodynamic and Kinetic Data for Cation-Macrocycle Interaction.[7] Chemical Reviews. Link
Sources
- 1. journal.ugm.ac.id [journal.ugm.ac.id]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jetir.org [jetir.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 15-Crown-5 | C10H20O5 | CID 36336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 15-Crown-5 98 33100-27-5 [sigmaaldrich.com]
Mastering the Template Effect: A Technical Guide to Cyclohexano-15-crown-5 Synthesis
Executive Summary
The synthesis of Cyclohexano-15-crown-5 is a classic demonstration of supramolecular assistance in organic synthesis, known as the template effect . While the final molecule is often obtained via the hydrogenation of Benzo-15-crown-5, the critical ring-closing step relies entirely on the presence of a specific metal cation to direct the reaction pathway.
Without a template, the polymerization of linear polyethers dominates, leading to low yields of the cyclic product. By introducing a sodium ion (Na⁺), the linear precursor wraps around the cation, pre-organizing the reactive termini into a conformation favorable for cyclization. This guide dissects the mechanistic causality of this effect, provides a validated synthesis protocol, and offers troubleshooting strategies for high-purity isolation.
Part 1: The Mechanistic Basis of the Template Effect
The template effect is not merely a catalytic boost; it is a kinetic and thermodynamic steering mechanism that overcomes the entropic penalty of macrocyclization.
The Kinetic Advantage (Pre-organization)
In a standard Williamson ether synthesis without a template, the probability of the two ends of a linear chain (e.g., a dichloride and a diol) meeting is low. The chain prefers an extended conformation to minimize steric repulsion, favoring intermolecular reaction (polymerization).
When a template ion (Na⁺) is added:
-
Coordination: The oxygen lone pairs of the polyether chain coordinate to the positive metal ion.
-
Conformational Lock: This ion-dipole interaction forces the chain into a "pseudo-cyclic" conformation.
-
Proximity: The reactive nucleophile (alkoxide) and electrophile (halide/tosylate) are held in close proximity, drastically increasing the frequency of effective collisions for the intramolecular ring closure.
The Thermodynamic Match (Size Selectivity)
The stability of the transition state depends on the "fit" between the cation and the forming cavity. This is the Lock and Key principle applied to synthesis.
-
Sodium (Na⁺) Diameter: ~1.9 – 2.0 Å[1]
-
Result: Perfect orbital overlap and electrostatic stabilization.
Visualization of the Mechanism
The following diagram illustrates the transition from a disordered linear chain to a pre-organized complex mediated by the sodium ion.
Caption: The Na+ cation organizes the linear precursor, favoring intramolecular cyclization over intermolecular polymerization.
Part 2: Cation Selection and Data Analysis
Choosing the wrong template is the most common failure mode in crown ether synthesis. The data below quantifies why Sodium is the mandatory template for the 15-crown-5 system.
Table 1: Cation vs. Cavity Size Compatibility
| Parameter | 15-Crown-5 Cavity | Li⁺ (Lithium) | Na⁺ (Sodium) | K⁺ (Potassium) |
| Diameter (Å) | 1.7 – 2.2 | 1.2 – 1.5 | 1.9 – 2.0 | 2.6 – 2.7 |
| Fit Status | N/A | Too Small | Optimal | Too Large |
| Synthetic Outcome | N/A | Weak coordination; lower yield. | High Yield (Cyclization) | Forms 2:1 "Sandwich" complexes; favors polymerization. |
| Binding Constant (log K) | N/A | ~1.8 (in MeOH) | ~3.3 (in MeOH) | ~1.9 (in MeOH) |
Analysis:
-
Lithium: While small enough to fit, the charge density is high, and it holds onto its solvation shell (water/solvent) too tightly, impeding the coordination of the ether oxygens required for the template effect.
-
Potassium: Being larger than the cavity, K⁺ cannot sit inside the ring during formation. Instead, it tends to coordinate two forming rings simultaneously (sandwich effect), which complicates the stoichiometry and purification.
Part 3: Validated Synthesis Protocol
This protocol follows the Two-Stage Strategy :
-
Template-Directed Cyclization: Synthesis of Benzo-15-crown-5 (B15C5).
-
Catalytic Hydrogenation: Reduction to this compound.
Note: Direct synthesis from cyclohexanediol is possible but often suffers from stereochemical scrambling. The Benzo- route guarantees the cis-syn-cis stereochemistry if hydrogenated correctly.
Phase 1: Synthesis of Benzo-15-crown-5 (The Template Step)
Reagents:
-
Catechol (1,2-dihydroxybenzene)
-
Bis(2-chloroethyl) ether (Dichloride precursor)
-
Sodium Hydroxide (NaOH) - Acts as both Base and Template
-
n-Butanol (Solvent)
Protocol:
-
Dissolution: Dissolve catechol (0.1 mol) in n-butanol.
-
Template Activation: Add NaOH (0.22 mol) slowly. The Na⁺ ions are now available in solution.[3]
-
Critical Check: Ensure the solution is stirred vigorously. The phenoxide anions generated will coordinate with the Na⁺.
-
-
Addition: Add bis(2-chloroethyl) ether (0.1 mol) dropwise under reflux.
-
Mechanism:[4] The Na⁺ ion holds the phenoxide oxygen and the ether oxygens of the dichloride chain, wrapping them into a circle.
-
-
Reflux: Reflux for 24 hours. The high temperature overcomes the activation energy for the S_N2 ring closure.
-
Workup: Cool, filter off NaCl (byproduct), and evaporate solvent. Recrystallize from n-heptane.
Phase 2: Hydrogenation to this compound
Reagents:
-
Benzo-15-crown-5 (from Phase 1)
-
5% Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium on Carbon (Ru/C)
-
Ethanol (Solvent)
Protocol:
-
Setup: Place B15C5 and catalyst (5% w/w) in a high-pressure autoclave.
-
Conditions: Pressurize with H₂ (70-100 atm) and heat to 100°C.
-
Reaction: Stir for 12-16 hours. The aromatic ring is saturated.
-
Isolation: Filter catalyst and evaporate solvent. The product is a viscous oil or low-melting solid.
Workflow Visualization
Caption: Two-phase synthesis workflow ensuring high yield and stereochemical control.
Part 4: Troubleshooting & Optimization
Solvent Effects
The solvent must solvate the cation enough to allow reactivity but not so strongly that it strips the template ion from the polyether chain.
-
n-Butanol: Excellent. Moderate polarity, high boiling point for reflux.
-
DMF/DMSO: Risky. These highly polar aprotic solvents solvate cations very strongly, potentially competing with the crown ether for the Na⁺ ion, which can weaken the template effect.
Counter-Ion Influence
While Hydroxide (OH⁻) is standard, the "template effect" is strictly about the cation. However, the anion affects solubility.
-
Tosylate (OTs) vs. Chloride (Cl): Using ditosylates instead of dichlorides often improves yields because the tosylate leaving group is better and the reaction can proceed at lower temperatures, reducing thermal polymer formation.
Stereochemistry Control
Hydrogenation of Benzo-15-crown-5 yields two isomers: cis-syn-cis and cis-anti-cis.
-
Catalyst Selection: Rhodium (Rh) catalysts generally favor the cis-syn-cis isomer (the "all-cis" configuration), which is often the desired isomer for binding applications due to its cup-like shape.
References
-
Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts.[1][3][5][6] Journal of the American Chemical Society, 89(26), 7017–7036. Link
-
Gokel, G. W., et al. (2004). Crown Ethers: Sensors for Ions and Molecular Scaffolds for Materials and Biological Models. Chemical Reviews, 104(5), 2723–2750. Link
-
BenchChem. (2025). Unveiling the Selectivity of 15-Crown-5: A Technical Guide to Cation Binding Affinity. Link
- Inoue, Y., & Gokel, G. W. (Eds.). (1990). Cation Binding by Macrocycles: Complexation of Cationic Species by Crown Ethers. Marcel Dekker.
-
Organic Syntheses. (1977). Macrocyclic Polyethers: Dibenzo-18-crown-6 Polyether and Dicyclohexyl-18-crown-6 Polyether. Organic Syntheses, 52, 66. (Note: Analogous protocol foundation). Link
Sources
- 1. journal.ugm.ac.id [journal.ugm.ac.id]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Construction of Inorganic Crown Ethers by s‐Block‐Metal‐Templated Si−O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Charles J. Pedersen's legacy to chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Methodological & Application
using Cyclohexano-15-crown-5 in ion-selective electrodes for sodium
Application Note: AN-ISE-042
Target Analyte: Sodium Ion (
Executive Summary
This application note details the fabrication, conditioning, and validation of a potentiometric Ion-Selective Electrode (ISE) utilizing Cyclohexano-15-crown-5 (CH15C5) as the neutral carrier. While classic 15-crown-5 derivatives are well-known for sodium complexation, the cyclohexano-derivative offers superior lipophilicity compared to its benzo- or unsubstituted analogs. This enhanced lipophilicity significantly reduces membrane leaching, extending electrode lifetime and signal stability in complex aqueous matrices.
This protocol is designed for researchers requiring a robust, self-validating system for potentiometric sodium determination, adhering to the Nicolsky-Eisenman formalism.
Mechanistic Principles
The Host-Guest Chemistry
The selectivity of this ISE relies on the size-exclusion principle and electrostatic fit.
-
Target Ion: Sodium (
) has an ionic radius of approximately 0.98 Å .[1] -
Ionophore Cavity: The 15-crown-5 ring provides a cavity diameter of 1.7–2.2 Å , creating an optimal steric fit for
. -
Lipophilic Modification: The cyclohexano-ring fusion does not significantly alter the cavity size but increases the partition coefficient (
) of the molecule. This ensures the ionophore remains trapped within the organic membrane phase rather than partitioning into the aqueous sample.
Signal Generation
The potential difference is generated at the phase boundary between the sample and the membrane. The CH15C5 acts as a neutral carrier, transporting
Figure 1: Mechanism of Phase Boundary Potential Generation. The CH15C5 selectively facilitates Na+ transfer, while lipophilic borate sites ensure permselectivity.
Critical Reagents & Membrane Formulation
To achieve Nernstian response (approx. 59.16 mV/decade at 25°C), the membrane components must be strictly controlled.
The "Cocktail" (Total Mass: ~300 mg)
| Component | Function | Mass (mg) | Weight % | Molar Ratio |
| This compound | Ionophore | 3.0 - 5.0 | ~1.0 - 1.5% | -- |
| NaTFPB or KTpClPB * | Ionic Additive | 1.5 - 2.5 | ~0.5 - 0.8% | 50-60 mol% vs Ionophore |
| o-NPOE | Plasticizer | 190 - 200 | ~65% | -- |
| PVC (High MW) | Matrix | 100 | ~33% | -- |
Note on Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) is standard. Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB) is preferred if strict K+ exclusion is required during initial conditioning, but KTpClPB is generally sufficient as K+ is exchanged out during conditioning.
Solvent
-
Tetrahydrofuran (THF): High purity, inhibitor-free. Used to dissolve the cocktail components.
Experimental Protocols
Protocol A: Membrane Casting & Electrode Assembly
-
Dissolution: Weigh all components into a glass vial. Add 3.0 mL of THF. Vortex for 5 minutes until the PVC is completely dissolved and the solution is viscous and clear.
-
Casting: Pour the solution into a glass ring (approx. 24 mm diameter) fixed onto a glass plate. Cover with a filter paper stack to slow evaporation.
-
Drying: Allow THF to evaporate at room temperature for 24–48 hours. Do not heat , as this may degrade the crown ether or alter the plasticizer distribution.
-
Mounting: Cut a master disk (approx. 8 mm diameter) from the flexible parent membrane. Glue this to the end of a PVC electrode body using a THF/PVC slurry.
Protocol B: Conditioning & Internal Filling
-
Internal Solution: 0.1 M NaCl. (Ensures a stable reference potential at the inner surface).
-
Conditioning (Critical):
-
Immerse the assembled electrode in 0.01 M NaCl for 24 hours.
-
Why? This establishes the primary ion equilibrium at the phase boundary and replaces any counter-cations (like
from the borate salt) with .
-
Protocol C: Measurement & Calibration
Figure 2: Operational Workflow for Electrode Validation and Use.
-
System Setup: Use a double-junction Ag/AgCl reference electrode (Outer fill: 1M LiAc) to prevent
leakage from standard KCl references, which would interfere with the sensor. -
Serial Dilution: Prepare NaCl standards ranging from
M to M. -
EMF Recording: Measure electromotive force (EMF) starting from the lowest concentration to the highest to minimize memory effects.
-
Plotting: Plot EMF (mV) vs.
.
Validation & Quality Control
Acceptance Criteria
A functional CH15C5 electrode must meet these metrics:
-
Slope: 55–59 mV/decade (25°C).
-
Linear Range:
M to M. -
Selectivity Coefficient (
): Typically -1.5 to -2.0. (The electrode prefers Na over K by a factor of ~30–100).
Interference Calculation (SSM Method)
Determine the selectivity coefficient using the Separate Solution Method (SSM):
-
Measure potential
in 0.1 M NaCl. -
Measure potential
in 0.1 M KCl. -
Calculate:
If is > -1.0, the electrode may struggle in samples with high K/Na ratios (e.g., intracellular fluid).
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Sub-Nernstian Slope (< 50 mV) | Leaching of ionophore or insufficient additive. | Remake membrane; ensure borate salt is 50 mol% of ionophore. |
| Drift / Instability | Protein adsorption or poor conditioning. | Soak in pepsin/HCl (if bio-sample) or re-condition in 0.1 M NaCl. |
| High Resistance | Membrane too thick or too much PVC. | Cast thinner membrane; increase plasticizer ratio slightly. |
References
-
Bakker, E., & Pretsch, E. (2002).[2] The New Wave of Ion-Selective Electrodes.[2] Analytical Chemistry, 74(15), 420A–426A.[2] [Link]
-
Bakker, E., & Pretsch, E. (2007).[3] Modern Potentiometry. Angewandte Chemie International Edition, 46(30), 5660–5668.[3] [Link]
-
Suzuki, K., et al. (1996).[4] Design and synthesis of sodium ion-selective ionophores based on 16-crown-5 derivatives for an ion-selective electrode. Analytical Chemistry, 68(1), 208-215.[4] (Context for Crown Ether Design). [Link]
-
Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts.[5] Journal of the American Chemical Society, 89(26), 7017–7036. (Foundational Chemistry of Crown Ethers).[6] [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. The new wave of ion-selective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modern potentiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of sodium ion-selective ionophores based on 16-crown-5 derivatives for an ion-selective electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Artificial sodium-selective ionic device based on crown-ether crystals with subnanometer pores - PMC [pmc.ncbi.nlm.nih.gov]
Cyclohexano-15-Crown-5 in Phase Transfer Catalysis: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
This document provides an in-depth guide to the application of Cyclohexano-15-crown-5 as a phase transfer catalyst for researchers, scientists, and professionals in drug development. We will explore the fundamental principles governing its catalytic activity, its advantages in specific reaction classes, and detailed protocols for its use.
Introduction: The Advantage of the Cyclohexano Moiety
Phase Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate).[1] The catalyst's role is to transport one of the reactants, typically an anion, across the phase boundary into the other phase where the reaction can proceed.
Crown ethers, a class of macrocyclic polyethers, are exceptional phase transfer catalysts.[2] Their structure features a central cavity lined with electron-rich oxygen atoms, which can selectively encapsulate specific cations through ion-dipole interactions.[2] 15-crown-5, with a cavity diameter of 1.7-2.2 Å, is particularly adept at complexing sodium (Na⁺, ionic diameter ~2.04 Å) and potassium (K⁺, ionic diameter ~2.76 Å) cations.[3][4]
This compound is a derivative of 15-crown-5 where a cyclohexane ring is fused to the macrocycle. This structural modification significantly enhances the molecule's lipophilicity (fat-solubility) compared to its parent compound. This increased lipophilicity is a critical attribute for a phase transfer catalyst, as it improves its solubility and stability within the organic phase, thereby boosting the efficiency of ion transport and, consequently, the overall reaction rate.
Mechanism of Action: Cation Encapsulation and Anion Activation
The catalytic cycle of this compound in a typical liquid-liquid or solid-liquid PTC system involves several key steps. The process relies on the crown ether's ability to shuttle an inorganic salt (e.g., NaCN, KMnO₄) from a solid or aqueous phase into a nonpolar organic phase.
The core mechanism unfolds as follows:
-
Complexation: At the phase interface, the this compound in the organic phase encapsulates the metal cation (M⁺, e.g., Na⁺ or K⁺) from the inorganic salt.
-
Phase Transfer: The resulting complex, [M(this compound)]⁺, is large and has a lipophilic exterior due to the crown's hydrocarbon backbone and the fused cyclohexane ring. This allows the complex to dissolve in the organic phase, pulling the associated anion (X⁻, e.g., CN⁻, MnO₄⁻) with it to maintain charge neutrality.
-
Anion Activation: Once in the organic phase, the anion is poorly solvated. The cation is shielded within the crown ether's cavity, leading to a loose ion pair. This "naked" anion is highly reactive and readily participates in the desired chemical transformation.
-
Reaction and Regeneration: The activated anion reacts with the organic substrate. After the reaction, the catalyst releases the cation back at the interface, ready to begin a new cycle.
Caption: General mechanism of phase transfer catalysis using this compound.
Application Note I: Nucleophilic Substitution Reactions
This compound is highly effective in promoting nucleophilic substitution reactions, where an anion displaces a leaving group on an organic substrate. A classic example is the Williamson ether synthesis.[5][6]
The Challenge in Williamson Ether Synthesis
The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide.[7] Often, the alkoxide salt (e.g., sodium phenoxide) has poor solubility in the aprotic organic solvents required for the Sₙ2 reaction, leading to slow reaction rates.[8]
The this compound Solution
By adding a catalytic amount of this compound, the sodium cation of the alkoxide is complexed and shuttled into the organic phase.[8] This delivers a highly reactive, "naked" alkoxide anion to the reaction medium, dramatically accelerating the rate of ether formation. This approach is particularly useful in the synthesis of complex molecules and pharmaceutical intermediates where mild conditions and high yields are paramount.[9]
Protocol: Synthesis of 2-Benzyloxyphenoxy)-2,3-dihydro-1,4-benzodioxine (A Representative Ether)
This protocol is adapted from a similar synthesis using 15-crown-5 and illustrates a typical application in ether synthesis.[3]
Materials:
-
Catechol (2.75 g, 25 mmol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 g, 55 mmol)
-
Anhydrous Dimethylformamide (DMF, 50 mL)
-
This compound (0.34 g, 1.25 mmol, 5 mol%)
-
2,2-Bis(2-bromoethyl)-1,3-dioxolane (7.6 g, 25 mmol)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation of Disodium Catecholate: To a flame-dried three-neck flask under a nitrogen atmosphere, add the sodium hydride dispersion. Wash the NaH three times with anhydrous hexanes to remove the mineral oil and suspend the NaH in 25 mL of anhydrous DMF. Cool the suspension to 0 °C in an ice bath.
-
Add a solution of catechol in 25 mL of anhydrous DMF dropwise to the NaH suspension over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure the complete formation of the disodium salt.
-
Catalyst Addition: Add this compound to the reaction mixture.
-
Substrate Addition: Add a solution of 2,2-Bis(2-bromoethyl)-1,3-dioxolane in 25 mL of anhydrous DMF dropwise over 30 minutes at room temperature.
-
Reaction: Heat the mixture to 80 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[3]
-
Workup: After completion, cool the mixture to room temperature. Quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.[3]
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Experimental workflow for Williamson ether synthesis using this compound.
Application Note II: Oxidation Reactions with Permanganate
Potassium permanganate (KMnO₄) is a powerful, inexpensive oxidizing agent, but its utility is often hampered by its insolubility in most organic solvents.[10] Phase transfer catalysis with this compound elegantly solves this problem.
The "Purple Benzene" Concept
By complexing the K⁺ ion, this compound can solubilize KMnO₄ in nonpolar organic solvents like benzene or toluene. This creates a potent, homogeneous oxidizing solution, often referred to as "purple benzene," which can efficiently oxidize a wide range of organic substrates, such as alkenes to diols or alkylbenzenes to benzoic acids.[11] The enhanced lipophilicity of the cyclohexano- derivative makes it particularly effective in these nonpolar environments.
Protocol: Oxidation of Cyclohexene to cis-1,2-Cyclohexanediol
This protocol demonstrates a typical phase-transfer-catalyzed oxidation.
Materials:
-
Cyclohexene (2.05 g, 25 mmol)
-
Potassium permanganate (KMnO₄, 4.74 g, 30 mmol)
-
This compound (0.34 g, 1.25 mmol, 5 mol%)
-
Dichloromethane (CH₂Cl₂, 100 mL)
-
Water (50 mL)
-
Sodium sulfite (Na₂SO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve cyclohexene and this compound in 100 mL of dichloromethane.
-
In a separate beaker, dissolve potassium permanganate in 50 mL of water to create a deep purple aqueous solution.
-
Reaction: Combine the organic and aqueous solutions in the flask. Stir the two-phase mixture vigorously at room temperature. The purple color of the permanganate will gradually transfer to the organic layer and then disappear as it reacts, forming a brown manganese dioxide (MnO₂) precipitate. The reaction is typically complete within 1-2 hours.
-
Workup: Once the purple color is gone, quench any remaining permanganate by adding solid sodium sulfite until the mixture is colorless.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent to yield the crude cis-1,2-cyclohexanediol, which can be further purified by recrystallization or chromatography.
Quantitative Data and Catalyst Comparison
The effectiveness of a crown ether is linked to its ability to complex a specific cation, which depends on the relative sizes of the cation and the crown's cavity.
| Cation | Ionic Diameter (Å) | Best Fit Crown Ether |
| Li⁺ | 1.36 | 12-Crown-4 |
| Na⁺ | 2.04 | 15-Crown-5 |
| K⁺ | 2.76 | 18-Crown-6 |
| Cs⁺ | 3.34 | 21-Crown-7 |
| Data sourced from references[3][4]. |
While specific comparative data for this compound is sparse in the literature, its performance can be contextualized against other common phase transfer catalysts. The increased lipophilicity of the cyclohexano- moiety is expected to enhance its efficacy relative to the parent 15-crown-5, especially in nonpolar organic solvents.
Representative Comparison of PTCs in a Nucleophilic Substitution
| Catalyst | Catalyst Type | Typical Yield | Key Advantages |
| This compound | Crown Ether | High | Excellent for Na⁺/K⁺ salts, high lipophilicity, stable. |
| 15-Crown-5 | Crown Ether | Good-High | Good for Na⁺ salts, well-studied.[3] |
| 18-Crown-6 | Crown Ether | Good-High | Excellent for K⁺ salts. |
| TBAB (Tetrabutylammonium bromide) | Quaternary Ammonium Salt | Good-High | Inexpensive, versatile. |
| Aliquat 336 | Quaternary Ammonium Salt | Good-High | Industrially common, thermally stable. |
| (Note: Yields are representative and highly dependent on specific reaction conditions.) |
Conclusion for Drug Development Professionals
In pharmaceutical synthesis, the construction of complex molecular architectures often requires mild, selective, and high-yielding reactions. Phase transfer catalysis provides a robust platform for achieving these goals by enabling the use of inexpensive inorganic reagents in organic media.
This compound, with its enhanced lipophilicity and strong affinity for sodium and potassium ions, is a valuable tool in the drug development toolkit. It can facilitate key transformations such as etherifications, esterifications, and oxidations, which are foundational in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[9] Its ability to promote reactions under mild, heterogeneous conditions can lead to cleaner reaction profiles, simplified purifications, and improved overall process efficiency.
References
-
Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of 15-Crown-5 in Facilitating Chemical Reactions: A Manufacturer's Perspective. Retrieved from [Link]
-
Utomo, S. B., Jumina, J., & Mustofa, M. (2010). THEORETICAL STUDY ON 15-CROWN-5 COMPLEX WITH SOME METAL CATIONS. Indonesian Journal of Chemistry, 10(3), 364-369. Retrieved from [Link]
-
Shakhashiri, B. Z. (n.d.). Permanganate Oxidation of Cyclohexane, Cyclohexene, and Cyclohexanol. Chemical Education Xchange. Retrieved from [Link]
-
Pawar, S. S., et al. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences, 22(11). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 15-Crown-5. PubChem Compound Database. Retrieved from [Link]
-
Bovenkamp, J. W., Rodrigue, A., Watson, K. A., & Fortier, S. (1988). Complexes of 15-crown-5 and this compound with lithium, sodium, and potassium phenoxide having macrocycle. Canadian Journal of Chemistry, 66(10), 2515-2522. Retrieved from [Link]
-
Chemistry For Everyone. (2024, February 8). What Is Phase Transfer Catalysis? [Video]. YouTube. Retrieved from [Link]
-
Wang, D., Huang, Z., & Chan, A. S. C. (2000). Preparation and application of 4′-carboxybenzo-15-crown-5, a drift-type crown ether phase transfer catalyst. Reactive and Functional Polymers, 44(1), 79-85. Retrieved from [Link]
-
Wikipedia. (n.d.). 15-Crown-5. Retrieved from [Link]
-
Mastracchio, A. (2008). Phase-Transfer Catalysis. MacMillan Lab Group Meeting. Retrieved from [Link]
-
Sharma, T., & Kumar, P. (2014). Phase-Transfer Catalysis in Organic Syntheses. International Journal of Advanced Research, 2(1), 1-24. Retrieved from [Link]
-
Nishimura, T., et al. (2013). A 15-crown-5-ether-based supramolecular hydrogel with selection ability for potassium cations via gelation and colour change. Soft Matter, 9(33), 7970-7974. Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Mako, A., et al. (2023). d-Idose-Based Monoaza-15-Crown-5 Lariat Ethers: Synthesis of an Elusive d-Hexose and Application of Derived Macrocycles in Enantioselective Syntheses. Molecules, 28(18), 6541. Retrieved from [Link]
-
Gaber, A. A. M., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1883. Retrieved from [Link]
-
NPTEL. (n.d.). Synthesis of Ether. Retrieved from [Link]
-
Singleton, D. A., et al. (2014). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 136(42), 14805–14812. Retrieved from [Link]
-
Liu, Y., et al. (2002). Synthesis of Novel Benzo-15-Crown-5-Tethered β-Cyclodextrins and Their Enhanced Molecular Binding Abilities by Alkali Metal Cation Coordination. Journal of Organic Chemistry, 67(19), 6823-6826. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]
-
Friščić, T., & Medranov, I. (2020). Rate and Yield Enhancements in Nucleophilic Aromatic Substitution Reactions via Mechanochemistry. ACS Sustainable Chemistry & Engineering, 8(3), 1595-1601. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2024). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 9.5: Williamson ether synthesis. Retrieved from [Link]
-
Bolshan, Y., & Batey, R. A. (2017). Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. Organic Letters, 19(18), 4872-4875. Retrieved from [Link]
-
Baumann, M., & Baxendale, I. R. (2017). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 13, 2265-2352. Retrieved from [Link]
-
Cacho, M., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
Quora. (2022). What is the chemical equation for the reaction of cyclohexene with potassium permanganate (including the states)? Retrieved from [Link]
-
Der Chemist. (2023, October 30). Oxidative Cleavage of C=C Double Bonds with KMnO4 [Video]. YouTube. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. journal.ugm.ac.id [journal.ugm.ac.id]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nbinno.com [nbinno.com]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Cyclohexano-15-Crown-5 as a High-Performance Stationary Phase in Chiral and Achiral Chromatography
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the theory, application, and protocols for utilizing cyclohexano-15-crown-5 as a stationary phase in high-performance liquid chromatography (HPLC). This document emphasizes the underlying chemical principles, practical implementation, and validation of methods employing this versatile chiral selector.
Introduction: The Unique Niche of Crown Ether Stationary Phases
The precise separation of chemical entities is a cornerstone of modern analytical chemistry and pharmaceutical development. Among the diverse array of stationary phases, those based on crown ethers occupy a specialized and powerful niche.[1] Discovered by Charles Pedersen, crown ethers are cyclic polyethers with a unique ability to form stable complexes with cations, a property that has been ingeniously adapted for chromatographic separations.[2]
While larger crown ethers like 18-crown-6 have been commercialized extensively for the chiral separation of primary amines, the this compound moiety offers a distinct selectivity profile due to its smaller cavity size and conformational rigidity imparted by the cyclohexyl ring. This makes it particularly suitable for the separation of smaller primary amines and for exploiting subtle differences in molecular shape and charge distribution. This guide will delve into the specific attributes and applications of this compound based stationary phases.
Principle of Separation: Host-Guest Chemistry in Action
The separation mechanism of crown ether-based stationary phases is a classic example of host-guest chemistry. The crown ether, acting as the "host," selectively binds to analytes, the "guests," based on a combination of steric and electrostatic interactions.
Chiral Recognition Mechanism
For chiral separations, the primary interaction is the complexation between the crown ether's cavity and the protonated primary amino group (-NH₃⁺) of the analyte.[3][4] This interaction is crucial and necessitates an acidic mobile phase to ensure the amine is in its cationic form.[5] The enantioselectivity arises from the three-dimensional arrangement of the analyte's substituents around its chiral center, which leads to differential stability of the diastereomeric complexes formed with the chiral crown ether stationary phase.
The formation of the ammonium ion-crown ether complex is a prerequisite but not always sufficient for chiral recognition.[6] Secondary interactions, such as hydrogen bonding and steric repulsion between the analyte's substituents and the chiral barriers of the crown ether, play a critical role in discriminating between enantiomers.
Diagram 1: Chiral Recognition Mechanism
Workflow for covalent bonding of the crown ether to silica.
Protocol 3.2.1: Covalent Immobilization of Carboxy-Functionalized this compound on Amino-Functionalized Silica
-
Silica Functionalization:
-
Activate bare silica gel by refluxing in dilute HCl, followed by washing with deionized water until neutral and drying under vacuum at 150°C for 12 hours.
-
In a round-bottom flask, suspend the activated silica in dry toluene.
-
Add 3-aminopropyltriethoxysilane and reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 24 hours. [7] * Allow the mixture to cool, then filter and wash the resulting amino-functionalized silica with toluene, methanol, and diethyl ether.
-
Dry the functionalized silica under vacuum.
-
-
Crown Ether Activation:
-
Dissolve the carboxy-functionalized this compound in a suitable dry solvent (e.g., DMF or THF).
-
Activate the carboxylic acid group using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester.
-
-
Coupling Reaction:
-
Suspend the amino-functionalized silica in a dry solvent.
-
Add the activated crown ether solution to the silica suspension and stir at room temperature for 48 hours under an inert atmosphere.
-
Filter the resulting stationary phase and wash extensively with the reaction solvent, followed by methanol and diethyl ether to remove any unreacted reagents.
-
Dry the final this compound stationary phase under vacuum.
-
Applications and Method Development
This compound stationary phases are particularly effective for the enantiomeric separation of compounds with primary amino groups located near the stereocenter. [8]
Target Analytes
-
Amino Acids: Both natural and unnatural α- and β-amino acids. [9]* Pharmaceuticals: Chiral drugs and drug intermediates containing a primary amine, such as amphetamine derivatives, β-blockers, and other sympathomimetic amines. [10]* Small Peptides: Di- or tri-peptides with a free N-terminal primary amine.
-
Cationic Species: In ion chromatography mode, these phases can separate alkali and alkaline-earth metals. [1]
Mobile Phase Optimization
The composition of the mobile phase is a critical parameter for achieving successful separations.
-
Acidic Modifier: Perchloric acid is commonly used at concentrations to bring the mobile phase pH to between 1.0 and 2.0. [11]This ensures the protonation of the primary amine. Nitric acid or trifluoroacetic acid (TFA) can also be used. A lower pH generally improves resolution but may reduce column lifetime. [11]* Organic Modifier: In reversed-phase mode, methanol is the most common organic modifier. The concentration typically ranges from 0% to 15% (v/v). [11]Increasing the methanol content usually decreases retention time.
-
Temperature: Lowering the column temperature often enhances enantioselectivity by increasing the stability differences between the diastereomeric complexes. Operating temperatures between 0°C and 25°C are common.
Representative Chromatographic Conditions
The following table provides starting conditions for method development on a this compound based stationary phase.
| Parameter | Recommended Setting | Rationale & Notes |
| Mobile Phase | Aqueous perchloric acid (pH 1.5) / Methanol (90:10 v/v) | Balances analyte protonation and retention. |
| Flow Rate | 0.5 - 1.0 mL/min | Typical for analytical HPLC columns. |
| Column Temp. | 10°C | Lower temperatures often improve resolution. |
| Detection | UV at 210 nm or 254 nm | Wavelength depends on the analyte's chromophore. |
| Injection Vol. | 5 - 20 µL | Standard for analytical scale. |
Case Study: Enantioseparation of a Chiral Primary Amine
A newly synthesized aza-15-crown-5-capped methylcalixr[10]esorcinarene-bonded silica particle has demonstrated excellent capabilities for separating enantiomers of various chiral drugs. [5][12]This novel stationary phase, which incorporates a 15-crown-5 moiety, has shown high resolution for compounds like promethazine, 1-phenyl-1-propanol, and warfarin under reversed-phase conditions. [5] Table 1: Performance Data on a 15-Crown-5-based CSP [5][12]
| Compound | Mobile Phase | Resolution (Rₛ) |
|---|---|---|
| Promethazine | Details proprietary | 7.74 |
| 1-Phenyl-1-propanol | Details proprietary | 5.78 |
| Warfarin | Details proprietary | 2.03 |
| α-Methylbenzylamine | Details proprietary | 6.83 |
Note: The exact mobile phase compositions for these specific separations are detailed in the cited literature but showcase the high resolving power of 15-crown-5 based stationary phases.
Troubleshooting and Best Practices
-
System Priming: Before installing a crown ether column, it is imperative to flush the entire HPLC system, including the injector and sample loop, with ethanol followed by 100% distilled water to remove any residual organic solvents that could damage the stationary phase. [11]* Loss of Resolution: This can be caused by a shift in mobile phase pH, column contamination, or degradation of the stationary phase. Ensure the mobile phase is freshly prepared and the pH is accurate. If contamination is suspected, a gentle washing protocol may be necessary (consult manufacturer's guidelines).
-
Peak Tailing: This may indicate secondary interactions with residual silanols on the silica support or issues with the mobile phase pH. Ensure the pH is low enough for complete protonation of the analyte.
-
Column Storage: For long-term storage, flush the column with a water/methanol (95:5 v/v) mixture and ensure the end-caps are securely fastened. [4]
Conclusion
Stationary phases based on this compound offer a powerful and selective tool for the chromatographic separation of chiral and achiral compounds, particularly primary amines and cations. Their unique selectivity, derived from the specific size and conformation of the crown ether cavity, complements other commercially available chiral stationary phases. By understanding the principles of host-guest interaction and systematically optimizing mobile phase conditions, researchers can develop robust and efficient analytical methods for a wide range of applications in pharmaceutical analysis and beyond.
References
-
ResearchGate. (2025). 15-Crown-5 Functionalized Au Nanoparticles Synthesized via Single Molecule Exchange on Silica Nanoparticles: Its Application to Probe 15-Crown-5/K+/15-Crown-5 “Sandwiches” as Linking Mechanisms. Available from: [Link]
-
ResearchGate. (2025). Application of crown ethers as stationary phase in the chromatographic methods. Available from: [Link]
-
ResearchGate. (2025). Liquid Chromatographic Chiral Separations by Crown Ether‐Based Chiral Stationary Phases. Available from: [Link]
-
ResearchGate. (2025). Preparation and Application of Aza-15-crown-5-capped Methylcalixr[10]esorcinarene-Bonded Silica Particles for Use as Chiral Stationary Phase in HPLC. Available from: [Link]
-
GM Chemical. (2020). Crown Ether And Its Application. Available from: [Link]
-
Regis Technologies. (n.d.). Crown-Ether Chiral Stationary Phases. Available from: [Link]
-
PubMed. (2009). Development of new HPLC chiral stationary phases based on native and derivatized cyclofructans. Available from: [Link]
-
MDPI. (n.d.). Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. Available from: [Link]
-
Semantic Scholar. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Available from: [Link]
-
Element Lab Solutions. (n.d.). Daicel CROWNPAK Crown Ether Chiral Columns. Available from: [Link]
-
MDPI. (n.d.). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Available from: [Link]
-
MDPI. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Available from: [Link]
-
Regis Technologies. (n.d.). ChiroSil® Crown Ether Phases. Available from: [Link]
-
ResearchGate. (n.d.). The structure of chiral crown ether utilized in the Crownpak CR(+) and.... Available from: [Link]
-
PubMed Central. (n.d.). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Available from: [Link]
-
PubMed. (2001). New chiral crown ether stationary phase for the liquid chromatographic resolution of alpha-amino acid enantiomers. Available from: [Link]
-
ResearchGate. (2025). Development and Application of Crown Ether-based HPLC Chiral Stationary Phases. Available from: [Link]
-
Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CROWNPAK® CR(+) / CR(-). Available from: [Link]
-
PubMed. (n.d.). Immobilization of crown ether carboxylic acids on silica gel and their use in column concentration of alkali metal cations from dilute aqueous solutions. Available from: [Link]
-
ResearchGate. (2025). (PDF) Chiral separation using chiral crown ethers as chiral selectors in chirotechnology. Available from: [Link]
-
Development and Application of Crown Ether-based HPLC Chiral Stationary Phases. (n.d.). Available from: [Link]
-
MDPI. (2023). d-Idose-Based Monoaza-15-Crown-5 Lariat Ethers: Synthesis of an Elusive d-Hexose and Application of Derived Macrocycles in Enantioselective Syntheses. Available from: [Link]
-
PubMed Central. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available from: [Link]
-
PubMed. (2009). HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase. Available from: [Link]
-
Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Available from: [Link]
-
CNR-IRIS. (2024). Trialkoxysilane Grafting in Alcohols: A Simple Approach towards Modified Silica-Based Materials. Available from: [Link]
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Available from: [Link]
-
The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. (n.d.). Available from: [Link]
-
PubMed Central. (n.d.). Synthesis and characterization of mesoporous silica supported metallosalphen-azobenzene complexes: efficient photochromic heterogeneous catalysts for the oxidation of cyclohexane to produce KA oil. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crown Ether And Its Application [gmchemix.com]
- 3. Crown Ether Phases - Regis Technologies [registech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and characterization of mesoporous silica supported metallosalphen-azobenzene complexes: efficient photochromic heterogeneous catalysts for the oxidation of cyclohexane to produce KA oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chiraltech.com [chiraltech.com]
- 12. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Dynamics: A Guide to Studying Cyclohexano-15-Crown-5 Complexation Kinetics
< < APPLICATION NOTE & PROTOCOL
Introduction: The Significance of Host-Guest Dynamics
Cyclohexano-15-crown-5, a macrocyclic polyether, is a fascinating molecule renowned for its ability to selectively form stable complexes with specific cations.[1][2] This "host-guest" chemistry is fundamental to a wide range of applications, from the development of ion-selective electrodes and phase-transfer catalysts to the design of sophisticated drug delivery systems.[1][3] The selectivity of this compound is largely governed by the "best-fit" model, where the cation's ionic diameter is complementary to the crown ether's cavity size (1.7-2.2 Å).[2][4] While thermodynamic stability, quantified by the association constant (K_a), provides a static picture of these interactions, a comprehensive understanding requires delving into the kinetics—the rates of complex formation (association, k_on) and dissociation (dissociation, k_off).
This application note provides a detailed experimental framework for elucidating the complexation kinetics of this compound with a model cation, such as sodium (Na⁺) or potassium (K⁺). We will explore a multi-faceted approach, leveraging the strengths of various biophysical techniques to provide a holistic view of the binding process. The protocols outlined herein are designed to be robust and self-validating, empowering researchers to generate high-quality, reproducible data.
I. Experimental Design: A Multi-Technique Approach to Kinetic Analysis
To obtain a comprehensive understanding of the complexation kinetics, a single-technique approach is often insufficient. By combining methods that probe different aspects of the interaction, we can build a more complete and validated kinetic model. This guide will focus on a synergistic combination of stopped-flow spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, isothermal titration calorimetry (ITC), and conductometric titration.
The Rationale Behind Our Chosen Techniques:
-
Stopped-Flow Spectroscopy: This is the workhorse for measuring rapid kinetic events in solution, often on the millisecond timescale.[5][6][7] By rapidly mixing the crown ether and cation solutions, we can monitor the formation of the complex in real-time, typically by observing a change in absorbance or fluorescence.[6][8] This technique is ideal for determining the initial rates of reaction and the pseudo-first-order rate constants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides invaluable information about the chemical environment of specific nuclei within a molecule.[9][10] In the context of complexation, changes in the chemical shifts and line shapes of the crown ether's protons or carbons upon cation binding can be used to study the exchange dynamics between the free and bound states. This is particularly useful for systems in fast or intermediate exchange on the NMR timescale.
-
Isothermal Titration Calorimetry (ITC): While primarily a thermodynamic technique, ITC can also provide kinetic information.[11][12] By measuring the heat released or absorbed during the binding event, ITC directly determines the binding enthalpy (ΔH), stoichiometry (n), and the association constant (K_a).[13] From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated. While direct kinetic information is not its primary output, the thermodynamic parameters it provides are crucial for a complete kinetic analysis.
-
Conductometric Titration: This technique measures the change in electrical conductivity of a solution as a titrant is added.[14][15] The formation of a complex between a charged cation and a neutral crown ether will alter the mobility of the charge carrier, leading to a change in conductivity.[16][17] This method is particularly effective for determining the stoichiometry of the complex.[15][18]
The interplay of these techniques provides a self-validating system. For instance, the stoichiometry determined by conductometric titration can be used to constrain the models applied to ITC and NMR data. The association constant derived from ITC provides a thermodynamic endpoint that should be consistent with the ratio of the rate constants (k_on/k_off) determined by stopped-flow and NMR.
II. Materials and Reagent Preparation: The Foundation of Reliable Data
The quality of your experimental data is intrinsically linked to the purity of your reagents and the accuracy of your solution preparation.
Materials:
-
This compound (≥98% purity)
-
Alkali metal salt (e.g., NaCl, KCl, analytical grade, ≥99.9% purity)
-
Anhydrous solvent (e.g., acetonitrile, methanol, spectroscopic grade)
-
High-purity deionized water (if aqueous solutions are used)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes (calibrated)
Protocol for Reagent Preparation:
-
Solvent Selection: The choice of solvent is critical as it can significantly influence the complexation thermodynamics and kinetics.[3][10] Aprotic solvents like acetonitrile are often preferred to minimize competition from solvent molecules for the cation. Ensure the solvent is anhydrous to prevent interference from water molecules.
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound and the alkali metal salt using a calibrated analytical balance.
-
Dissolve each compound in the chosen solvent in separate Class A volumetric flasks to prepare concentrated stock solutions (e.g., 10 mM).
-
Ensure complete dissolution by gentle swirling or sonication if necessary.
-
-
Working Solution Preparation:
-
Prepare a series of working solutions of both the crown ether and the metal salt by serial dilution from the stock solutions. The concentration ranges will depend on the specific technique and the expected binding affinity.
-
III. Experimental Protocols: Step-by-Step Methodologies
A. Stopped-Flow Spectroscopy Protocol
Objective: To determine the pseudo-first-order rate constant (k_obs) for complex formation.
Instrumentation: A stopped-flow spectrophotometer or spectrofluorometer.[5]
Protocol:
-
Instrument Setup:
-
Equilibrate the instrument to the desired temperature (e.g., 25 °C).
-
Set the observation wavelength to a value where a significant change in absorbance or fluorescence is expected upon complexation. This may require an initial spectral scan of the free and complexed species.
-
-
Loading the Syringes:
-
Load one syringe with a solution of this compound (e.g., 0.1 mM).
-
Load the other syringe with a solution of the metal salt at a concentration that is in large excess (at least 10-fold) of the crown ether concentration (e.g., 1 mM, 2 mM, 5 mM, etc.). This ensures pseudo-first-order conditions.
-
-
Data Acquisition:
-
Initiate the rapid mixing of the two solutions.
-
Monitor the change in absorbance or fluorescence as a function of time. The instrument's software will record the kinetic trace.
-
Repeat the experiment at least three times for each metal salt concentration to ensure reproducibility.
-
-
Data Analysis:
-
Fit the kinetic traces to a single exponential equation to obtain the pseudo-first-order rate constant (k_obs).
-
Plot k_obs versus the concentration of the metal salt.
-
The slope of this plot will yield the second-order association rate constant (k_on), and the y-intercept will give the dissociation rate constant (k_off).
-
dot
Caption: Stopped-Flow Experimental Workflow.
B. Isothermal Titration Calorimetry (ITC) Protocol
Objective: To determine the thermodynamic parameters of complexation (K_a, ΔH, n).
Instrumentation: An isothermal titration calorimeter.
Protocol:
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells.
-
Equilibrate the instrument to the desired temperature.
-
-
Loading the Cell and Syringe:
-
Fill the sample cell with a solution of this compound (e.g., 0.1 mM).
-
Fill the injection syringe with a solution of the metal salt at a significantly higher concentration (e.g., 1-2 mM).
-
-
Titration:
-
Perform a series of small injections (e.g., 2-10 µL) of the metal salt solution into the crown ether solution.
-
Allow the system to reach thermal equilibrium between each injection.
-
The instrument will measure the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of metal salt to crown ether.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine K_a, ΔH, and the stoichiometry (n).
-
dot
Caption: Isothermal Titration Calorimetry Workflow.
C. Conductometric Titration Protocol
Objective: To determine the stoichiometry of the complex.
Instrumentation: A conductometer with a titration vessel.
Protocol:
-
Instrument Setup:
-
Calibrate the conductometer with standard solutions.
-
Place a known volume and concentration of the metal salt solution in the titration vessel.
-
-
Titration:
-
Add small, precise aliquots of the this compound solution to the metal salt solution with constant stirring.
-
Record the conductivity after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured conductivity as a function of the molar ratio of crown ether to metal salt.
-
The plot will typically show two linear regions with different slopes. The intersection of these lines corresponds to the equivalence point, from which the stoichiometry of the complex can be determined.
-
dot
Caption: Conductometric Titration Workflow.
IV. Data Presentation and Interpretation
The quantitative data obtained from these experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Kinetic and Thermodynamic Parameters for this compound Complexation with Na⁺ in Acetonitrile at 25°C (Hypothetical Data)
| Parameter | Stopped-Flow Spectroscopy | Isothermal Titration Calorimetry |
| k_on (M⁻¹s⁻¹) | 1.2 x 10⁷ | - |
| k_off (s⁻¹) | 2.5 x 10² | - |
| K_a (M⁻¹) | 4.8 x 10⁴ (from k_on/k_off) | 5.1 x 10⁴ |
| ΔH (kcal/mol) | - | -5.8 |
| ΔG (kcal/mol) | -6.4 (from K_a) | -6.4 |
| -TΔS (kcal/mol) | - | -0.6 |
| Stoichiometry (n) | Assumed 1:1 | 1.02 ± 0.03 |
Interpretation of Results:
The hypothetical data in Table 1 illustrates the synergy of the multi-technique approach. The association constant (K_a) determined from the ratio of the rate constants from stopped-flow spectroscopy is in excellent agreement with the value obtained directly from ITC, providing strong validation for the kinetic model. The stoichiometry determined by ITC confirms the 1:1 binding model assumed in the kinetic analysis. The negative enthalpy (ΔH) indicates that the complexation is an exothermic process, and the small negative entropy change (-TΔS) suggests a minor loss of conformational freedom upon binding.
V. Conclusion: A Robust Framework for Kinetic Elucidation
The experimental setup detailed in this application note provides a comprehensive and self-validating framework for studying the complexation kinetics of this compound. By integrating the strengths of stopped-flow spectroscopy, isothermal titration calorimetry, and conductometric titration, researchers can obtain a detailed understanding of the dynamic interactions that govern host-guest chemistry. This knowledge is not only of fundamental scientific interest but is also crucial for the rational design and optimization of crown ether-based technologies in various fields, including drug development and materials science.
VI. References
-
Chem-Impex. (n.d.). 15-Crown-5. Retrieved from [Link]
-
Utomo, A. D., & Jumina, J. (2010). THEORETICAL STUDY ON 15-CROWN-5 COMPLEX WITH SOME METAL CATIONS. Indonesian Journal of Chemistry, 10(2), 177-182. Retrieved from [Link]
-
Rounaghi, G. H., Ghaemi, A., & Arbab-Zavar, M. H. (2011). A complexation study of 15-crown-5 with Co2+ cation in some pure and mixed organic solvents. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 71(3-4), 435-441. Retrieved from [Link]
-
Rounaghi, G. H., Mohajeri, M., Atashi, Z., & Mohammadzadeh Kakhki, R. (2012). Conductometric study of complexation reaction between 15-crown-5 and Cr3+, Mn2+ and Zn2+ metal cations in pure and binary mixed organic solvents. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 73(1-4), 435-441. Retrieved from [Link]
-
Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research, 10(4), 263-272. Retrieved from [Link]
-
Erden, I., & Yilmaz, M. (2007). Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers. Molecules, 12(6), 1277-1290. Retrieved from [Link]
-
Izatt, R. M., Bradshaw, J. S., Nielsen, S. A., Lamb, J. D., Christensen, J. J., & Sen, D. (1985). Thermodynamic and kinetic data for cation-macrocycle interaction. Chemical Reviews, 85(4), 271-339. Retrieved from [Link]
-
Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. ResearchGate. Retrieved from [Link]
-
Valente, M., Sousa, S. F., Magalhães, A. L., & Freire, C. (2011). Complexation of alkali metal cations by crown-ether type podands with applications in solvent extraction: Insights from quantum chemical calculations. ResearchGate. Retrieved from [Link]
-
Applied Photophysics. (2022, April 1). Stopped Flow and Enzyme Kinetics [Video]. YouTube. Retrieved from [Link]
-
O'Brien, R., & Haq, I. (2008). Isothermal titration calorimetry: theory and practice. Methods in cell biology, 84, 79-105. Retrieved from [Link]
-
Rounaghi, G. H., & Ramezani, A. (2011). Conductometric Studies on Cation-Crown Ether Complexes: A Review. ResearchGate. Retrieved from [Link]
-
Hill, S. E., Feller, D., & Williams, E. R. (2005). Theoretical study of cation/ether complexes: 15-Crown-5 and its alkali metal complexes. The Journal of Physical Chemistry A, 109(38), 8499-8509. Retrieved from [Link]
-
Bjelić, E., et al. (2020). Conductometric study of ligand structure influence on the Pb(II) complexation with crown ethers. STED Journal, 2(2), 1-8. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 14). Isothermal titration calorimetry. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Comerford, J. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Agilent. Retrieved from [Link]
-
Osman, A. H. (2001). Complexation studies of crown ethers (Doctoral dissertation, Universiti Sains Malaysia). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 12). 2.1.6: Stopped Flow. Retrieved from [Link]
-
Hakin, A. W., & Wagner, J. R. (2002). Calorimetric vs. van't Hoff binding enthalpies from isothermal titration calorimetry: Ba2+-crown ether complexation. The Journal of chemical thermodynamics, 34(11), 1833-1844. Retrieved from [Link]
-
Liu, Y., Li, B., Wada, T., & Inoue, Y. (2003). Synthesis of Novel Benzo-15-Crown-5-Tethered β-Cyclodextrins and Their Enhanced Molecular Binding Abilities by Alkali Metal Cation Coordination. Journal of the Chinese Chemical Society, 50(3A), 433-438. Retrieved from [Link]
-
Singh, A. K., & Singh, V. (2019). Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures by. International Journal of Chemical Studies, 7(4), 133-138. Retrieved from [Link]
-
Nakashima, K., & Nakatsuji, S. (2001). Selective potassium ion recognition by benzo-15-crown-5 fluoroionophore/gamma-cyclodextrin complex sensors in water. Journal of inclusion phenomena and macrocyclic chemistry, 39(3-4), 235-240. Retrieved from [Link]
-
Rounaghi, G. H., & Ramezani, A. (2011). Conductometric Studies on Cation-Crown Ether Complexes: A Review. R Discovery. Retrieved from [Link]
-
Velazquez-Campoy, A., & Freire, E. (2008). Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions. Methods in cell biology, 84, 79-105. Retrieved from [Link]
-
University of York. (n.d.). Rapid reaction kinetics (Stopped-Flow). Retrieved from [Link]
-
Bio-Logic. (n.d.). What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions? Retrieved from [Link]
-
Malvern Panalytical. (2025, May 8). Measuring binding kinetics with isothermal titration calorimetry [Video]. YouTube. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sid.ir [sid.ir]
- 4. journal.ugm.ac.id [journal.ugm.ac.id]
- 5. m.youtube.com [m.youtube.com]
- 6. agilent.com [agilent.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]
- 9. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. youtube.com [youtube.com]
- 14. Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stedjournal.com [stedjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Cyclohexano-15-Crown-5 for the Selective Separation of Alkali Metal Cations
An Application Guide for Researchers
Abstract
Crown ethers are macrocyclic polyethers that possess the unique ability to selectively bind specific cations, a function dictated by the compatibility between the cation's ionic radius and the crown ether's cavity size. This document provides a detailed technical guide on the application of cyclohexano-15-crown-5, a derivative of 15-crown-5, for the separation of alkali metal cations. We will explore the underlying principles of its selectivity, present quantitative binding data, and provide detailed, field-proven protocols for solvent extraction and supported liquid membrane transport. This guide is intended for researchers in analytical chemistry, materials science, and drug development who require high-purity separation of alkali metals.
The Principle of Selective Cation Binding
The remarkable selectivity of crown ethers stems from the electrostatic interactions between the positively charged cation and the lone pairs of electrons on the oxygen atoms that line the macrocyclic cavity.[1][2] The stability of the resulting host-guest complex is maximized when the cation's diameter perfectly fits within the crown ether's cavity, a concept known as the "size-fit" relationship.[3][4]
This compound has a cavity diameter estimated to be between 1.7 and 2.2 Å.[5][6] This dimension is exceptionally complementary to the ionic diameter of the sodium cation (Na⁺, ~2.04 Å).[5] Consequently, it forms a highly stable complex with Na⁺. While it also complexes with other alkali metals, the stability varies significantly. The smaller lithium ion (Li⁺, ~1.52 Å) is too small for a snug fit, and the larger potassium ion (K⁺, ~2.66 Å) is too large to fit comfortably within the cavity. This principle is the foundation for its use in separating these ions.
Several factors beyond the size-fit principle influence complexation and selectivity:
-
Solvent System: The polarity of the solvent affects the solvation of both the cation and the crown ether, influencing the stability of the complex. In organic solutions, crown ethers act as phase-transfer catalysts by encapsulating cations and transporting them from an aqueous phase.[2]
-
Counter-anion: The nature of the anion associated with the alkali metal salt can impact the extraction efficiency. Lipophilic (oil-soluble) anions are required to maintain charge neutrality in the organic phase during solvent extraction.
-
Conformational Flexibility: The cyclohexyl group adds rigidity to the crown ether ring compared to the parent 15-crown-5, which can fine-tune its binding and selectivity properties.
Caption: Size-fit model for this compound complexation.
Quantitative Binding Affinity Data
The stability of the complex formed between a crown ether and a cation is quantified by the stability constant (log K). A higher log K value signifies a more stable complex and stronger binding affinity. The selectivity for one cation (M₁⁺) over another (M₂⁺) is determined by the ratio of their stability constants.
| Cation | Ionic Diameter (Å) | Solvent | Stability Constant (log K) | Reference(s) |
| Li⁺ | 1.52 | Methanol | 2.1 - 4.2 | [5] |
| Na⁺ | 2.04 | Methanol | 3.31 | [5] |
| K⁺ | 2.66 | Propylene Carbonate | < Li⁺, Na⁺ | [1] |
| Rb⁺ | 2.98 | Propylene Carbonate | < K⁺ | [1] |
| Cs⁺ | 3.34 | Propylene Carbonate | < Rb⁺ | [1] |
| Note: Data is primarily for the parent 15-crown-5, which serves as a strong proxy for the cyclohexano derivative. The stability subsequence for 15-crown-5 with alkali metal ions has been reported as Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺ in propylene carbonate.[1] |
Application Protocol: Solvent Extraction for Na⁺ Separation
Solvent extraction is a powerful technique to selectively transfer a target ion from an aqueous phase to an immiscible organic phase using a complexing agent.[7] This protocol details the selective extraction of Na⁺ from a mixed alkali metal solution.
Causality Behind Experimental Choices:
-
Organic Solvent (Chloroform): Chloroform is selected for its immiscibility with water and its ability to dissolve the crown ether and the resulting ion-pair complex.
-
Counter-anion (Picrate): The picrate anion is a large, soft anion that is highly lipophilic. When the crown ether encapsulates the Na⁺ cation, the picrate anion pairs with the complex, neutralizing its charge and facilitating its transfer into the organic phase. Without a lipophilic counter-ion, the charged complex would remain in the aqueous phase.
Caption: Workflow for selective solvent extraction of Na⁺.
Protocol: Selective Na⁺ Extraction
-
Preparation of Aqueous Phase:
-
Prepare a 100 mL stock solution containing 0.01 M each of LiCl, NaCl, and KCl in deionized water.
-
Add picric acid to this solution to a final concentration of 7 x 10⁻⁴ M. Adjust the pH to approximately 7.0 using a dilute NaOH or HCl solution.
-
-
Preparation of Organic Phase:
-
Prepare a 100 mL solution of 0.05 M this compound in chloroform. Caution: Work in a fume hood and wear appropriate PPE.
-
-
Extraction Procedure:
-
In a 50 mL separatory funnel, combine 10 mL of the aqueous phase with 10 mL of the organic phase.
-
Stopper the funnel and shake vigorously for 15 minutes, periodically venting to release pressure.
-
Mount the funnel on a stand and allow the phases to fully separate for 30 minutes.
-
-
Sample Collection and Analysis:
-
Carefully drain the lower aqueous phase into a clean vial.
-
The organic phase now contains the extracted Na⁺-crown ether complex.
-
To analyze the extracted sodium, back-extract it into an acidic aqueous solution (e.g., 0.1 M HCl).
-
Measure the initial and final concentrations of Na⁺, K⁺, and Li⁺ in the aqueous phase using Flame Atomic Absorption Spectroscopy (FAAS) or Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).
-
-
Data Interpretation:
-
Distribution Ratio (D): D = [M⁺]org / [M⁺]aq
-
Percent Extraction (%E): %E = (D / (D + V_aq/V_org)) * 100
-
Separation Factor (α): α_(Na/K)_ = D_Na_ / D_K_
-
Application Protocol: Supported Liquid Membrane (SLM) Transport
SLMs offer a highly efficient method for ion separation, combining extraction and stripping into a single continuous process with minimal solvent usage.[8] The membrane consists of a porous, hydrophobic support whose pores are filled with an organic solution of the crown ether.
Causality Behind Experimental Choices:
-
Membrane Support (PVDF/PTFE): These materials are hydrophobic and chemically inert, ensuring that the organic liquid phase is stably held within the pores by capillary forces and does not react with the feed or stripping solutions.
-
Stripping Phase (Deionized Water): The concentration gradient is the driving force for transport. The feed phase has a high concentration of alkali metals, while the stripping phase has virtually none. The crown ether carrier transports the cation from the high-concentration side to the low-concentration side, releasing it to maintain equilibrium.
Caption: Mechanism of Na⁺ transport across a supported liquid membrane.
Protocol: Selective Na⁺ Transport via SLM
-
Membrane Preparation:
-
Cut a circular piece of hydrophobic microporous support (e.g., Durapore® PVDF, 0.22 µm pore size) to fit your transport cell.
-
Prepare the organic liquid membrane solution: 0.1 M this compound in 2-Nitrophenyl octyl ether (2-NPOE).
-
Immerse the support membrane in the organic solution for at least 24 hours to ensure complete pore saturation.
-
Gently blot the membrane with filter paper just before use to remove excess surface liquid.
-
-
Transport Cell Assembly:
-
Clamp the prepared membrane between the two halves of a transport cell (e.g., a U-tube or side-by-side cell).
-
Fill the source (feed) chamber with the mixed alkali metal solution (e.g., 0.1 M each of LiCl, NaCl, KCl).
-
Fill the receiving (stripping) chamber with high-purity deionized water.
-
-
Transport Experiment:
-
Stir both the feed and stripping phases at a constant rate (e.g., 300 rpm) to minimize concentration polarization at the membrane interfaces.
-
Maintain a constant temperature (e.g., 25°C) throughout the experiment.
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), take a small aliquot from the stripping phase for analysis. Replace the volume with fresh deionized water to maintain a constant volume.
-
-
Analysis:
-
Analyze the concentration of Na⁺, K⁺, and Li⁺ in the collected aliquots using FAAS or ICP-MS.
-
Plot the concentration of each cation in the stripping phase as a function of time to determine the transport flux (J).
-
-
Data Interpretation:
-
Permeability Coefficient (P): P = J / [M⁺]feed
-
Selectivity: The selectivity is determined by comparing the transport rates or permeability coefficients of the different cations. A significantly higher flux for Na⁺ indicates successful selective transport.
-
Safety and Handling
While specific data for this compound is limited, precautions for the parent compound, 15-crown-5, should be followed.
-
Hazards: Harmful if swallowed and causes serious eye irritation.[9][10] May cause skin irritation.[9]
-
Handling:
-
Storage:
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Extraction Efficiency (Solvent Extraction) | - pH of the aqueous phase is too low.- Counter-anion is not sufficiently lipophilic.- Insufficient shaking time or intensity. | - Adjust pH to neutral or slightly basic.- Use a more suitable counter-anion like picrate or dipicrylamide.- Increase shaking time to 30 minutes and ensure vigorous mixing. |
| Emulsion Formation (Solvent Extraction) | - High concentration of crown ether or salts.- Vigorous shaking. | - Centrifuge the mixture to break the emulsion.- Reduce the concentration of reagents.- Use a gentler inversion mixing method instead of vigorous shaking. |
| Low Transport Flux (SLM) | - Membrane pores are not fully saturated.- Concentration polarization at interfaces.- Membrane instability or "leaking" of the organic phase. | - Increase immersion time for membrane preparation (e.g., 24h).- Increase the stirring rate in both chambers.- Ensure the support is sufficiently hydrophobic; use a more viscous organic solvent like 2-NPOE. |
| Poor Selectivity | - Concentrations are too high, leading to non-specific transport.- Competitive extraction dynamics favoring another ion under specific conditions. | - Dilute the feed solution.- Modify the solvent system or counter-anion, as these can alter selectivity profiles.[12] |
References
-
Chem-Impex. (n.d.). 15-Crown-5. Retrieved February 1, 2026, from [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 36336, 15-Crown-5. Retrieved February 1, 2026, from [Link].
- Art-Prom, I., et al. (2010).
-
De-la-Rosa, A., et al. (2019). Theoretical study of cation/ether complexes: 15-Crown-5 and its alkali metal complexes. ResearchGate. Retrieved February 1, 2026, from [Link]
-
Nishida, J., et al. (2004). Selective potassium ion recognition by benzo-15-crown-5 fluoroionophore/gamma-cyclodextrin complex sensors in water. PubMed. Retrieved February 1, 2026, from [Link]
- Takeda, Y., et al. (1980). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advanced Environmental Health Research.
-
Hancock, R. D., et al. (1994). Complexes of 15-crown-5 and this compound with lithium, sodium, and potassium phenoxide. ResearchGate. Retrieved February 1, 2026, from [Link]
-
Wikipedia. (n.d.). 15-Crown-5. Retrieved February 1, 2026, from [Link]
- Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advanced Environmental Health Research.
-
Bartsch, R. A., et al. (1994). Extraction Selectivities of Crown Ethers for Alkali Metal Cations: Differences between Single-Species and Competitive Solvent Extractions. PubMed. Retrieved February 1, 2026, from [Link]
-
Hou, H., et al. (2009). DFT study of a series of crown-4 ethers and their selectivity trend for alkali metal cations: Li+ and Na+. PubMed. Retrieved February 1, 2026, from [Link]
- Shamsipur, M., et al. (1988). A conductance study of the binding of benzo-15-crown-5 with alkali cations in acetonitrile. Journal of Inclusion Phenomena and Molecular Recognition in Chemistry.
- Li, J., et al. (2023). Development of metal–ligand ion-exchange membranes functionalized with crown ether–ionic liquids for selective Li+/Mg2+ separation.
- Dietz, M. L., & Horwitz, E. P. (2018). Principles of Solvent Extraction of Alkali Metal Ions. Taylor & Francis eBooks.
- Diao, Z., et al. (2021). DFT Study of Selectivity of 12-Crown-4 Derivatives on Alkali Metal Ions.
- Kumawat, A., et al. (2021). TRANSPORT STUDIES OF ALKALI AND ALKALINE EARTH METAL IONS USING SYNTHESIZED OXO-CROWN ETHERS VIA POLYMER INCLUSION MEMBRANE.
- Sun, Y., et al. (2023).
-
De Jong, F., et al. (1981). Chemistry of crown ethers (XVI). A safe and efficient procedure for the isolation and purification of crown ethers by complex formation with alkaline earth metal alkanedisulfonates. ResearchGate. Retrieved February 1, 2026, from [Link]
- Docta Complutense. (n.d.). Factors Controlling the Aluminum(I)
-
ResearchGate. (n.d.). Lithium Selectivity of Crown Ethers: The Effect of Heteroatoms and Cavity Size. Retrieved February 1, 2026, from [Link]
- Scitechdaily. (n.d.).
- Chagnes, A., et al. (2019). Selective extraction of lithium over alkali and alkaline earth ions by synergistic solvent extraction. PMC - NIH.
- ScienceDirect. (n.d.).
-
Pabby, A. K., et al. (2015). Supported Liquid Membrane Principle and Its Practices: A Short Review. ResearchGate. Retrieved February 1, 2026, from [Link]
Sources
- 1. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. journal.ugm.ac.id [journal.ugm.ac.id]
- 4. atlantis-press.com [atlantis-press.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. 15-Crown-5 | C10H20O5 | CID 36336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. 15-Crown-5 - Safety Data Sheet [chemicalbook.com]
- 12. Extraction Selectivities of Crown Ethers for Alkali Metal Cations: Differences between Single-Species and Competitive Solvent Extractions - PubMed [pubmed.ncbi.nlm.nih.gov]
use of Cyclohexano-15-crown-5 in organic synthesis as a catalyst
High-Efficiency Phase Transfer Catalysis for Sodium-Mediated Reactions [1]
Executive Summary
Cyclohexano-15-crown-5 (CH15C5) is a specialized macrocyclic polyether designed for the selective complexation of sodium ions (
This guide details the application of CH15C5 as a Phase Transfer Catalyst (PTC). By solubilizing inorganic sodium salts in non-polar organic solvents, CH15C5 generates "naked," highly reactive anions. This capability accelerates reaction rates by orders of magnitude and enables the use of inexpensive heterogeneous systems (solid-liquid or liquid-liquid) over hazardous anhydrous conditions.[1]
Mechanistic Principles
Host-Guest Selectivity
The catalytic efficacy of crown ethers is governed by the "lock and key" fit between the macrocycle cavity and the metal cation diameter.
| Crown Ether | Cavity Diameter (Å) | Optimal Cation | Cation Diameter (Å) | Selectivity Rationale |
| 12-Crown-4 | 1.2 – 1.5 | Lithium ( | 1.20 | Too small for Na/K. |
| 15-Crown-5 | 1.7 – 2.2 | Sodium ( | 1.90 | Perfect steric fit. |
| 18-Crown-6 | 2.6 – 3.2 | Potassium ( | 2.66 | Too large for Na (loose fit).[1] |
Why Cyclohexano? While unsubstituted 15-crown-5 is effective, the cyclohexano- derivative incorporates a lipophilic cyclohexane ring.[1] This modification significantly increases the catalyst's solubility in non-polar solvents (e.g., hexane, toluene, dichloromethane), preventing the catalyst from partitioning into the aqueous phase and ensuring it remains in the organic phase where the reaction occurs [1, 2].
The Phase Transfer Cycle
The mechanism operates on the extraction of the sodium cation (
Figure 1: The Phase Transfer Catalysis cycle. The crown ether acts as a shuttle, transporting the ionic reagent into the organic phase for reaction and returning the leaving group to the aqueous phase.
Experimental Protocols
Protocol A: Synthesis of Nitriles via Nucleophilic Substitution
Application: Converting alkyl halides to nitriles using Sodium Cyanide (
Reagents:
-
Alkyl Halide (e.g., 1-bromooctane): 10 mmol[1]
-
Sodium Cyanide (
): 15 mmol (1.5 equiv) -
This compound: 0.5 mmol (5 mol%)[1]
-
Solvent: Toluene or Dichloromethane (10 mL)
-
Water: 2 mL (Minimal volume to create a paste/saturated solution)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkyl halide in Toluene.
-
Catalyst Addition: Add the this compound catalyst.
-
Salt Activation: Dissolve
in the minimum amount of water (approx. 2 mL) and add to the organic mixture. Note: Solid-liquid PTC can also be performed by using pulverized solid NaCN, but a trace of water often initiates the transfer. -
Reaction: Reflux the biphasic mixture with vigorous stirring (critical for interfacial contact) for 2–4 hours. Monitor by TLC or GC.
-
Workup:
-
Purification: Distillation or column chromatography.
Safety Note:
Protocol B: Williamson Ether Synthesis (Liquid-Liquid PTC)
Application: Synthesis of unsymmetrical ethers from alcohols and alkyl halides.[1]
Advantage: Eliminates the need for dangerous bases like Sodium Hydride (
Reagents:
-
Phenol or Alcohol (Substrate): 10 mmol
-
Alkyl Bromide: 12 mmol
-
Sodium Hydroxide (
): 50% Aqueous Solution (5 mL) -
This compound: 0.3 mmol (3 mol%)[1]
-
Solvent: Dichloromethane (DCM)
Procedure:
-
Mix Phases: Combine the alcohol and alkyl bromide in DCM (15 mL).
-
Initiate: Add the this compound.[1]
-
Base Addition: Add the 50% NaOH solution dropwise.
-
Stir: Vigorously stir at room temperature (or mild reflux for secondary halides) for 4–8 hours.
-
Validation: The organic layer may change color (phenoxides are often colored) as the species transfers.
-
Workup: Separate phases. Wash organic phase with dilute HCl (to neutralize residual base) then water. Evaporate solvent.[3]
Protocol C: Oxidation using Sodium Hypochlorite (Bleach)
Application: Oxidation of Benzyl Alcohol to Benzaldehyde.
Advantage: Uses household bleach (
Reagents:
-
Benzyl Alcohol: 10 mmol[1]
-
Sodium Hypochlorite (Commercial Bleach, ~12%): 20 mL
-
This compound: 0.5 mmol[1]
-
Solvent: Ethyl Acetate or DCM[1]
Procedure:
-
Dissolve alcohol in organic solvent.
-
Add catalyst and bleach solution.
-
Stir vigorously at room temperature. The crown ether transfers the Hypochlorite ion (
) into the organic phase. -
Monitor reaction (usually complete in <1 hour).
-
Separate layers and work up standard organic phase.
Optimization & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Slow Reaction Rate | Poor interfacial surface area.[1] | Increase stirring speed (RPM). PTC is diffusion-controlled.[1] |
| Emulsion Formation | Similar densities of phases. | Filter through Celite or add brine to the aqueous phase to increase density difference. |
| Low Yield | Catalyst poisoning or loss to aqueous phase. | Ensure "Cyclohexano" derivative is used (higher lipophilicity). Add more catalyst (up to 10 mol%). |
| By-products (Hydrolysis) | Water concentration too high.[1] | Use solid salts (Solid-Liquid PTC) or saturate the aqueous phase with NaOH/NaCl to "salt out" the organic reactants. |
Safety and Handling (Crucial)
Toxicity Warning: Crown ethers are biologically active. They mimic ion channels and can disrupt neurological and testicular function.
-
18-Crown-6 is a known testicular toxin in animals.[1]
-
15-Crown-5 derivatives have shown acute toxicity (LD50 mice ~1.02 g/kg) [3].[1][7]
-
Permeability: These compounds are designed to pass through lipophilic membranes (skin).
Mandatory PPE:
-
Nitrile gloves (Double gloving recommended).
-
Chemical splash goggles.[1]
-
Work strictly within a fume hood.[8]
Disposal: Do not dispose of crown ethers down the drain. They can mobilize heavy metals in municipal water systems. Dispose of as hazardous organic waste.
References
-
Pedersen, C. J. (1967).[9] Cyclic polyethers and their complexes with metal salts.[6][10][11] Journal of the American Chemical Society, 89(26), 7017–7036. Link
-
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. Link
-
Hendrixson, R. R., et al. (1978). Toxicity of crown ethers. Toxicology and Applied Pharmacology, 44(2), 263-268.[1] Link
-
Gokel, G. W., & Durst, H. D. (1976). Principles and Synthetic Applications of Crown Ethers. Synthesis, 1976(03), 168-184.[1] Link
-
Liotta, C. L., & Harris, H. P. (1974). Chemistry of naked anions. I. Reactions of the 18-crown-6 complex of potassium fluoride with organic substrates in aprotic organic solvents. Journal of the American Chemical Society, 96(7), 2250–2252. Link
Sources
- 1. 18-Crown-6 - Wikipedia [en.wikipedia.org]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. phasetransfer.com [phasetransfer.com]
- 5. youtube.com [youtube.com]
- 6. iajpr.com [iajpr.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. fishersci.com [fishersci.com]
- 9. acs.org [acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
development of fluorescent sensors with Cyclohexano-15-crown-5
Application Note: Development of Fluorescent Sensors with Cyclohexano-15-crown-5
Executive Summary
This guide details the engineering of fluorescent ion sensors utilizing This compound (CH15C5) as the recognition unit. While Benzo-15-crown-5 is common, the cyclohexano- derivative offers distinct advantages: superior lipophilicity for membrane permeability, lack of intrinsic aromatic quenching, and a more rigid, pre-organized cavity (1.7–2.2 Å) highly selective for Sodium ions (Na⁺) .
This protocol focuses on coupling CH15C5 with a 1,8-naphthalimide fluorophore. This combination creates a robust "Push-Pull" Intramolecular Charge Transfer (ICT) system. The resulting sensor exhibits high photostability, a large Stokes shift, and a ratiometric or "turn-on" response upon Na⁺ binding, making it ideal for intracellular sodium imaging and environmental analysis.
Sensor Design Principles
The sensor architecture follows the Donor-Acceptor (D-A) model:
-
Receptor (Donor): The nitrogen atom of the amino-functionalized this compound acts as the electron donor.
-
Fluorophore (Acceptor): The 1,8-naphthalimide core acts as the electron acceptor.
-
Mechanism (ICT): In the unbound state, strong electron donation from the amine to the naphthalimide results in a red-shifted emission (often with lower quantum yield due to non-radiative decay). Upon binding Na⁺, the lone pair on the nitrogen is engaged (inductively or electrostatically), reducing its donor ability. This causes a hypsochromic shift (blue shift) in absorption/emission and a restoration of fluorescence intensity (suppression of PET/quenching pathways).
Mechanistic Pathway (Graphviz Diagram)
Caption: Mechanism of Action. Na+ binding reduces the electron-donating capacity of the crown ether nitrogen, altering the Intramolecular Charge Transfer (ICT) state.
Experimental Protocols
Protocol A: Synthesis of N-butyl-4-(this compound-amino)-1,8-naphthalimide
Note: This synthesis assumes the use of 4'-aminothis compound. If unavailable, it can be prepared via hydrogenation of 4'-nitrobenzo-15-crown-5 followed by reduction.
Materials:
-
4-Bromo-1,8-naphthalic anhydride[1]
-
n-Butylamine[1]
-
4'-Aminothis compound
-
2-Methoxyethanol, Ethanol
-
Reflux condenser, Nitrogen atmosphere
Step 1: Synthesis of N-butyl-4-bromo-1,8-naphthalimide (Intermediate 1)
-
Dissolve 4-bromo-1,8-naphthalic anhydride (1.0 eq) in ethanol.
-
Add n-butylamine (1.1 eq) dropwise.
-
Reflux for 6–8 hours. The solution will turn cloudy.
-
Cool to room temperature. Filter the precipitate and wash with cold ethanol.
-
Recrystallize from ethanol to obtain light yellow needles.[1]
-
Yield Target: >80%
-
Step 2: Coupling of Receptor to Fluorophore
-
Dissolve Intermediate 1 (1.0 eq) in 2-methoxyethanol.
-
Add 4'-aminothis compound (1.2 eq).
-
Critical Step: Add CuI (0.1 eq) and L-proline (0.2 eq) as catalysts to facilitate the Buchwald-Hartwig type amination (or standard nucleophilic substitution if high temp is used).
-
Reflux under
for 12–24 hours. Monitor by TLC (Mobile phase: CH2Cl2/MeOH 95:5). -
Evaporate solvent under reduced pressure.
-
Purify via silica gel column chromatography (Eluent: CH2Cl2 -> 2% MeOH in CH2Cl2).
-
Validation: Verify structure via
-NMR (look for cyclohexyl protons at 1.5–4.0 ppm and naphthalimide aromatic protons at 8.0–8.6 ppm).
Protocol B: Photophysical Characterization & Ion Sensing
Preparation:
-
Prepare a 1.0 mM stock solution of the sensor in DMSO (HPLC grade).
-
Prepare 1.0 M stock solutions of chloride salts (
) in deionized water.
Step-by-Step Titration:
-
Dilute the sensor stock to 10 µM in a mixture of Tris-HCl buffer (10 mM, pH 7.4) and Acetonitrile (1:1 v/v) to ensure solubility.
-
Record the UV-Vis absorption spectrum (300–600 nm). Note the
. -
Record the Fluorescence emission spectrum (Excitation at
). -
Titration: Add aliquots of Na⁺ stock solution (0–500 equivalents).
-
Mix for 2 minutes after each addition.
-
Record emission spectra. Observe the shift in peak wavelength or intensity change.[2]
Selectivity Assay:
-
Prepare separate cuvettes with 10 µM sensor.
-
Add 100 equivalents of competing ions (
) to separate cuvettes. -
Interference Check: Add 100 eq of Na⁺ to the cuvettes containing competing ions to verify the sensor still responds to Na⁺ in a complex matrix.
Data Analysis & Validation
Binding Constant Determination (Benesi-Hildebrand)
To quantify the affinity (
Equation:
- : Fluorescence intensity without Na⁺.
-
: Fluorescence intensity at concentration
. - : Fluorescence intensity at saturation.
Plot:
Limit of Detection (LOD)
Calculate LOD to validate sensitivity for biological ranges (typically mM for Na⁺).
Equation:
- : Standard deviation of the blank (sensor only) emission (measure 10 times).
- : Slope of the linear region of the fluorescence vs. concentration plot.[2][4]
Summary Data Table
| Parameter | Value (Typical for Naphthalimide-CH15C5) | Notes |
| Excitation | 430–450 nm | Visible light excitation (low phototoxicity) |
| Emission | 530–550 nm | Green/Yellow emission |
| Selectivity ( | > 50:1 | High selectivity due to cavity size match |
| Binding Constant ( | Moderate affinity, suitable for intracellular Na+ | |
| Quantum Yield ( | 0.4 – 0.7 | High brightness in organic/aqueous mixtures |
Workflow Visualization
Caption: Experimental workflow from molecular synthesis to analytical application.
References
-
Gunnlaugsson, T., et al. (2005). "Fluorescent PET sensors for alkali metal ions with improved selectivity against protons." Royal Society of Chemistry.[11] Link
- He, H., et al. (2011). "A 1,8-naphthalimide-based fluorescent sensor for the detection of sodium ions." Tetrahedron Letters. (Validated synthesis protocol for naphthalimide-crown systems).
- Valeur, B. (2001). Molecular Fluorescence: Principles and Applications. Wiley-VCH.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Foundational text for ICT and PET mechanisms).
- Pedersen, C. J. (1967). "Cyclic polyethers and their complexes with metal salts." Journal of the American Chemical Society.
Sources
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. moodle2.units.it [moodle2.units.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of fluorescent probes specific for pantetheinase and their application in bioimaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of naphthalimide-type chemsensor and its application in quality evaluation for polygonatum sibiricum Red - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benesi–Hildebrand method - Wikipedia [en.wikipedia.org]
- 11. Unexpected fluorescent behavior of a 4-amino-1,8-naphthalimide derived β-cyclodextrin: conformation analysis and sensing properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Cyclohexano-15-crown-5 in the analysis of radioactive isotopes
Application Note: Cyclohexano-15-Crown-5 in the Analysis and Separation of Light Radioactive Isotopes
Executive Summary
This compound (CH15C5) is a macrocyclic polyether ligand critical for the selective extraction of cations with ionic radii between 0.70 Å and 1.10 Å . Unlike its larger counterpart, 18-crown-6 (the standard for Strontium-90 analysis), CH15C5 is uniquely optimized for Lithium (
This guide details the application of CH15C5 in two high-value workflows:
-
Lithium Isotope Enrichment: Separation of
(crucial for neutron shielding and fusion) from (used in PWR coolants) via chemical exchange. -
Sodium Decontamination: Selective removal of high-activity
interferences from biological or environmental samples to enable low-level detection of other radionuclides.
Mechanistic Principles
Host-Guest Size Matching
The efficacy of CH15C5 relies on the "size-match" principle. The cavity diameter of 15-crown-5 is 1.7–2.2 Å .[1][2]
-
Lithium (
): Ionic radius ~0.76 Å.[2] Fits loosely but forms stable 2:1 "sandwich" complexes or 1:1 complexes with solvent bridging, driving isotope fractionation. -
Sodium (
): Ionic radius ~1.02 Å.[2][3] Fits perfectly into the cavity, creating highly stable 1:1 inclusion complexes. -
Potassium (
) / Strontium ( ): Too large (>1.38 Å) for the cavity, resulting in negligible extraction. This exclusion is the basis for its selectivity.
The Isotope Effect
In Lithium separation, CH15C5 exhibits a preference for the lighter isotope (
Experimental Protocols
Protocol A: Lithium Isotope Fractionation (Liquid-Liquid Extraction)
Objective: Enrich
Reagents:
-
Extractant: 0.1 M this compound in Chloroform or Ionic Liquid (e.g., [C4mim][NTf2]).
-
Aqueous Phase: 1.0 M Lithium Salt (LiCl or LiNTf2).
-
Stripping Agent: 0.1 M HCl.
Workflow:
-
Pre-Equilibration: Mix the organic solvent (containing CH15C5) with water to saturate the phases.
-
Extraction:
-
Combine equal volumes (e.g., 10 mL) of the Aqueous Li-salt solution and the Organic CH15C5 solution in a separatory funnel or centrifugal contactor.
-
Agitate vigorously for 30 minutes at 20°C.
-
Note: Temperature control is critical; lower temperatures often enhance the separation factor (
).
-
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to ensure complete phase disengagement.
-
Scrubbing (Optional): Wash the organic phase with a small volume of deionized water to remove physically entrained bulk salts.
-
Stripping:
-
Contact the organic phase with 10 mL of 0.1 M HCl.
-
Agitate for 15 minutes. The
competes with for the crown ether oxygens, forcing Lithium back into the aqueous phase.
-
-
Analysis: Measure the isotope ratio (
) of the stripped aqueous phase using MC-ICP-MS (Multi-Collector Inductively Coupled Plasma Mass Spectrometry).
Data Output:
Calculate the Separation Factor (
Protocol B: Sodium-24 Interference Removal
Objective: Remove high-activity
Reagents:
-
Column Material: Inert support (e.g., Amberlite XAD-7) impregnated with this compound (40% w/w).
-
Loading Solution: 6 M HCl (Acidic conditions suppress K/Cs retention but allow Na retention via ion-pair mechanisms if counter-ions are present, though neutral pH is often preferred for pure crown retention). Correction: For pure crown ethers, extraction often requires a lipophilic counter-ion (e.g., Picrate) or high acid concentration for oxonium formation. However, for Na removal, a hydrophobic counter-ion in the mobile phase (e.g., SCN-) is recommended.
-
Revised Loading Buffer: 0.1 M Ammonium Thiocyanate (
) at pH 6.
Workflow:
-
Column Preparation: Slurry pack 2g of CH15C5-impregnated resin into a 1 cm diameter glass column.
-
Conditioning: Wash with 20 mL of Loading Buffer (
). -
Sample Loading:
-
Adjust the radioactive sample to 0.1 M
. -
Load onto the column at a flow rate of 0.5 mL/min.
-
Mechanism:[5] The neutral CH15C5 extracts
as the ion pair . Other cations ( ) pass through due to size mismatch.
-
-
Elution of Analytes: Collect the flow-through. This fraction contains the non-sodium isotopes (e.g., trace transition metals, heavier actinides).
-
Regeneration: Elute the trapped
with 50 mL of warm water (destabilizes the complex) or dilute HCl.
Visualization: Isotope Separation Workflow
Caption: Workflow for Lithium isotope enrichment. CH15C5 preferentially extracts Li-6 into the organic phase, which is then stripped with acid.
Quantitative Performance Data
The following data summarizes the selectivity of this compound in various solvent systems.
| Cation | Ionic Radius (Å) | Cavity Fit | Log K (Stability Constant) | Separation Factor ( |
| Lithium ( | 0.76 | Loose (2:1 complex) | ~1.8 (in MeOH) | N/A (Isotope |
| Sodium ( | 1.02 | Optimal (1:1) | 3.5 - 4.0 | Reference |
| Potassium ( | 1.38 | Too Large | < 1.0 | > 50 (Na/K selectivity) |
| Strontium ( | 1.18 | Too Large | Low | High rejection |
Note: For Strontium-90 analysis, Dicyclohexano-18-crown-6 (Sr Resin) is the standard. Do not substitute CH15C5 if Sr retention is the goal.
Troubleshooting & Optimization
-
Issue: Low Extraction Efficiency (
).-
Cause: Lack of lipophilic counter-ions.
-
Solution: Add Picric acid or Ammonium Hexafluorophosphate (
) to the aqueous phase to provide a counter-anion that facilitates transport into the organic phase.
-
-
Issue: Emulsion Formation.
-
Cause: Viscosity of ionic liquids or density matching.
-
Solution: Dilute the organic phase with chloroform or 1-octanol (10-20% v/v) to improve phase separation kinetics.
-
-
Issue: Leaching of Crown Ether.
References
-
MDPI. (2023). Lithium Isotope Separation Using the 15-Crown-5 Ether System and Laboratory-Made Membranes. Retrieved from [Link]
-
NIST. (2022). 15-Crown-5 Gas Phase and Condensed Phase Thermochemistry Data. National Institute of Standards and Technology. Retrieved from [Link]
-
IAEA. (1991). Developing New Chemical Tools for Solvent Extraction: Synergistic Enhancement with this compound. International Atomic Energy Agency. Retrieved from [Link]
-
ResearchGate. (2025). Extractive separations of lithium isotopes with benzo-15-crown-5 and ionic liquids. Retrieved from [Link]
Sources
Application Note: Determination of Cation Binding Constants with Cyclohexano-15-crown-5 (CH15C5)
Executive Summary
Cyclohexano-15-crown-5 (CH15C5) is a macrocyclic polyether widely utilized in phase transfer catalysis, ion transport modeling, and sensor development. Unlike its aromatic analog benzo-15-crown-5, the cyclohexyl moiety in CH15C5 imparts greater lipophilicity and flexibility, often resulting in higher binding constants (
This guide provides rigorous protocols for determining the binding constants of CH15C5, specifically targeting Sodium (
Theoretical Grounding & Experimental Strategy
The Size-Match Principle
The binding affinity of crown ethers is governed by the correspondence between the cation diameter and the cavity size of the macrocycle.
- (0.98 Å radius): Fits snugly into the 15-crown-5 cavity, typically forming stable 1:1 complexes.
- (1.38 Å radius): Too large for the cavity. It typically sits above the ring, often recruiting a second ligand molecule to form a 2:1 (Ligand:Metal) sandwich complex.
Isomer Considerations
Commercial CH15C5 is often a mixture of cis and trans isomers. The cis-syn-cis isomer generally exhibits the highest binding affinity due to the pre-organization of oxygen lone pairs. For high-precision physical chemistry, stereoisomerically pure samples are recommended; however, for general industrial applications, the protocols below apply to the isomeric mixture.
Method Selection Matrix
| Feature | NMR Titration | Isothermal Titration Calorimetry (ITC) | Conductometry |
| Primary Output | |||
| Sensitivity | Moderate ( | High ( | High (works for dilute solutions) |
| Solvent Req. | Deuterated (usually | Any (must match strictly) | High dielectric constant preferred |
| Key Advantage | Structural insight; distinguishes isomers | Full thermodynamic profile | Good for non-deuterated solvents |
Protocol A: NMR Titration (The Structural Standard)
NMR is the preferred method for determining stoichiometry and binding constants when the exchange rate between free and bound species is fast on the NMR timescale (resulting in a single, shifting peak).
Materials
-
Host: this compound (dried under vacuum over
). -
Guest: Alkali metal salt (e.g.,
, , or perchlorates). Note: Soft anions like or are preferred to minimize ion-pairing competition. -
Solvent:
(Acetonitrile-d3) or . Must be anhydrous.
Experimental Workflow
Figure 1: NMR Titration workflow utilizing the "Constant Host" method to simplify data analysis.
Step-by-Step Procedure
-
Prepare Host Stock: Dissolve CH15C5 in deuterated solvent to a concentration of ~5–10 mM.
-
Prepare Titrant (Guest): Dissolve the metal salt in the Host Stock solution .
-
Crucial Detail: By dissolving the guest in the host solution, the concentration of the host remains constant (
) throughout the titration. This eliminates the need to correct for host dilution, significantly simplifying the fitting equation.
-
-
Initial Scan: Acquire a spectrum of the pure Host solution (0 equivalents). Focus on the
-protons (adjacent to ether oxygens, typically 3.5–4.0 ppm). -
Titration: Add aliquots of the Titrant to the NMR tube.
-
Points: 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.5, 2.0, 3.0, 5.0 equivalents.
-
-
Observation: Monitor the chemical shift change (
). For fast exchange, the peak will move smoothly.
Data Analysis (Self-Validating)
Do not use the linearized Benesi-Hildebrand plot, as it suppresses errors at high concentrations. Use non-linear regression (e.g., HypNMR or Python scipy.optimize) fitting to the 1:1 binding isotherm:
-
Validation Check: If the data cannot be fitted to this equation (residuals are non-random), you likely have a 2:1 stoichiometry (common with
).
Protocol B: Isothermal Titration Calorimetry (The Thermodynamic Gold Standard)
ITC is the only method that directly measures the enthalpy of binding (
Materials
-
Instrument: MicroCal PEAQ-ITC or equivalent.
-
Solvent: Dry Methanol or Acetonitrile (Water is acceptable if investigating aqueous interfaces, but CH15C5 solubility is limited).
-
Degassing: All solutions must be degassed to prevent bubble formation.
Experimental Workflow
Figure 2: ITC feedback loop. The instrument measures the power required to maintain zero temperature difference between the sample and reference cells.
Step-by-Step Procedure
-
C-Value Optimization: The "c-value" (
) determines the shape of the curve.[1] Ideally, .[1]-
Prediction: If expecting
, use .
-
-
Loading:
-
Cell: CH15C5 solution (1 mM).
-
Syringe: Metal salt solution (15–20 mM). Note: The solvent in the syringe and cell must be identical to avoid large heats of dilution.
-
-
Parameters:
-
Temperature: 25°C (298 K).
-
Stirring: 750 rpm.
-
Injections: 19 injections of 2 µL (first injection 0.4 µL, usually discarded).
-
-
Control Experiment: Titrate the metal salt into pure solvent to measure the heat of dilution. Subtract this from the main binding data.
Data Analysis
Fit the integrated heat data to a One Set of Sites model for
Comparative Data Summary
The following table summarizes expected values for CH15C5 in Methanol (MeOH) at 25°C. These values serve as a baseline for validating your experimental results.
| Cation | Ionic Radius (Å) | Log K (approx) | Enthalpy ( | Stoichiometry | Selectivity Note |
| 0.76 | 1.8 - 2.1 | Low | 1:1 | Cation too small, weak interaction. | |
| 0.98 | 3.5 - 4.0 | Exothermic | 1:1 | Optimal Fit. | |
| 1.38 | 2.0 - 2.5 | Exothermic | 1:1 & 2:1 | Mismatch. Often forms 2:1 sandwich. | |
| 1.67 | 1.5 - 1.8 | Low | 1:1 | Cation too large. |
Note: Values vary significantly by solvent. In Acetonitrile (
References
-
Izatt, R. M., et al. (1985).[2][3] "Thermodynamic and kinetic data for cation-macrocycle interaction." Chemical Reviews, 85(4), 271–339.
-
Pedersen, C. J. (1967).[2] "Cyclic polyethers and their complexes with metal salts."[4] Journal of the American Chemical Society, 89(26), 7017–7036.
-
Frensdorff, H. K. (1971). "Stability constants of cyclic polyether complexes with univalent cations." Journal of the American Chemical Society, 93(3), 600–606.
-
Hirose, K. (2001). "A practical guide for the determination of binding constants." Journal of Inclusion Phenomena and Macrocyclic Chemistry, 39, 193–209.
-
Gokel, G. W., et al. (2004). "Crown Ethers: Sensors for Ions and Molecular Scaffolds for Materials and Biological Models." Chemical Reviews, 104(5), 2723–2750.
Sources
High-Precision Synthesis of Metal Nanoparticles via Cyclohexano-15-Crown-5 Phase Transfer Catalysis
Topic: Application of Cyclohexano-15-crown-5 in Nanoparticle Synthesis Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Nanomaterial Scientists.
Executive Summary & Core Rationale
This compound (C15C5) is a macrocyclic polyether ligand distinguished by its high lipophilicity and stringent selectivity for sodium ions (
Unlike linear surfactants (e.g., CTAB, TOAB), C15C5 enables the synthesis of high-purity organosols without introducing permanent ionic contaminants. Its mechanism relies on "Host-Guest" chemistry: C15C5 encapsulates alkali metal cations (specifically
Key Advantages of C15C5 in NP Synthesis:
-
Sodium Selectivity: Perfectly matched cavity size (1.7–2.2 Å) for
(1.90 Å), ensuring high efficiency when using sodium-based precursors ( , ). -
Clean Surface Chemistry: Facilitates ligand exchange post-synthesis more easily than quaternary ammonium salts.
-
Biphasic Control: Allows for the separation of nucleation (interface) and growth (organic phase) events.
Mechanism of Action: The "Molecular Shuttle"
The utility of C15C5 is defined by its ability to shuttle ions across the water-organic interface.
Mechanistic Pathway[1][2]
-
Interfacial Capture: C15C5 dissolved in the organic phase migrates to the interface.
-
Complexation: It captures a
ion from the aqueous phase. To maintain charge neutrality, the counter-anion (e.g., or ) pairs with the complex. -
Phase Transfer: The lipophilic cyclohexyl rings of C15C5 pull the entire ion pair into the organic solvent.
-
Reaction: The anion is now available for reaction (reduction or nucleation) in the organic medium.
Visualization: Phase Transfer Workflow
Figure 1: Mechanism of this compound mediated phase transfer. The ligand shuttles sodium salts into the organic phase to drive nanoparticle synthesis.
Experimental Protocols
Protocol A: Synthesis of Gold Nanoparticles (AuNPs) in Toluene
Objective: To synthesize hydrophobic, monodisperse AuNPs by transferring the reducing agent (
Reagents:
-
Ligand: this compound (98%).
-
Metal Precursor: Hydrogen Tetrachloroaurate(III) trihydrate (
) dissolved in Toluene using a phase transfer agent (e.g., Tetraoctylammonium bromide - TOAB) OR directly solubilized if using C15C5 for the metal transfer as well. Note: This protocol uses C15C5 to transfer the reducer. -
Reducing Agent: Sodium Borohydride (
). -
Solvents: Toluene (anhydrous), Deionized Water (18.2 MΩ).
-
Stabilizer: Dodecanethiol (DDT).
Step-by-Step Methodology:
-
Precursor Preparation (Organic Phase):
-
Dissolve 30 mg of
in 10 mL of Toluene. -
Expert Insight: Gold salt is not soluble in toluene. Add 1 equivalent of TOAB or 2 equivalents of C15C5 + 1 eq NaCl to transfer the gold into the toluene phase first. Stir until the aqueous phase is clear and the organic phase is deep orange.
-
Add 20 µL of Dodecanethiol (stabilizer). Stir for 10 minutes. The solution may turn faint yellow (formation of Au(I)-thiolate polymers).
-
-
Catalyst Preparation:
-
Dissolve 50 mg of This compound in 5 mL of Toluene. Add this to the precursor solution.
-
-
Reducer Preparation (Aqueous Phase):
-
Prepare a fresh solution of
(40 mg) in 5 mL of ice-cold deionized water. -
Critical Step: Use Sodium Borohydride, not Potassium. C15C5 is
selective.
-
-
Biphasic Reduction:
-
Add the aqueous
solution dropwise to the vigorously stirred Toluene mixture. -
Observation: The C15C5 will complex the
from the borohydride, shuttling the reactive into the toluene layer. -
The organic layer will rapidly turn dark brown/black, indicating burst nucleation.
-
-
Purification:
-
Separate the organic phase.[1]
-
Precipitate NPs by adding excess Ethanol (C15C5 is soluble in ethanol; NPs are not).
-
Centrifuge at 8,000 rpm for 15 mins. Redisperse in pure Toluene.
-
Protocol B: "Sandwich" Functionalization for Ion Sensing
Objective: To functionalize AuNPs with C15C5 moieties to create a colorimetric sensor for
Reagents:
-
Citrate-stabilized AuNPs (aqueous, ~15 nm).
-
Thiol-functionalized 15-crown-5 derivative (e.g., 4'-mercaptobenzo-15-crown-5 or a custom thiolated cyclohexano-derivative).
-
Note: If using pure this compound, it acts as a physical capping agent but is liable to desorption. Covalent attachment via a thiol linker is preferred for robust sensors.
Methodology:
-
Ligand Exchange:
-
Mix 10 mL of Citrate-AuNPs with 5 mL of Thiolated-Crown Ether solution (1 mM in Ethanol).
-
Stir overnight at room temperature.
-
-
Washing:
-
Centrifuge to remove excess ligand. Resuspend in water/ethanol mixture.
-
-
Sensing Assay:
-
Aliquot the functionalized NPs into cuvettes.
-
Add varying concentrations of KCl (0 mM to 100 mM).
-
Readout: Monitor UV-Vis absorbance. A shift in Surface Plasmon Resonance (SPR) from ~520 nm to ~650 nm indicates aggregation induced by
sandwiching.
-
Technical Data & Validation
Ion Selectivity & Cavity Matching
The success of C15C5 protocols depends on strict adherence to ion size compatibility.
| Parameter | This compound | 18-Crown-6 |
| Cavity Diameter | 1.7 – 2.2 Å | 2.6 – 3.2 Å |
| Primary Guest Ion | Sodium ( | Potassium ( |
| Guest Ionic Radius | 1.90 Å ( | 2.66 Å ( |
| Selectivity Rationale | Tight fit for | Perfect fit for |
| Recommended Salt |
Troubleshooting Guide (Self-Validating)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Organic Phase | Wrong Counter-ion | Ensure you are using Sodium salts. Potassium salts will not transfer efficiently with C15C5. |
| Slow Reaction Rate | Insufficient Stirring | Phase transfer is diffusion-limited. Increase RPM to maximize interfacial area. |
| Aggregation (Blue Color) | Low Ligand Concentration | Increase C15C5:Metal ratio. The crown ether provides steric stabilization; insufficient coverage leads to crash-out. |
| Incomplete Phase Transfer | Competitive Solvation | Avoid using methanol/ethanol in the aqueous phase during transfer; they compete for ion solvation. Keep the aqueous phase purely water. |
References
-
Vertex AI Search. (2025). 15-Crown-5 Functionalized Au Nanoparticles Synthesized via Single Molecule Exchange. ResearchGate. Retrieved from [Link]
-
Vertex AI Search. (2025). Preparation and application of 4′-carboxybenzo-15-crown-5, a drift-type crown ether phase transfer catalyst. ResearchGate. Retrieved from [Link]
-
Vertex AI Search. (2021). Fundamental Methods for the Phase Transfer of Nanoparticles. Semantic Scholar. Retrieved from [Link]
-
Vertex AI Search. (2023). Crown Ether-Capped Gold Nanoclusters as a Multimodal Platform for Bioimaging. ACS Omega. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Cyclohexano-15-crown-5
Welcome to the technical support center for the synthesis of Cyclohexano-15-crown-5. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. Here, we address common issues in a direct question-and-answer format, explaining the causality behind experimental choices to ensure both success and a deeper understanding of the process.
Troubleshooting Guide: Common Synthesis Problems & Solutions
This section addresses specific, practical issues that may arise during the synthesis of this compound, which is typically achieved via a modified Williamson ether synthesis from cis-1,2-cyclohexanediol and a suitable oligoethylene glycol derivative.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yield is the most common issue and typically points to one of three areas: reaction conditions that favor polymerization, suboptimal "template effect," or impure/wet reagents.
-
Polymerization vs. Cyclization: The formation of linear polymers is the main competitor to the desired intramolecular cyclization. To favor cyclization, the reaction should be run under high-dilution conditions. This involves the slow, dropwise addition of the reactants over several hours to a large volume of solvent. This maintains a low concentration of the reactive intermediates, making it statistically more likely for the ends of the same molecule to find each other rather than reacting with another molecule.[1]
-
The Template Effect: The "template effect" is crucial for high yields in crown ether synthesis.[2][3] A metal cation that fits snugly into the cavity of the target crown ether acts as a scaffold, organizing the linear precursor into a cyclic conformation around itself.[2][3] For 15-membered crowns like this compound, the sodium cation (Na⁺) is an excellent template due to its ionic radius being a good match for the cavity size.[2][4][5] Ensure you are using a sodium base (e.g., sodium hydride, sodium hydroxide) to generate the alkoxide and serve as the template. Using a potassium base, for example, would be a poor choice as K⁺ is better suited for 18-crown-6 synthesis.[2][5]
-
Reagent and Solvent Purity: The Williamson ether synthesis is highly sensitive to moisture.[2] Water will consume the strong base (like NaH) and hydrolyze the alkyl halide starting material.[2] Ensure that your solvent (e.g., THF, Dioxane, DMF) is anhydrous, your glassware is oven- or flame-dried, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[2][6] The purity of the cis-1,2-cyclohexanediol and the di-halo oligoethylene glycol precursor is also critical to avoid side reactions.[2]
Q2: I'm observing significant polymeric byproducts in my crude product analysis (NMR/MS). How can I minimize them?
A2: As mentioned in Q1, polymerization is the primary side reaction. The most effective strategy to combat this is to strictly adhere to the principle of high dilution.
Causality: The cyclization reaction is an intramolecular process (first-order kinetics), while polymerization is an intermolecular process (second-order kinetics). The rate of the intermolecular reaction is highly dependent on the concentration of the reactants, whereas the intramolecular reaction is not. By maintaining an extremely low concentration of the reactive alkoxide/alkyl halide chain, you kinetically favor the desired cyclization.
Practical Steps:
-
Prepare a solution of the base (e.g., NaH) in a large volume of anhydrous solvent.
-
Separately, prepare a solution of the cis-1,2-cyclohexanediol and the di-halo oligoethylene glycol in the same anhydrous solvent.
-
Using a syringe pump for precise control, add the diol/dihalide solution to the base suspension over a long period (e.g., 4-8 hours).
-
Maintain a constant, elevated temperature (e.g., refluxing THF) to ensure the reaction proceeds efficiently upon addition.
Q3: My final product is difficult to purify. What are the recommended purification strategies?
A3: this compound is often a viscous oil or a low-melting solid, making standard recrystallization challenging. The two most effective methods are vacuum distillation and complexation-recrystallization.[7]
| Purification Method | Description | Advantages | Disadvantages |
| Vacuum Distillation | Separation based on boiling point differences under reduced pressure. | Effective for removing non-volatile impurities and residual high-boiling solvents (like DMF).[7] | Risk of peroxide formation at high temperatures; requires a good vacuum pump; may not separate product from impurities with similar boiling points.[7] |
| Complexation | The crude crown ether is complexed with a salt (e.g., sodium phenoxide) to form a stable, crystalline solid.[6] This solid complex is then purified by recrystallization. The pure crown ether is recovered by dissolving the complex in water and extracting it into an organic solvent. | Can yield very high purity product; avoids high temperatures, making it safer.[7] | A multi-step process that requires careful selection of the complexing agent and subsequent decomplexation. |
| Column Chromatography | Separation based on polarity using a stationary phase like silica gel or alumina. | Can be effective for small-scale purification and for separating isomers. | Can be laborious and time-consuming for large quantities; the polar nature of crown ethers can sometimes lead to tailing on silica gel. |
For most lab-scale syntheses aiming for high purity, the complexation-recrystallization method is highly recommended for its safety and efficacy.[6][7]
Frequently Asked Questions (FAQs)
Q4: Why is cis-1,2-cyclohexanediol the required starting material?
A4: The stereochemistry of the diol is critical because it dictates the final conformation of the crown ether. The two hydroxyl groups of cis-1,2-cyclohexanediol are on the same face of the cyclohexane ring. This orientation is essential for the oligoethylene glycol chain to wrap around and form the crown ether cavity on one side of the cyclohexane ring. Using trans-1,2-cyclohexanediol would result in the hydroxyl groups being on opposite faces, making cyclization sterically impossible.
Q5: Which solvent is best for this synthesis?
A5: Polar aprotic solvents are generally preferred because they effectively solvate the template cation (Na⁺), leaving a more reactive, "naked" alkoxide nucleophile.[2]
-
Tetrahydrofuran (THF): A very common and effective choice. Its boiling point (66 °C) allows for reactions to be run at a moderately elevated temperature.
-
1,4-Dioxane: Similar to THF but with a higher boiling point (101 °C), allowing for higher reaction temperatures if needed, which can increase the reaction rate.
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can significantly enhance the rate of Sₙ2 reactions.[2] However, its very high boiling point (153 °C) can make it difficult to remove during workup.
For most applications, THF provides the best balance of reactivity and ease of handling.
Q6: What is the optimal base for the deprotonation step?
A6: A strong base is required to fully deprotonate the diol to form the dialkoxide.
-
Sodium Hydride (NaH): This is the most common and effective choice. It is a strong, non-nucleophilic base that deprotonates the alcohol irreversibly, producing hydrogen gas as the only byproduct. It must be handled with extreme care under an inert atmosphere.[2]
-
Sodium Hydroxide (NaOH): Can also be used, often in a solvent like DMSO or under phase-transfer catalysis (PTC) conditions.[8][9] While less hazardous than NaH, the reaction produces water, which can interfere with the synthesis unless it is effectively removed.
For achieving the highest yields under anhydrous conditions, NaH is the superior choice.
Q7: What analytical techniques are essential for product validation?
A7: A combination of techniques is required to confirm the identity and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The proton NMR will show characteristic complex multiplets for the cyclohexane ring protons and distinct signals for the ethylene glycol units. The carbon NMR will confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are excellent for confirming the molecular weight. You will often observe the sodiated adduct [M+Na]⁺ as a prominent peak, which also serves as indirect evidence of the crown ether's cation-binding ability.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the purity of the final product after distillation.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of C-O-C ether linkages (strong absorption around 1100 cm⁻¹) and the absence of the broad O-H stretch from the starting diol (around 3300 cm⁻¹).
Visualized Workflows and Mechanisms
Generalized Williamson Ether Synthesis for this compound
The diagram below illustrates the key steps in the template-assisted synthesis. The sodium ion acts as a central organizing element, bringing the reactive ends of the precursor into proximity to facilitate cyclization.
Caption: Key steps in the template-assisted synthesis of this compound.
Troubleshooting Workflow for Low Yield
If you encounter low yields, follow this logical diagnostic sequence to identify and resolve the issue.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Template reaction - Wikipedia [en.wikipedia.org]
- 4. journal.ugm.ac.id [journal.ugm.ac.id]
- 5. jetir.org [jetir.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 15-Crown-5 - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
preventing catalyst poisoning in Cyclohexano-15-crown-5 phase transfer catalysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Cyclohexano-15-crown-5 (C15C5) phase transfer catalysis (PTC). This guide is designed to provide you with in-depth troubleshooting advice, field-proven insights, and detailed protocols to help you overcome common challenges, particularly the persistent issue of catalyst poisoning. Our goal is to empower you to optimize your reaction conditions, enhance yields, and ensure the reliability of your experimental outcomes.
Understanding the Core Mechanism: Why C15C5 is a Powerful Catalyst
This compound is a macrocyclic polyether that excels as a phase transfer catalyst due to its unique structure.[1] Its central cavity, with a diameter of 1.7-2.2 Å, is perfectly sized to selectively complex with specific alkali metal cations, most notably sodium (Na⁺) and to a lesser extent, potassium (K⁺).[2][3][4]
The fundamental principle of its action involves sequestering a cation from an inorganic salt (e.g., NaCN, NaOH) at the interface of two immiscible phases (typically aqueous/organic or solid/organic).[2][5] This complexation creates a large, lipophilic cation-ether complex that is soluble in the organic phase. To maintain charge neutrality, the corresponding anion (e.g., CN⁻, OH⁻) is "dragged" into the organic phase.[2][6] In this low-polarity environment, the anion is poorly solvated and shielded from its counter-ion, rendering it a highly reactive "naked" nucleophile, which dramatically accelerates the reaction with the organic substrate.[2][6][7]
Sources
- 1. 15-Crown-5 | C10H20O5 | CID 36336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. 15-Crown-5 - Wikipedia [en.wikipedia.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 7. Crown ethers as phase-transfer catalysts. A comparison of anionic activation in aqueous–organic two-phase systems and in low polarity anhydrous solutions by perhydrodibenzo-18-crown-6, lipophilic quaternary salts, and cryptands - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
side reactions in the Williamson ether synthesis of Cyclohexano-15-crown-5
Topic: Troubleshooting Side Reactions in Williamson Ether Synthesis
Audience: Senior Researchers & Process Chemists Status: Active Support Protocol
System Overview: The Reaction Landscape
You are likely attempting the direct alkylation of 1,2-cyclohexanediol with a ditosylate or dihalide polyether (e.g., 1,11-dichloro-3,6,9-trioxaundecane ) to form Cyclohexano-15-crown-5 .
While the industrial route often involves hydrogenating Benzo-15-crown-5, the direct Williamson synthesis allows for specific functionalization but is fraught with entropy-driven side reactions. This guide addresses the specific failure modes of this nucleophilic substitution.
Module 1: Critical Failure Analysis (Troubleshooting)
Issue 1: The Product is a Viscous, Gummy Oil (Oligomerization)
Symptom: 1H NMR shows broad peaks; Mass Spec shows M+ peaks at 2x or 3x the target molecular weight.
Diagnosis: Linear Polymerization (Intermolecular Reaction).
Root Cause: The rate of intermolecular collision (
Corrective Protocol:
-
Implement Pseudo-High Dilution: Do not mix all reagents at once. Add the polyethylene glycol dichloride dropwise over 8–12 hours to a solution of the diol and base. This keeps the instantaneous concentration of the electrophile low, favoring the reaction of the chain end with its own tail (cyclization) rather than a neighbor.
-
Solvent Volume: Increase solvent volume to achieve a final concentration < 0.05 M.
Issue 2: Low Yield / Recovery of Starting Material
Symptom: TLC shows unreacted diol; crude mixture contains significant elimination products (vinyl ethers). Diagnosis: Template Mismatch or Base/Nucleophile Mismatch. Root Cause:
-
Template Effect: You may be using a base with a cation (K+) that is too large for the 15-crown-5 cavity (1.7–2.2 Å).[1]
-
Basicity vs. Nucleophilicity: If using secondary alkoxides (from cyclohexanediol), steric hindrance slows SN2. If the temperature is too high (>60°C), E2 elimination of the alkyl halide becomes favorable.
Corrective Protocol:
-
Switch to Sodium (Na+): Use NaH or NaOH . The Na+ ion (ionic radius ~1.02 Å) acts as a template, organizing the polyether chain around itself, bringing the reactive ends into proximity.
-
Avoid: KH or KOH. Potassium (1.38 Å) is too large and will favor the formation of the larger 30-crown-10 (2:2 adduct) or linear polymers.
-
-
Leaving Group Optimization: If using a dichloride, add NaI (Sodium Iodide) as a catalyst (Finkelstein condition). The in situ generation of the iodide makes the electrophile more reactive to SN2 without increasing basicity (which drives elimination).
Issue 3: Formation of "Open" Podands (Incomplete Cyclization)
Symptom: Mass Spec shows [M+H]+ corresponding to the mono-alkylated product (Diol + Chain - HCl). Diagnosis: The second SN2 step failed. Root Cause: Stereochemical locking. If you used trans-1,2-cyclohexanediol , the diequatorial hydroxyl groups are spatially distant (approx 120–180° dihedral angle). The chain cannot bridge this gap without extreme strain.
Corrective Protocol:
-
Mandatory Precursor Check: Ensure you are using cis-1,2-cyclohexanediol . The cis isomer (axial-equatorial) places the oxygen atoms in a gauche orientation (~60°), significantly lowering the entropic barrier for the final ring closure.
Module 2: Mechanistic Visualization
Pathway Logic: Cyclization vs. Polymerization
The following diagram illustrates the kinetic competition between the desired template-directed cyclization and the entropy-driven polymerization.
Figure 1: Kinetic competition in Williamson Ether Synthesis. The "Template" node is the critical control point to avoid polymerization.
Module 3: Experimental Data & Parameters
Reagent Compatibility Matrix
Use this table to validate your current experimental setup.
| Parameter | Recommended | Problematic | Technical Rationale |
| Cation Template | Na+ (Sodium) | K+, Li+ | Na+ fits the 15-crown-5 cavity. K+ promotes 2:1 sandwich complexes or dimerization. |
| Base | NaH (in THF) | NaOH (aq), KOH | NaH provides irreversible deprotonation. Aqueous NaOH introduces water, which competes as a nucleophile (hydrolysis). |
| Leaving Group | Tosylate (-OTs) | Chloride (-Cl) | Tosylates are better leaving groups, allowing lower reaction temps (avoiding elimination). Chlorides often require reflux. |
| Diol Stereochem | Cis -1,2-diol | Trans -1,2-diol | Cis geometry pre-organizes oxygens for bridging. Trans geometry leads to intermolecular polymerization. |
| Solvent | THF or Dioxane | Ethanol, Water | Aprotic solvents prevent solvation of the nucleophile, increasing reactivity. |
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use commercial NaOH pellets instead of NaH?
-
Answer: Only if you use Phase Transfer Catalysis (PTC) . Solid NaOH is poorly soluble in organic solvents. You would need a quaternary ammonium salt (e.g., TBAHS) to shuttle the hydroxide into the organic phase. However, NaH in dry THF is cleaner for this specific synthesis as it generates H2 gas (leaving the system) rather than water (which stays and interferes).
Q2: Why is my product yield lower than the Benzo-15-crown-5 hydrogenation route?
-
Answer: The Benzo synthesis uses catechol. Catechol is a phenol (pKa ~10), which is much more acidic than cyclohexanediol (pKa ~16). The phenoxide ion is a softer, better nucleophile and less basic, reducing elimination side reactions. Alkylating an aliphatic alcohol (cyclohexanediol) is inherently more difficult due to the higher basicity of the alkoxide intermediate.
Q3: How do I remove the linear oligomers?
-
Answer: Oligomers are generally much more polar than the cyclic crown ether.
-
Distillation: this compound can often be distilled under high vacuum (Kugelrohr), whereas polymers will remain in the pot.
-
Column Chromatography: Use Alumina (neutral) rather than Silica. Crown ethers can "drag" on silica due to strong interaction with surface silanols.
-
References
-
Gokel, G. W., et al. (2004). "Crown Ethers: Sensors for Ions and Molecular Scaffolds for Materials and Biological Models." Chemical Reviews.
-
Pedersen, C. J. (1967).[2] "Cyclic polyethers and their complexes with metal salts."[1][3] Journal of the American Chemical Society. (Foundational work establishing the template effect).
-
Liotta, C. L., & Berkner, J. (1994). "this compound: Stereochemistry and Synthesis Considerations." Journal of Organic Chemistry. (Discusses Cis/Trans reactivity).
-
Stott, P. E., et al. (1980). "Preparation of dicyclohexano-18-crown-6 and related polyethers." Journal of Heterocyclic Chemistry. (Details the hydrogenation route vs direct synthesis).
Sources
overcoming low complexation efficiency with Cyclohexano-15-crown-5
Welcome to the Advanced Ligand Support Center. Case Reference: Cyclohexano-15-Crown-5 (CH15C5) Optimization
As a Senior Application Scientist, I understand that "low complexation efficiency" is rarely a failure of the molecule itself, but rather a misalignment of thermodynamic conditions. This compound is a potent phase-transfer catalyst (PTC) and complexing agent, but it is less forgiving than its larger cousin, 18-crown-6.[1]
This guide bypasses generic advice to target the specific physicochemical barriers limiting your yield.
Module 1: The "Sandwich" Trap (Cation Selectivity)
The Issue: You are likely observing slow kinetics or low yields because you are forcing a size-mismatch. The Science: The cavity diameter of 15-crown-5 derivatives is 1.7–2.2 Å .
-
Sodium (
): Ionic radius ~1.90 Å.[1] Perfect Match (1:1 Complex). [1] -
Potassium (
): Ionic radius ~2.66 Å.[1] Mismatch.
When you use Potassium salts with CH15C5, the cation is too large to fit inside the ring. Instead, it sits on top, recruiting a second crown ether molecule to cap it from the other side.[1] This forms a 2:1 (Ligand:Metal) "Sandwich" Complex .[1]
Why this kills efficiency:
-
Kinetic Penalty: Three-body collisions (Crown + Cation + Crown) are statistically rarer than two-body collisions.[1]
-
Stoichiometric Drag: You effectively halve your catalyst concentration. If you calculated 5 mol% catalyst assuming 1:1 binding, you are actually running at 2.5 mol% effective concentration.[1]
Troubleshooting Protocol:
| Observation | Diagnosis | Corrective Action |
| Reaction stalls at 50% conversion | Catalyst sequestration in 2:1 complexes | Switch Cation: Replace |
| High viscosity / Gelation | Polymer-like supramolecular aggregation | Increase Dilution: Sandwich complexes can stack; dilute to break aggregates. |
| Must use Potassium? | Substrate requires | Switch Ligand: Move to Dicyclohexano-18-crown-6 , which has a 2.6–3.2 Å cavity perfect for |
Module 2: The Hydration Shell Barrier
The Issue:
The crown ether cannot strip the cation if the hydration energy is too high.
The Science:
Crown ethers must compete with solvent molecules to bind the cation. Water is the enemy. The hydration energy of
The Fix: The "Baked Salt" Protocol
-
Reagent Prep: Inorganic salts (NaN3, NaCN) are hygroscopic.[1] Even "dry" salts from the bottle often contain 1-3% water.
-
Procedure:
-
Pulverize the inorganic salt into a fine powder (increase surface area).
-
Dry under high vacuum (<1 mbar) at 120°C for 4 hours.
-
Store under Argon.
-
-
Solvent: Use anhydrous solvents.[2] For PTC, non-polar solvents (Toluene, DCM) are preferred because they force the salt to rely entirely on the crown ether for solubilization, shifting the equilibrium toward complexation.[1]
Module 3: Stereochemistry (Isomerism)
The Issue: Commercial CH15C5 is often a mixture of stereoisomers (cis-syn-cis, cis-anti-cis, trans, etc.).[1] The Science: The fusion of the cyclohexane ring imparts rigidity.
-
Cis-fused: The ring is "pre-organized," meaning the oxygens are already oriented somewhat toward the cavity center. This reduces the entropy cost of binding.
-
Trans-fused: The ring is distorted, and the oxygens may point away from the cavity.
Optimization: If you are doing highly sensitive thermodynamic work (e.g., isotope separation), purchase Isomerically Pure (cis) CH15C5.[1] For standard synthesis, the mixture is usually sufficient provided you increase the equivalents slightly (1.1 - 1.2 eq) to account for inactive trans isomers.
Visualization: Troubleshooting Logic Flow
Figure 1: Decision matrix for diagnosing low complexation efficiency with 15-crown-5 derivatives.
Module 4: Experimental Protocols
Protocol A: NMR Titration for Binding Constant ( ) Determination
Use this to validate if your specific solvent system supports complexation.[1]
Materials:
-
Host: this compound (approx 10 mM in deuterated solvent).[1]
-
Guest: Sodium Perchlorate (
) or Sodium Tetraphenylborate ( ) (dried).[1] -
Solvent:
(Acetonitrile-d3) or .[1]
Steps:
-
Preparation: Prepare 600
of Host solution in an NMR tube. -
Initial Scan: Acquire a standard
NMR spectrum. Focus on the chemical shift of the -protons (adjacent to oxygens), typically around 3.6–3.7 ppm. -
Titration: Add aliquots of the Guest salt solution (0.1 eq to 5.0 eq). Shake vigorously and allow to equilibrate for 2 minutes.
-
Observation: Acquire spectra after each addition.
-
Calculation: Plot the change in chemical shift (
) vs. [Guest]/[Host] ratio. Use non-linear regression (Benesi-Hildebrand method) to extract .[1]-
Success Criteria: Log
for in MeCN should be > 4.[3]5. If < 3.0, your solvent is too competitive.
-
Protocol B: Solid-Liquid Phase Transfer Catalysis (SL-PTC)
Standard operating procedure for nucleophilic substitution.[1]
-
Mix: Combine Organic Substrate (1.0 eq) + Solid Salt (1.5 eq, finely ground/dried) in Toluene.
-
Catalyst: Add CH15C5 (0.05 eq / 5 mol%).
-
Activation: Heat to 80°C with vigorous mechanical stirring .
-
Note: Magnetic stirring is often insufficient for SL-PTC because the reaction occurs at the crystal surface. You need high shear to constantly expose fresh salt lattice.
-
-
Monitoring: Monitor by GC/TLC. If slow, add trace water (10 ppm) to initiate "omega phase" transfer (sometimes a microscopic water layer helps transfer ions to the crown), but do not saturate.[1]
References
-
Pedersen, C. J. (1967).[1][4] Cyclic polyethers and their complexes with metal salts.[5][6][7] Journal of the American Chemical Society, 89(26), 7017–7036.[1] Link[1]
-
Izatt, R. M., et al. (1985).[1] Thermodynamic and kinetic data for cation-macrocycle interaction.[1][5][7] Chemical Reviews, 85(4), 271–339.[1] Link[1]
-
Gokel, G. W., et al. (2004).[1] Crown Ethers: Sensors for Ions and Molecular Scaffolds.[8] Chemical Reviews, 104(5), 2723–2750.[1] Link[1]
-
Liotta, C. L., & Harris, H. P. (1974).[1] Chemistry of naked anions. I. Reactions of the 18-crown-6 complex of potassium fluoride with organic substrates in aprotic organic solvents. Journal of the American Chemical Society, 96(7), 2250–2252.[1] Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. nbinno.com [nbinno.com]
- 7. NMR Studies on Li+, Na+ and K+ Complexes of Orthoester Cryptand o-Me2-1.1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Matrix Effect Mitigation for Cyclohexano-15-Crown-5 Analysis
Welcome to the Advanced Applications Support Hub. Topic: Addressing Matrix Effects in LC-MS/MS Analysis of Cyclohexano-15-Crown-5 (CH15C5). Case ID: CH15C5-MX-001
Executive Summary: The "Cation Sponge" Challenge
Analyzing this compound (CH15C5) in biological matrices (plasma, urine) presents a unique dual challenge compared to standard small molecules.
-
Ion Suppression: Like all analytes, CH15C5 is susceptible to co-eluting phospholipids and salts that stifle ionization efficiency.
-
Adduct Instability: Crown ethers are designed to complex metal cations. In an Electrospray Ionization (ESI) source, CH15C5 acts as a "cation sponge," randomly scavenging Na⁺ or K⁺ from the matrix. This splits your signal across multiple mass channels (
, , ), destroying sensitivity and linearity.
This guide provides a self-validating workflow to diagnose, isolate, and eliminate these effects.
Module 1: Diagnosis – The Post-Column Infusion (PCI) Protocol
Before optimizing extraction, you must visualize where the suppression occurs. The Post-Column Infusion (PCI) method is the industry gold standard for this assessment.
Protocol: Qualitative Matrix Effect Visualization
Objective: Map ionization suppression zones in your chromatographic run.[1]
-
Setup:
-
Syringe Pump: Load a neat solution of CH15C5 (1 µg/mL in mobile phase).
-
Tee Union: Connect the syringe pump and the LC column effluent to the MS source via a PEEK tee.
-
-
Execution:
-
Set the syringe pump to a low flow rate (e.g., 10 µL/min) to generate a steady baseline signal for CH15C5 (monitor the
or transition). -
Injection A: Inject a "Blank" (pure mobile phase). The baseline should remain flat.
-
Injection B: Inject a "Matrix Blank" (extracted plasma/urine without analyte).[2]
-
-
Analysis:
-
Observe the CH15C5 baseline during Injection B.
-
Dip in Baseline: Indicates Ion Suppression (co-eluting interferents).[3]
-
Spike in Baseline: Indicates Ion Enhancement.
-
Visualization: PCI Workflow & Decision Logic
Figure 1: Decision logic for Post-Column Infusion (PCI) assessment. A stable baseline indicates a clean extraction; dips indicate suppression requiring method modification.
Module 2: Controlling Adduct Formation
The Problem: CH15C5 has a high affinity for Sodium (Na⁺). If you rely on the protonated ion
The Solution: Force a specific adduct using Mobile Phase Modifiers.
| Modifier Strategy | Mechanism | Pros | Cons |
| Acidic (Formic Acid) | Promotes | Standard for most peptides/drugs. | Not recommended for Crown Ethers. CH15C5 will still scavenge trace Na⁺, splitting the signal. |
| Ammonium Acetate (5-10 mM) | Promotes | Recommended. Creates a dominant, stable ammonium adduct. | Requires monitoring the ammonium adduct transition in MS/MS. |
| Sodium Acetate Doping | Promotes | Saturates the system with Na⁺ to stabilize the sodium adduct. | High Risk. Non-volatile Na⁺ salts clog the MS source inlet over time. Avoid if possible. |
Application Note:
For CH15C5, we recommend using 5 mM Ammonium Formate or Acetate in the aqueous mobile phase. Monitor the
Module 3: Sample Preparation Protocols
Matrix effects are best solved by removing the matrix, not just separating it. For Crown Ethers, Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) because CH15C5 is lipophilic and non-polar contaminants (phospholipids) must be removed.
Recommended Protocol: Liquid-Liquid Extraction (LLE)
Rationale: CH15C5 is soluble in organic solvents. LLE excludes salts and most phospholipids that cause suppression.
-
Aliquot: Transfer 100 µL of plasma/urine to a glass tube.
-
IS Addition: Add Internal Standard (preferably deuterated CH15C5 or a structural analog like 18-Crown-6).
-
Extraction: Add 1.0 mL of MTBE (Methyl tert-butyl ether) or Dichloromethane (DCM) .
-
Note: MTBE is preferred as it floats (easier to aspirate) and extracts less phospholipids than DCM.
-
-
Agitation: Vortex vigorously for 5 minutes.
-
Separation: Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer: Transfer the organic (top) layer to a clean tube.
-
Dry: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in Mobile Phase (e.g., 50:50 Water:MeOH with 5mM Ammonium Formate).
Data: Extraction Efficiency Comparison
| Method | Recovery (CH15C5) | Matrix Factor (MF)* | Phospholipid Removal |
| Protein Precipitation (PPT) | >95% | 0.45 (High Suppression) | Poor (<20% removal) |
| LLE (Hexane) | ~70% | 0.98 (Clean) | Excellent |
| LLE (MTBE) | ~90% | 0.95 (Optimal) | Good |
| SPE (Polymeric) | >90% | 0.85 | Variable (Requires optimization) |
*Matrix Factor (MF) = Peak Area in Matrix / Peak Area in Neat Solution. MF of 1.0 = No matrix effect.
Troubleshooting FAQs
Q1: I see a strong signal for the Sodium adduct
-
Fix: Increase Ammonium Acetate to 10mM. Use plasticware instead of glass where possible to reduce Na⁺ leaching. Ensure your water source is 18.2 MΩ (Type I).
Q2: My calibration curve is non-linear at low concentrations. A: This is often due to "adduct stealing" by matrix components or adsorption to container walls.
-
Fix: Use silanized glass vials or low-binding polypropylene. Ensure the Internal Standard (IS) is tracking this behavior. If using a structural analog IS (e.g., 18-crown-6), verify it forms the same adduct type as CH15C5.
Q3: Can I use APCI instead of ESI to avoid matrix effects? A: Yes, APCI (Atmospheric Pressure Chemical Ionization) is less susceptible to matrix suppression than ESI. However, Crown Ethers may fragment more in APCI.
-
Test: If ESI suppression is unmanageable despite LLE, switch to APCI. You will likely monitor the
ion in APCI, as adduct formation is less dominant than in ESI.
References
-
Matrix Effect Assessment Guidelines: US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Section III.B. [Link]
-
Post-Column Infusion Methodology: Bonfiglio, R., et al.[1] "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds." Rapid Communications in Mass Spectrometry, 13.12 (1999): 1175-1185. [Link]
-
Crown Ether Ionization Mechanisms: Maleknia, S., & Brodbelt, J. "Gas-phase selectivities of crown ethers for alkali metal ions by electrospray ionization mass spectrometry." Journal of the American Chemical Society, 114.11 (1992): 4295-4298. [Link]
-
Adduct Control in LC-MS: Kruve, A., et al. "Adduct formation in ESI/MS by mobile phase additives." Journal of Mass Spectrometry, 48.6 (2013): 695-702. [Link]
Sources
Technical Support Center: Enhancing the Lifetime of Cyclohexano-15-crown-5 Based Sensors
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for troubleshooting and enhancing the operational lifetime of Cyclohexano-15-crown-5 based ion-selective electrodes (ISEs). The information presented herein is synthesized from established scientific principles and field-proven insights to ensure both technical accuracy and practical applicability in a laboratory setting.
Section 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the use of this compound based sensors in a question-and-answer format.
1.1. My sensor is exhibiting a sub-Nernstian or non-Nernstian slope. What are the likely causes and how can I fix it?
A sub-Nernstian slope (less than the theoretical ~59 mV/decade for monovalent ions at 25°C) or a non-linear response is a common issue that can arise from several factors:
-
Improper Conditioning: A new or improperly stored electrode requires adequate conditioning to ensure a stable and reproducible response. The membrane needs to be fully hydrated and in equilibrium with the analyte of interest.
-
Solution: Condition the electrode by soaking it in a mid-range concentration of the primary ion solution (e.g., 0.01 M NaCl for a sodium sensor) for at least 2-4 hours, or overnight for a new electrode.
-
-
Leaching of Ionophore/Plasticizer: Over time, the this compound ionophore and the plasticizer can leach from the PVC membrane into the sample solution.[1][2] This reduces the number of active sensing sites and compromises the membrane's integrity, leading to a diminished response.
-
Presence of Interfering Ions: High concentrations of interfering ions can compete with the primary ion for the crown ether's binding sites, leading to a mixed potential and a flattened slope.
-
Solution: Identify potential interfering ions from the selectivity coefficient table (see Table 2) and consider using masking agents if a specific interferent is known to be present in high concentrations. Alternatively, the standard addition method can be employed to mitigate matrix effects.[3]
-
-
Incorrect Calibration Standards: Errors in the preparation of calibration standards, such as incorrect dilutions or contamination, will lead to an inaccurate calibration curve.
-
Solution: Prepare fresh calibration standards using high-purity salts and deionized water. Perform serial dilutions carefully using calibrated volumetric flasks.
-
1.2. I am observing a significant drift in the electrode potential over time. What is causing this instability?
Potential drift can be frustrating and can invalidate your measurements. The primary causes include:
-
Temperature Fluctuations: The electrode potential is temperature-dependent. Even small changes in the sample or ambient temperature can cause the potential to drift.[4]
-
Solution: Ensure that all standards and samples are at the same temperature before measurement. If possible, use a water bath to maintain a constant temperature.
-
-
Insufficient Equilibration Time: The sensor requires time to reach a stable equilibrium with the sample.
-
Solution: Allow the electrode to equilibrate in the sample solution until a stable potential reading is observed (typically within 1-2 minutes). Stirring the solution can help to accelerate equilibration.
-
-
Reference Electrode Issues: A clogged or improperly filled reference electrode can lead to an unstable junction potential, which will manifest as a drift in the overall measurement.
-
Solution: Check the filling solution level of the reference electrode and ensure the junction is not clogged. If necessary, clean the junction and refill with fresh electrolyte.
-
-
Membrane Fouling: The surface of the PVC membrane can become fouled with proteins, oils, or other contaminants from the sample, which can interfere with the ion-exchange process at the membrane-solution interface.
-
Solution: Gently rinse the electrode with deionized water after each measurement. For more stubborn fouling, a gentle wipe with a soft, lint-free cloth may be necessary. Avoid aggressive cleaning solutions that can damage the PVC membrane.
-
1.3. My sensor's selectivity for the target ion seems to have decreased. How can I improve it?
A decrease in selectivity is often a sign of membrane aging or contamination.
-
Ionophore Leaching: As the this compound leaches from the membrane, the sensor becomes less specific for the target ion.
-
Solution: Regenerate the membrane to replenish the ionophore concentration at the surface.
-
-
Membrane Contamination: Contaminants on the membrane surface can create non-specific binding sites, reducing the overall selectivity.
-
Solution: Clean the membrane as described in the previous section.
-
-
Inappropriate Plasticizer: The choice of plasticizer can influence the selectivity of the sensor.
-
Solution: When fabricating new sensors, consider using a plasticizer that is known to enhance the selectivity for your target ion. For example, plasticizers with a higher dielectric constant are often favorable.
-
Section 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for key procedures related to the use and maintenance of this compound based sensors.
2.1. Protocol for Preparation of a this compound Based PVC Membrane
This protocol describes the preparation of a typical PVC membrane for a sodium-selective electrode.
Materials:
-
This compound (Ionophore)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
2-Nitrophenyloctyl ether (o-NPOE) (Plasticizer)
-
Sodium tetraphenylborate (NaTPB) (Anionic additive)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Prepare the Membrane Cocktail: In a clean, dry glass vial, dissolve the following components in 2 mL of THF. The exact composition can be optimized, but a good starting point is:
-
This compound: ~5-6% (w/w)
-
PVC: ~30-33% (w/w)
-
o-NPOE: ~60-65% (w/w)
-
NaTPB: ~1-2% (w/w)
-
-
Homogenize the Solution: Cap the vial and gently swirl or sonicate the mixture until all components are completely dissolved and the solution is homogeneous.
-
Cast the Membrane: Pour the membrane cocktail into a flat, glass petri dish. Cover the dish loosely to allow for slow evaporation of the THF.
-
Dry the Membrane: Let the solvent evaporate completely in a dust-free environment for at least 24 hours. The result will be a thin, flexible, and transparent membrane.
-
Cut and Mount the Membrane: Carefully cut a small disc from the membrane (typically 5-7 mm in diameter) and mount it into the body of your ion-selective electrode.
Diagram of Membrane Preparation Workflow:
Caption: Workflow for PVC membrane preparation.
2.2. Protocol for Regeneration of a this compound Based Sensor
This protocol can help to restore the performance of a sensor that has degraded due to the leaching of its components.
Materials:
-
Plasticizer used in the membrane preparation (e.g., o-NPOE)
-
Deionized water
-
Conditioning solution (e.g., 0.01 M NaCl)
Procedure:
-
Rinse the Electrode: Thoroughly rinse the electrode tip with deionized water to remove any residual sample.
-
Immerse in Plasticizer: Immerse the electrode tip in the plasticizer for 1-2 hours. This will allow the plasticizer to diffuse back into the PVC membrane, potentially carrying some of the surface-depleted ionophore with it and re-plasticizing the membrane.[5]
-
Rinse Again: After the immersion, rinse the electrode tip thoroughly with deionized water to remove any excess plasticizer.
-
Re-condition the Electrode: Condition the regenerated electrode in the primary ion solution (e.g., 0.01 M NaCl) for at least 4-6 hours before recalibration and use.
Diagram of Sensor Regeneration Process:
Caption: Step-by-step sensor regeneration workflow.
Section 3: Data and Performance Characteristics
Table 1: Typical PVC Membrane Composition for a this compound Based Sodium Sensor
| Component | Role | Typical Weight Percentage (w/w) |
| This compound | Ionophore | 5.0 - 6.0 % |
| Poly(vinyl chloride) (PVC) | Membrane Matrix | 30.0 - 33.0 % |
| 2-Nitrophenyloctyl ether (o-NPOE) | Plasticizer | 60.0 - 65.0 % |
| Sodium tetraphenylborate (NaTPB) | Anionic Additive | 1.0 - 2.0 % |
Table 2: Selectivity Coefficients (log KpotNa,j) for a this compound Based Sodium Sensor
The selectivity coefficient (KpotNa,j) indicates the preference of the sensor for the primary ion (Na+) over an interfering ion (j). A smaller value indicates better selectivity.
| Interfering Ion (j) | Typical log KpotNa,j | Notes |
| K+ | -1.0 to -2.0 | Potassium is a common interferent. |
| Li+ | ~ -2.5 | Good selectivity over lithium. |
| NH4+ | ~ -2.0 | Ammonium can cause some interference. |
| Mg2+ | ~ -3.5 | High selectivity over magnesium. |
| Ca2+ | ~ -3.0 | High selectivity over calcium. |
Note: These values are approximate and can vary depending on the specific membrane composition and measurement conditions.[3][6]
References
- Ammann, D., Morf, W. E., Anker, P., Meier, P. C., Pretsch, E., & Simon, W. (1983). Neutral carrier based ion-selective electrodes. Ion-Selective Electrode Reviews, 5, 3-92.
- Bakker, E., Bühlmann, P., & Pretsch, E. (1997). Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 1. General Characteristics. Chemical Reviews, 97(8), 3083-3132.
- Oesch, U., & Simon, W. (1980). The influence of the membrane solvent on the selectivity of ion-selective electrodes. Analytica Chimica Acta, 120, 27-41.
- Morf, W. E., & Simon, W. (1986). The influence of plasticizers on the properties of ion-selective membranes. Analytica Chimica Acta, 185, 1-13.
- Umezawa, Y., Umezawa, K., & Sato, H. (1995). Selectivity coefficients for ion-selective electrodes: recommended methods for reporting K A, B pot values. Pure and Applied Chemistry, 67(3), 507-518.
- Buck, R. P., & Lindner, E. (1994). Recommendations for nomenclature of ion-selective electrodes (IUPAC Recommendations 1994). Pure and Applied Chemistry, 66(12), 2527-2536.
- Durst, R. A., & Koch, W. F. (1987). Temperature effects on ion-selective electrodes. Ion-Selective Electrode Reviews, 9(2), 175-207.
- Lindner, E., & Umezawa, Y. (2008). Performance evaluation criteria for ion-selective electrodes. Pure and Applied Chemistry, 80(1), 85-104.
- Covington, A. K. (1979). Ion-selective electrode methodology (Vol. 1). CRC press.
- Moody, G. J., & Thomas, J. D. R. (1978). Selective ion sensitive electrodes. Merrow.
Sources
- 1. US4409088A - Regeneration method of ion-selective electrode, and ion-selective electrode and ion-concentration analyzer containing means adapted to practice said method - Google Patents [patents.google.com]
- 2. research.abo.fi [research.abo.fi]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. cma4ch.org [cma4ch.org]
- 6. zimmerpeacocktech.com [zimmerpeacocktech.com]
strategies to reduce by-product formation in Cyclohexano-15-crown-5 reactions
Welcome to the technical support center for Cyclohexano-15-crown-5 synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes. My goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively. By understanding the causality behind each step, you can significantly reduce by-product formation and improve the purity and yield of your target macrocycle.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in this compound synthesis?
A1: The primary cause of low yields is often intermolecular polymerization, which competes directly with the desired intramolecular cyclization. This occurs when the reactive ends of the precursor molecules react with each other to form long-chain polymers instead of closing to form the crown ether ring. This issue is best addressed by adhering to the high-dilution principle during the reaction.[1][2]
Q2: I see multiple spots on my TLC plate after the reaction. What are the likely by-products?
A2: Besides unreacted starting materials (cis-cyclohexanedio-1,2-diol and the oligoethylene glycol dihalide/ditosylate), the most common by-products are linear oligomers and potentially other macrocycles of different ring sizes (e.g., Cyclohexano-30-crown-10). The formation of different sized rings is less common when a proper templating cation is used.[3]
Q3: What is the "template effect" and why is it critical for this synthesis?
A3: The template effect utilizes a cation (typically an alkali metal ion like Na⁺ or K⁺) to act as a scaffold.[2][3] The oxygen atoms of the acyclic precursor molecule coordinate around the cation, pre-organizing the molecule into a conformation that strongly favors the desired intramolecular cyclization. This significantly enhances the yield of the target crown ether and suppresses the formation of linear polymers. For a 15-membered ring, a sodium (Na⁺) or potassium (K⁺) cation is often effective due to the good "fit" within the resulting cavity.[2]
Q4: Can I use a stronger base than potassium or sodium hydroxide to improve the reaction rate?
A4: Yes, stronger bases like sodium hydride (NaH) or potassium hydride (KH) are often preferred for Williamson ether syntheses.[4] They irreversibly deprotonate the diol to form the alkoxide, driving the reaction forward. Unlike hydroxides, they do not introduce water, which can interfere with the reaction. However, they are highly reactive and must be handled with extreme care under anhydrous conditions.
Q5: My final product looks pure by NMR, but my elemental analysis is slightly off. What could be the issue?
A5: This often points to the presence of a persistent, difficult-to-remove impurity. The most likely culprit is a complex between the crown ether and the cation used as the template (e.g., NaCl or KBr). Standard purification may not break this complex. A specific purification technique, such as complexation-recrystallization followed by decomplexation, or rigorous column chromatography, might be necessary.[5][6]
Troubleshooting Guide: From Reaction to Pure Product
This section provides a deeper dive into specific experimental issues and their solutions.
Issue 1: Low Yield of Crude Product
Your reaction runs to completion (checked by TLC), but after workup, the mass of the crude product is significantly lower than expected.
Root Cause Analysis:
The most probable cause is that the dominant reaction pathway was intermolecular polymerization rather than intramolecular cyclization.
Solutions:
-
Implement High-Dilution Conditions: The core principle is to maintain an extremely low concentration of the reactants to ensure that the two ends of a single molecule are more likely to find each other than to find another molecule.
-
Protocol: Use a syringe pump to add the solution of the diol and dihalide/ditosylate very slowly (e.g., over 8-12 hours) to a large volume of refluxing solvent containing the base and template salt.
-
Causality: Slow addition keeps the instantaneous concentration of reactive species low, favoring the unimolecular cyclization reaction over the bimolecular polymerization reaction.[1]
-
-
Optimize the Template Effect: The choice and presence of a templating cation are crucial.
-
Protocol: Ensure a suitable template cation is present in stoichiometric amounts. For this compound, salts like NaBF₄ or KBF₄ can be effective templates.[7]
-
Causality: The cation organizes the flexible precursor chain into a cyclic conformation, lowering the activation energy for cyclization.[3] The effectiveness of the template depends on the match between the cation's ionic radius and the cavity size of the target crown ether.[2]
-
Visualizing the Core Problem: Cyclization vs. Polymerization
The diagram below illustrates the competing pathways. The template ion acts as a scaffold, guiding the reaction toward the desired cyclic product.
Caption: Competing reaction pathways in crown ether synthesis.
Issue 2: Product is Contaminated with By-products
Your crude product shows multiple impurities by NMR or GC-MS, which persist even after basic purification.
Root Cause Analysis:
Impurities can arise from sub-optimal reaction conditions, impure starting materials, or inadequate purification methods for this specific class of compounds.
Solutions:
-
Improve Leaving Group Quality: The Williamson ether synthesis is an SN2 reaction. A better leaving group can increase the rate of the desired reaction relative to side reactions.
-
Protocol: Instead of a di-chloro or di-bromo oligoethylene glycol, use the di-tosylate analogue. Tosylate is an excellent leaving group.[1]
-
Causality: A more reactive leaving group allows the reaction to proceed under milder conditions (lower temperatures), which can suppress potential side reactions like elimination.
-
-
Implement Advanced Purification: Complexation-Recrystallization
-
Rationale: Crown ethers are often oils or low-melting solids, making standard recrystallization difficult.[6] However, they form stable, crystalline complexes with certain salts. This property can be exploited for purification.
-
Step-by-Step Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol).
-
Add a stoichiometric amount of a complexing salt, such as sodium thiocyanate (NaSCN).[6]
-
Stir the solution. The [this compound•Na]⁺SCN⁻ complex should precipitate. If not, slowly add a less polar co-solvent (e.g., diethyl ether) to induce crystallization.
-
Isolate the crystalline complex by filtration. The polymeric by-products and other impurities will remain in the mother liquor.
-
Wash the crystals with a cold solvent to remove residual impurities.
-
To recover the pure crown ether, dissolve the complex in water and extract the crown ether with an organic solvent like dichloromethane. The salt will remain in the aqueous phase.
-
Dry the organic phase (e.g., over anhydrous MgSO₄), filter, and remove the solvent under reduced pressure.
-
-
Quantitative Impact of Reaction Strategy
The choice of synthetic strategy has a profound impact on the outcome. The table below summarizes typical results from different approaches.
| Strategy | Key Principle | Typical Yield | Purity Concerns |
| Bulk Addition | Reactants mixed at once | 5-15% | High polymer content, difficult to purify |
| High Dilution | Slow addition of reactants | 30-50% | Reduced polymer, but some oligomers remain |
| Templated High Dilution | High dilution + template ion | 60-80% | Significantly reduced polymer, main impurity is unreacted starting material |
Troubleshooting Workflow
This decision tree can guide your troubleshooting process when faced with an unsatisfactory experimental result.
Caption: A decision tree for troubleshooting synthesis.
References
-
Wikipedia. (n.d.). 15-Crown-5. Retrieved from Wikipedia. [Link]
-
Canadian Science Publishing. (1988). Complexes of 15-crown-5 and this compound with lithium, sodium, and potassium phenoxide having macrocycle. Canadian Journal of Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 15-crown-5. PubChem. Retrieved from PubChem. [Link]
-
MDPI. (2023). d-Idose-Based Monoaza-15-Crown-5 Lariat Ethers: Synthesis of an Elusive d-Hexose and Application of Derived Macrocycles in Enantioselective Syntheses. Molecules. [Link]
- Google Patents. (n.d.). EP0611763A1 - Processing for purifying crown compounds.
-
Royal Society of Chemistry. (n.d.). A 15-crown-5-ether-based supramolecular hydrogel with selection ability for potassium cations via gelation and colour change. Soft Matter. [Link]
-
Taylor & Francis. (n.d.). 15-crown-5 – Knowledge and References. Retrieved from Taylor & Francis. [Link]
-
ResearchGate. (2025). Complexes of 15-crown-5 and this compound with lithium, sodium, and potassium phenoxide having macrocycle: salt ratios of 1:1 and 1:2. Retrieved from ResearchGate. [Link]
-
IntechOpen. (2024). Chapter 6: Synthesis of Crown Ethers. Retrieved from IntechOpen. [Link]
-
JETIR. (2019). CROWN ETHERS: SYNTHESIS & APPLICATIONS. Journal of Emerging Technologies and Innovative Research. [Link]
-
Organic Syntheses. (n.d.). 18-crown-6. Retrieved from Organic Syntheses. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2021). Direct synthetic routes to functionalised crown ethers. Organic Chemistry Frontiers. [Link]
-
NTHU. (n.d.). Synthesis of Ether. Retrieved from NTHU OCW. [Link]
-
Wikipedia. (n.d.). Template reaction. Retrieved from Wikipedia. [Link]
-
ResearchGate. (2021). Natural products based crown ethers: synthesis and their anticancer potential. Retrieved from ResearchGate. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]
-
Royal Society of Chemistry. (2024). Active template synthesis. Chemical Society Reviews. [Link]
-
YouTube. (2018). Williamson Ether Synthesis. Retrieved from YouTube. [Link]
-
ResearchGate. (n.d.). Crown Ether Active Template Synthesis of Rotaxanes. Retrieved from ResearchGate. [Link]
-
Beilstein Journals. (n.d.). Templated versus non-templated synthesis of benzo-21-crown-7 and the influence of substituents on its complexing properties. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. jetir.org [jetir.org]
- 3. Template reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP0611763A1 - Processing for purifying crown compounds - Google Patents [patents.google.com]
- 7. BJOC - Templated versus non-templated synthesis of benzo-21-crown-7 and the influence of substituents on its complexing properties [beilstein-journals.org]
Validation & Comparative
Bridging the Gap: A Comparative Guide to Theoretical and Experimental Binding Energies of Cyclohexano-15-crown-5 Complexes
For researchers, scientists, and professionals in drug development, understanding the intricate dance of molecular recognition is paramount. Cyclohexano-15-crown-5, a conformationally flexible macrocycle, presents a fascinating case study in host-guest chemistry. Its ability to selectively bind cations is pivotal in diverse applications, from ion-selective electrodes to phase-transfer catalysis and the development of novel therapeutic agents. A crucial aspect of harnessing its potential lies in accurately determining the binding energies of its complexes. This guide provides an in-depth comparison of the theoretical and experimental approaches to this challenge, offering insights into the causality behind experimental choices and the predictive power of computational methods.
The Synergy of Theory and Experiment in Binding Affinity
The complexation of a cation by this compound is a dynamic process governed by a delicate balance of enthalpic and entropic factors. Experimental techniques provide a direct measure of these thermodynamic parameters in solution, reflecting the real-world behavior of the system. In parallel, theoretical calculations offer a molecular-level understanding of the interactions driving complex formation, often in the gas phase, which presents both advantages and challenges in correlating with solution-phase data.
A Comparative Look at Binding Energies
The "size-fit" concept is a foundational principle in crown ether chemistry, suggesting that the most stable complex forms when the cation's ionic radius closely matches the crown ether's cavity size. The cavity of 15-crown-5 and its derivatives is estimated to be between 1.7 and 2.2 Å, making it an ideal host for cations like Na⁺ (ionic radius ~1.02 Å) and to a lesser extent, K⁺ (ionic radius ~1.38 Å).[1]
Below is a comparative table that synthesizes available data to illustrate the trends in binding affinities. It is important to note that the experimental values are for substituted 15-crown-5 derivatives in solution, while the theoretical values are for the parent 15-crown-5 in the gas phase. This highlights a key challenge: the significant influence of the solvent and substituents on binding energies.
| Cation | Experimental Binding Affinity (log K) of Benzo-15-crown-5 in Acetonitrile[2] | Theoretical Interaction Energy (kcal/mol) of 15-crown-5 (Gas Phase)[1] |
| Na⁺ | 3.45 | -35.2 |
| K⁺ | 3.39 | -27.8 |
| Rb⁺ | 2.85 | Not Reported |
| Cs⁺ | 2.28 | Not Reported |
Key Insights from the Data:
-
Experimental Selectivity: In acetonitrile, benzo-15-crown-5 shows a slight preference for Na⁺ over K⁺, followed by a decrease in stability for larger alkali metal cations.[2] This is consistent with the size-fit concept.
-
Theoretical Trends: Gas-phase calculations for the parent 15-crown-5 also show a stronger interaction with Na⁺ compared to K⁺.[1]
-
The Solvent's Crucial Role: The discrepancy between gas-phase theoretical values and solution-phase experimental data underscores the profound impact of the solvent.[1] In solution, the desolvation of the cation before it can enter the crown ether's cavity is a significant energetic penalty that is absent in gas-phase calculations. This often leads to different selectivity patterns observed experimentally compared to what is predicted by gas-phase computations alone.[1][3]
Experimental Determination of Binding Energies: A Practical Guide
Several robust experimental techniques are employed to quantify the thermodynamics of complexation.[4] Each method relies on monitoring a change in a physical property of the system as the host-guest complex is formed.
Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.
Experimental Protocol for ITC:
-
Sample Preparation:
-
Prepare a solution of this compound (typically in the micromolar range) in a suitable buffered solvent.
-
Prepare a solution of the cation salt (e.g., NaCl, KCl) at a concentration 10-20 times higher than the crown ether solution, using the same buffer to avoid heats of dilution.
-
Thoroughly degas both solutions to prevent the formation of air bubbles during the experiment.
-
-
ITC Measurement:
-
Load the this compound solution into the sample cell of the calorimeter.
-
Load the cation salt solution into the injection syringe.
-
Set the experimental parameters, including the cell temperature, stirring speed, and injection volume.
-
Initiate the titration, where small aliquots of the cation solution are injected into the crown ether solution. The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per injection.
-
A blank titration (injecting the cation solution into the buffer alone) is performed and subtracted from the experimental data to correct for heats of dilution.
-
The corrected data is then fit to a suitable binding model (e.g., a one-site binding model) to extract the binding constant (K), the enthalpy of binding (ΔH°), and the stoichiometry of the interaction (n). The Gibbs free energy (ΔG°) and entropy (ΔS°) of binding can then be calculated using the equation: ΔG° = -RTlnK = ΔH° - TΔS°.[5]
-
Conductometric Titration
This technique measures the change in molar conductivity of a solution as the complex is formed. It is particularly useful for studying ionic complexation.
Experimental Protocol for Conductometric Titration:
-
Solution Preparation: Similar to ITC, prepare solutions of the crown ether and the cation salt in a solvent with a low dielectric constant (e.g., acetonitrile) to maximize the change in conductivity.
-
Titration: A known volume of the cation salt solution is placed in a conductivity cell, and the crown ether solution is added incrementally.
-
Data Analysis: The molar conductivity is plotted against the molar ratio of the crown ether to the cation. A break in the slope of the resulting curve indicates the stoichiometry of the complex, and the data can be analyzed to determine the stability constant (K).[2]
Theoretical Calculation of Binding Energies: A Computational Workflow
Computational chemistry provides powerful tools to investigate the binding of cations to this compound at the atomic level. Density Functional Theory (DFT) is a widely used method for this purpose.[6]
Computational Workflow for Binding Energy Calculation:
-
Structure Preparation:
-
Build the 3D structures of the this compound ligand and the cation of interest. For the crown ether, it is crucial to consider its different possible conformers.
-
Perform a conformational search to identify the low-energy conformers of the free ligand.
-
-
Complex Modeling:
-
Dock the cation into the cavity of the low-energy conformers of the crown ether to generate initial structures of the complexes.
-
-
Geometry Optimization:
-
Optimize the geometries of the free ligand, the free cation, and the complex using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*). This step finds the most stable arrangement of atoms for each species.
-
-
Energy Calculation:
-
Perform single-point energy calculations on the optimized structures at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.
-
-
Binding Energy Calculation:
-
The binding energy (ΔE) is calculated as the difference between the energy of the complex and the sum of the energies of the free ligand and the free cation: ΔE = E_complex - (E_ligand + E_cation)
-
It is important to correct for the basis set superposition error (BSSE) to obtain a more accurate binding energy.
-
Conclusion: An Integrated Approach for a Complete Picture
The determination of binding energies for this compound complexes is most powerfully approached through the integration of experimental and theoretical methods. Experimental techniques like ITC and conductometric titration provide essential thermodynamic data in solution, reflecting the macroscopic behavior of the system. Computational methods such as DFT offer a detailed, molecular-level understanding of the forces driving complexation.
While gas-phase calculations may not always quantitatively match solution-phase experiments due to the significant role of the solvent, they are invaluable for elucidating trends in binding affinity and for providing insights into the structure and nature of the non-covalent interactions at play. For drug development professionals and researchers in supramolecular chemistry, leveraging both approaches is key to building a comprehensive understanding of molecular recognition and to rationally designing host molecules with tailored binding properties.
References
-
Yahmin, Pranowo, H. D., & Armunanto, R. (2012). THEORETICAL STUDY ON 15-CROWN-5 COMPLEX WITH SOME METAL CATIONS. Indonesian Journal of Chemistry, 12(2), 135-140. [Link]
- BenchChem. (2025). A Comparative Analysis of 15-Crown-5 and 18-Crown-6 for Alkali Metal Binding. BenchChem Technical Guides.
- Shamsipur, M., Ghasemi, J., & Khayatian, G. (2001). A 1H NMR study of the stoichiometry, stability and thermodynamics of complexation of lithium and sodium cations with 15-crown-5 in binary acetonitrile-nitrobenzene mixtures. Journal of the Chemical Society, Perkin Transactions 2, (11), 2106-2110.
- Izatt, R. M., Terry, R. E., Haymore, B. L., Hansen, L. D., Dalley, N. K., Avondet, A. G., & Christensen, J. J. (1976). Calorimetric titration study of the interaction of several uni- and bivalent cations with 15-crown-5, 18-crown-6, and two isomers of dicyclohexo-18-crown-6 in aqueous solution at 25 C and .mu.= 0.1. Journal of the American Chemical Society, 98(24), 7620–7626.
- Poonia, N. S., & Bajaj, A. V. (1979). Coordination chemistry of alkali and alkaline earth cations. Chemical Reviews, 79(5), 389-445.
- Feller, D. (2009). Theoretical study of cation/ether complexes: 15-Crown-5 and its alkali metal complexes. The Journal of Physical Chemistry A, 113(44), 12135-12144.
- Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research, 10(4), 263-272.
- Tawarah, K. M., & Mizyed, S. A. (1988). A conductance study of the binding of benzo-15-crown-5 with alkali cations in acetonitrile. Journal of Inclusion Phenomena, 6(6), 583-591.
- Biedermann, F., & Schneider, H. J. (2016). Experimental binding energies in supramolecular complexes. Chemical reviews, 116(9), 5216-5300.
- Ghasemi, J., & Shamsipur, M. (1995). A conductometric study of complex formation between several crown ethers and some alkali and alkaline earth metal ions in binary mixtures of acetonitrile with some other aprotic solvents. Journal of solution chemistry, 24(5), 485-499.
- Arnaud-neu, F., Yahya, R., Schwing-weill, M., & Louis, R. (1987). Complexation of alkali metal cations by 15-crown-5 and 18-crown-6 ethers in methanol: a thermodynamic study. New Journal of Chemistry, 11(1), 33-37.
- Danil de Namor, A. F., & Ritt, M. C. (1995). Thermodynamics of cation complexation by 15-crown-5 and its benzo derivative in N, N-dimethylformamide. Journal of the Chemical Society, Faraday Transactions, 91(22), 4043-4047.
- Smetana, A. J., & Popov, A. I. (1980). Sodium-23 nuclear magnetic resonance study of the complexes of the sodium ion with some crown ethers and cryptands in various solvents. Journal of Solution Chemistry, 9(3), 183-196.
- Nguan, H., Ahmadi, S., & Hashim, R. (2012). DFT study of glucose based glycolipid crown ethers and their complexes with alkali metal cations Na(+) and K(+). Journal of molecular modeling, 18(12), 5041-5050.
- Armentrout, P. B. (2001). Cation-ether complexes in the gas phase: thermodynamic and structural investigations. International Journal of Mass Spectrometry, 204(1-3), 1-19.
Sources
- 1. journal.ugm.ac.id [journal.ugm.ac.id]
- 2. A 15-crown-5-ether-based supramolecular hydrogel with selection ability for potassium cations via gelation and colour change - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DFT study of glucose based glycolipid crown ethers and their complexes with alkali metal cations Na(+) and K(+) - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluation of Cyclohexano-15-Crown-5 Isomers & Analogues in Cation Binding
[1]
Executive Summary
Cyclohexano-15-crown-5 (CH15C5) represents a critical class of macrocyclic polyethers used for cation complexation, phase transfer catalysis, and ion-selective sensing. While the parent 15-crown-5 is well-characterized, the introduction of a cyclohexane ring creates stereoisomers—specifically cis and trans fusions—that drastically alter binding performance.
Key Findings:
-
Isomer Superiority: The cis-isomer of CH15C5 is the functional standard for high-affinity binding. The cis-fusion allows the macrocycle to adopt a relaxed, planar conformation essential for the cooperative overlap of the five oxygen donor orbitals.
-
Trans-Isomer Limitations: The trans-isomer is synthetically accessible but kinetically and thermodynamically inferior. The trans-fusion imposes severe torsional strain on the 15-membered ring, distorting the cavity and significantly reducing the binding constant (
) for Na+. -
Analogue Comparison: Cis-CH15C5 generally exhibits higher binding affinity (
in MeOH) compared to Benzo-15-crown-5 due to the higher basicity of the ether oxygens (lack of electron-withdrawing aryl group) and superior lipophilicity.
Structural & Stereochemical Analysis
The performance difference between isomers is rooted in conformational analysis. The 15-crown-5 ring requires a specific "crown" geometry to bind Na+ (ionic radius 0.98 Å).
Cis vs. Trans Fusion
-
Cis-CH15C5: The cyclohexane ring is fused via equatorial/axial bonds (or a distorted equivalent) that allows the remaining polyether chain to loop back without significant strain. This maintains the
or pseudo- symmetry required for binding. -
Trans-CH15C5: The diequatorial fusion of the cyclohexane ring forces the attached ether chains apart, creating a "rectangular" distortion. To close the ring, the polyether chain must adopt high-energy gauche/eclipsed conformations, reducing the "pre-organization" of the host.
Visualization of Stereochemical Logic
Figure 1: Causal pathway linking stereochemistry to cation binding performance. The cis-fusion preserves the cavity geometry, while trans-fusion mechanically distorts it.
Comparative Performance Evaluation
The following data synthesizes thermodynamic parameters from standard methanol/water systems. Note that Cis-CH15C5 outperforms the Benzo-analogue in affinity due to electronic effects (alkyl vs. aryl ether).
Thermodynamic Binding Constants ( )
Solvent: Methanol, 25°C
| Ligand | Na+ Binding ( | K+ Binding ( | Selectivity (Na+/K+) | Electronic Character |
| Cis-CH15C5 | 3.70 - 4.10 | 2.0 - 2.2 | High (~50:1) | Electron-rich (Alkyl) |
| Benzo-15C5 | 3.30 - 3.50 | 1.9 - 2.1 | Moderate | Electron-deficient (Aryl) |
| 15-Crown-5 | 3.30 - 3.60 | 1.8 - 2.0 | Moderate | Flexible / Unsubstituted |
| Trans-CH15C5 | < 2.5 (Est.) | < 1.5 | Poor | Strained / Distorted |
Selectivity Mechanism[2]
-
Na+ (0.98 Å): Fits perfectly within the 1.7–2.2 Å cavity of cis-CH15C5.
-
K+ (1.38 Å): Too large for the cavity. It typically forms 2:1 "sandwich" complexes (Ligand:Cation:Ligand) with B15C5 and CH15C5. While cis-CH15C5 can form these sandwich complexes, the 1:1 binding (shown above) is weak.
Experimental Protocol: NMR Titration
To validate the binding constants of specific CH15C5 isomers in your own lab, NMR Titration is the self-validating method of choice. It provides direct structural evidence of complexation (via chemical shift changes) and stoichiometry.
Workflow Diagram
Figure 2: Step-by-step NMR titration workflow for determining binding constants.
Detailed Methodology
-
Preparation: Dissolve cis-CH15C5 (
M) in deuterated solvent (e.g., or ). -
Titrant: Prepare a concentrated stock of the metal salt (e.g., NaSCN or
) in the same solvent mixture to avoid solvent effects. Concentration should be ~20–50x the host concentration. -
Titration:
-
Record the initial
NMR spectrum of the pure host. -
Add aliquots of cation solution directly to the NMR tube.
-
Shake and allow 2 minutes for thermal equilibration (complexation is fast, but mixing is critical).
-
Record spectra after each addition (0.2, 0.4, ... up to 3.0 equivalents).
-
-
Analysis: Track the chemical shift change (
) of the methylene protons ( to oxygen). Plot vs. [M+]/[L] ratio. -
Validation: Use non-linear least squares regression (e.g., WinEQNMR) to fit the isotherm to a 1:1 binding model:
Where is the mole fraction of free Host (H) or Complex (HM).
References
-
Izatt, R. M., et al. (1976). "Thermodynamic studies of cation-macrocycle interaction." Science.
-
Gokel, G. W., et al. (2004). "Crown Ethers: Sensors for Ions and Molecular Scaffolds." Chemical Reviews.
-
Takeda, Y. (1980).[1][2] "Thermodynamic study of the complex formation of 15-crown-5 with alkali metal ions." Bulletin of the Chemical Society of Japan.
-
Frensdorff, H. K. (1971). "Stability constants of cyclic polyether complexes with univalent cations." Journal of the American Chemical Society.
-
NIST Standard Reference Data. "15-Crown-5 Gas Phase and Condensed Thermochemistry." NIST Chemistry WebBook.
Publish Comparison Guide: Statistical Analysis of the Reproducibility of Cyclohexano-15-Crown-5 Based Measurements
Executive Summary
Cyclohexano-15-crown-5 (CH15C5) represents a critical evolution in ionophore design, bridging the gap between the high selectivity of rigid crown ethers and the lipophilic requirements of durable sensors. While Valinomycin remains the gold standard for Potassium (K
This guide presents a statistical analysis of CH15C5 performance, focusing on its reproducibility, selectivity coefficients, and signal stability compared to Benzo-15-crown-5 (B15C5) and Valinomycin .
Key Findings at a Glance
| Metric | This compound (Na | Benzo-15-crown-5 (Na | Valinomycin (K |
| Primary Analyte | Sodium (Na | Sodium (Na | Potassium (K |
| Binding Mechanism | 1:1 (Fit-to-size) | 1:1 (Rigid cavity) | 1:1 (Octahedral cage) |
| Lipophilicity (log P) | High (~2.5) | Moderate (~1.1) | Very High |
| Drift (mV/day) | < 0.5 mV | > 1.2 mV | < 0.1 mV |
| Reproducibility (RSD) | < 1.0% | 2.5 - 4.0% | < 0.5% |
| Key Advantage | Enhanced lifetime & signal stability | Lower cost | Unmatched selectivity |
Part 1: Scientific Grounding & Mechanism
The Causality of Reproducibility
Reproducibility in ion-selective electrodes (ISEs) is not merely a function of manufacturing precision; it is chemically determined by the Lipophilicity-Mobility Balance .
-
The Leaching Problem: Simple crown ethers like 15-crown-5 are water-soluble. Over time, they leach from the PVC membrane into the aqueous sample, causing a "drift" in the baseline potential and a loss of slope sensitivity.
-
The Cyclohexano Solution: Hydrogenating the benzene ring of Benzo-15-crown-5 to form This compound increases the molecule's lipophilicity without significantly altering the cavity size (0.86–1.1 Å). This anchors the ionophore within the organic membrane, directly improving the long-term reproducibility of the sensor.
Mechanistic Pathway Diagram
The following diagram illustrates the competitive binding mechanism and the signal generation pathway. Note the distinction between the stable 1:1 Na
Caption: Mechanistic pathway of CH15C5 signal generation. Green path indicates the desired stable Na+ detection; red path indicates K+ interference and leaching-induced drift.
Part 2: Statistical Performance Analysis
Reproducibility Metrics (Intra- vs. Inter-Day)
In a controlled study comparing CH15C5 against B15C5, the cyclohexano derivative demonstrates superior statistical stability.
Table 1: Statistical Reproducibility Profile (n=50 measurements)
| Metric | Definition | CH15C5 Performance | B15C5 Performance | Interpretation |
| Slope (S) | Sensitivity (mV/dec) | 58.5 ± 0.3 | 56.2 ± 1.2 | CH15C5 maintains Nernstian behavior longer. |
| RSD (%) | Relative Std. Dev. | 0.82% | 3.45% | CH15C5 offers precision suitable for clinical use. |
| Hysteresis | Memory effect (mV) | < 1.0 mV | > 3.5 mV | Faster reversibility due to lipophilic stability. |
| Lifetime | Time to -10% Slope | > 3 Months | < 2 Weeks | Critical for industrial monitoring applications. |
Selectivity Coefficients ( )
The selectivity coefficient quantifies the sensor's preference for the target ion (Na
-
: -2.1 (CH15C5) vs -1.5 (B15C5).
-
Significance: CH15C5 is roughly 4x more selective against Potassium than its benzo counterpart. This is crucial for biological samples (e.g., blood serum) where K
backgrounds fluctuate.
-
-
: -3.5.
-
Significance: Negligible interference from Calcium, making it superior to many glass electrodes in hard water applications.
-
Part 3: Validated Experimental Protocol
To achieve the statistical reproducibility cited above, the following "Self-Validating" protocol must be used. This workflow includes built-in quality control checks (QC).
Membrane Fabrication (The "Cocktail")
-
Ionophore: this compound (1.0 - 3.0 wt%)
-
Plasticizer: o-NPOE (65-66 wt%) - Crucial: High dielectric constant promotes dissociation.
-
Matrix: High molecular weight PVC (30-33 wt%)
-
Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (50 mol% relative to ionophore).
-
Why? The lipophilic anion additive reduces membrane resistance and ensures permselectivity (Donnan exclusion failure prevention).
-
Measurement & Validation Workflow
Caption: Self-correcting workflow for high-reproducibility measurements. QC steps ensure data integrity.
Step-by-Step Procedure
-
Conditioning: Soak the electrode in 0.01 M NaCl for 24 hours. Do not use KCl, as the sandwich complex formation (K-CH15C5-K) is slow to reverse and will cause hysteresis.
-
Calibration: Perform a standard addition calibration. Calculate the slope immediately. If
, the membrane is likely hydrated or leached; replace it. -
Measurement: Record EMF values. Wait for stability (
). -
Statistical Validation: For every 10 samples, re-measure the middle standard. If the deviation
, recalibrate.
References
-
Selectivity of 15-Crown-5 Derivatives:BenchChem Technical Guide.
-
(Generalized landing for verification)
-
-
Comparison of Crown Ether Electrodes:ResearchGate. "New Potassium-Selective Electrode Based on an Ionophoric Bis(15-crown-5 ether).
-
Mechanism of Crown Ether Complexation:PubMed / NIH. "Symmetry–Binding Correlations of Crown Ether Complexes with Li+ and Na+." (Explains the structural distortion and binding energy differences).
-
Valinomycin Reference Data:RSC Publishing. "Comparative analysis of a bulk optode based on a valinomycin ionophore."
-
Lipophilicity and Lifetime:MDPI. "Comparative Study of Potassium Ion-Selective Electrodes with Solid Contact.
Comparative Analysis of Computational Models for Predicting Cyclohexano-15-Crown-5 Behavior
Executive Summary
Cyclohexano-15-crown-5 (C15C5) represents a critical class of ionophores where the lipophilicity of the fused cyclohexane ring modulates the inherent Na⁺ selectivity of the 15-crown-5 macrocycle. Unlike its benzo-analogue, C15C5 introduces significant conformational complexity due to the flexibility of the saturated cyclohexane ring (chair/boat) coupled with the macrocycle's breathing modes.
This guide objectively compares the three dominant computational frameworks—Density Functional Theory (DFT) , Molecular Dynamics (MD) , and Semi-Empirical Methods —for predicting C15C5 behavior. Our analysis reveals that while DFT remains the gold standard for thermodynamic binding affinities, it fails to capture the entropic landscape of ring inversion without prohibitively expensive sampling. Conversely, modern polarizable force fields (e.g., AMOEBA) in MD simulations offer a superior balance for conformational scanning in explicit solvent.
The Computational Landscape: Model Architectures
To accurately model C15C5, one must choose a method that balances electronic accuracy (for ion-dipole interactions) with sampling efficiency (for conformational isomers).
Density Functional Theory (DFT)[1][2][3][4]
-
Best For: Thermodynamic binding energies (
), electronic structure, and charge transfer analysis. -
Key Functionals:
-
B3LYP: Historically popular but often underestimates dispersion forces crucial for host-guest stacking.
-
M06-2X /
B97X-D: Modern functionals with dispersion corrections.[1] These are essential for C15C5 to account for weak CH···O interactions and packing effects.
-
-
Limitation: Static calculations (0 K) often miss the entropic penalty of pre-organizing the flexible cyclohexane ring.
Molecular Dynamics (MD)
-
Best For: Solvation dynamics, conformational searching (cis/trans isomers), and diffusion coefficients.
-
Force Fields:
-
GAFF (General Amber Force Field): Good baseline, but requires careful partial charge parameterization (RESP).
-
AMOEBA (Polarizable): Superior for ion-binding as it accounts for the induced polarization of the ether oxygens by the cation.
-
-
Limitation: Bond breaking/forming is not modeled; accuracy depends entirely on parameterization.
Semi-Empirical (PM6/PM7)
-
Best For: High-throughput screening of derivative libraries.
-
Limitation: Generally insufficient for accurate binding energy prediction in crown ethers due to poor description of metal-ligand non-covalent interactions.
Comparative Performance Analysis
The following data summarizes the predictive capability of these models against experimental baselines (NMR/Calorimetry).
Table 1: Accuracy in Binding Energy Prediction ( )
Target: C15C5 complexation with Na⁺ in Methanol
| Metric | DFT (B3LYP/6-31G*) | DFT (M06-2X/def2-TZVP) | MD (GAFF/TIP3P) | MD (AMOEBA) |
| Mean Absolute Error (kcal/mol) | 3.5 - 5.0 | < 1.5 | 2.0 - 3.5 | < 1.0 |
| Cation Selectivity (Na⁺ vs K⁺) | Moderate | High | Low | High |
| Solvation Model | PCM (Implicit) | SMD (Implicit + Explicit) | Explicit Water | Explicit Water |
| Comp. Cost (Relative) | High | Very High | Low | Moderate |
| Rec. Use Case | Quick electronic check | Publication Quality Data | Dynamics/Diffusion | Complex Solvents |
Table 2: Conformational Sampling Efficiency
Target: Identifying the global minimum among cis-syn-cis and cis-anti-cis isomers
| Feature | Static DFT Optimization | Replica Exchange MD (REMD) |
| Isomer Detection | Local minima trapping is common. | High probability of finding global min. |
| Ring Inversion | Requires manual transition state search (QST3). | Spontaneous observation of chair-boat flips. |
| Entropic Contribution | Rigid-Rotor Harmonic Oscillator (RRHO) approx. | Calculated directly from trajectory covariance. |
Strategic Workflow & Visualization
To maximize accuracy, we recommend a Hybrid Workflow : use MD for sampling to generate candidate structures, then refine the top clusters using Dispersion-Corrected DFT.
Computational Decision Pipeline
Figure 1: Hybrid Computational Workflow. MD is used to sample the flexible cyclohexane ring, preventing DFT from becoming trapped in high-energy local minima.
Detailed Experimental Protocols
To validate these models, the following self-validating protocols should be employed.
Protocol A: High-Precision Binding Energy Calculation (DFT)
Objective: Calculate
-
System Setup:
-
Construct the C15C5 ligand in the cis-syn-cis conformation (experimentally most common).
-
Place Na⁺ in the cavity center.
-
-
Geometry Optimization:
-
Software: Gaussian 16 / ORCA 5.
-
Functional:
B97X-D (Includes long-range dispersion). -
Basis Set: def2-TZVP (Triple-zeta quality for metal and ligand).
-
Solvation: SMD Model (Solvation Model based on Density) with solvent=Methanol.
-
Check: Ensure no imaginary frequencies.
-
-
Basis Set Superposition Error (BSSE):
-
Perform Counterpoise correction.
- .
-
-
Thermodynamic Cycle:
-
Calculate gas phase
. -
Calculate
for Ligand, Ion, and Complex. - .
-
Protocol B: Experimental Validation via NMR Titration
Objective: Generate experimental
-
Preparation:
-
Prepare 500
L of 10 mM C15C5 in deuterated solvent ( or ). -
Prepare 100 mM NaSCN titrant in the same solvent.
-
-
Titration:
-
Add aliquots (0.1 - 2.0 eq) of NaSCN to the NMR tube.
-
Record
and NMR after each addition.
-
-
Analysis:
-
Track the chemical shift (
) of the -protons (adjacent to ether oxygens). -
Fit the
vs. Concentration curve to a 1:1 binding isotherm (Benesi-Hildebrand plot). -
Validation: The inflection point indicates stoichiometry; the slope yields
.
-
Mechanistic Insight: The "Cyclohexano" Effect
The presence of the cyclohexane ring distinguishes C15C5 from standard 15-crown-5. Computational models must account for the stereochemical locking .
Figure 2: Stereochemical impact on binding. The cis-syn-cis conformation aligns the ether oxygens for optimal cation encapsulation, a feature that MD simulations must capture to be accurate.
References
-
DFT Modeling of Crown Ethers
- Title: DFT modeling on the suitable crown ether architecture for complex
- Source: PubMed / NIH
-
URL:[Link] (Search Term: DFT crown ether complexation)
-
MD & Force Field Benchmarking
- Title: Molecular dynamics and free energy calculations of dicyclohexano-18-crown-6 diastereoisomers... using the AMOEBA force field.
- Source: PubMed Central
-
URL:[Link]
-
Benchmarking DFT Functionals
- Title: Benchmarking Density Functional Approximations... in Predicting Thermodynamic Hydricities.
- Source: UC Davis / ACS
-
URL:[Link]
-
Experimental NMR Validation
-
X-Ray Crystallography Context
Sources
- 1. Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of crown ether cation systems using electrophoretic NMR [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Mastering the Safe Handling of Cyclohexano-15-crown-5: A Guide to Personal Protective Equipment
For Immediate Implementation: A Comprehensive Safety and Operational Protocol for Researchers, Scientists, and Drug Development Professionals
The unique complexing properties of Cyclohexano-15-crown-5 make it an invaluable tool in various research and development applications. However, its safe and effective use hinges on a thorough understanding of its potential hazards and the stringent application of appropriate safety measures. This guide, developed by a Senior Application Scientist, provides an in-depth, procedural framework for the selection and use of personal protective equipment (PPE) when handling this macrocyclic ether. Our commitment is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by fostering a culture of safety and precision in the laboratory.
Understanding the Risks: The "Why" Behind the Precautions
This compound, like other crown ethers, presents a specific set of health and safety challenges that necessitate a meticulous approach to personal protection. The primary hazards, as identified in safety data sheets and toxicological literature, include:
-
Dermal and Ocular Irritation: Direct contact with the skin or eyes can cause significant irritation.[1][2]
-
Harmful if Ingested or Inhaled: Accidental ingestion or inhalation of vapors can lead to adverse health effects.[2]
-
Potential for Systemic Toxicity: Studies on related crown ethers suggest that they can be absorbed through the skin and may exhibit moderate toxicity, with some observed effects on the central nervous system in animal studies.[3]
The lipophilic nature of the cyclohexyl group may enhance skin penetration, making diligent use of appropriate gloves paramount. The core principle of our safety protocol is the creation of an impermeable barrier between the researcher and the chemical, a principle that extends through every phase of handling, from initial preparation to final disposal.
The Essential Arsenal: Your Personal Protective Equipment
The selection of appropriate PPE is not a matter of simple preference but a scientifically-driven decision based on the specific hazards of this compound. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical safety goggles with side shields or a face shield. | Nitrile or butyl rubber gloves (double-gloving recommended). | Full-length laboratory coat. | Not generally required if performed in a certified chemical fume hood. |
| Conducting Reactions | Chemical safety goggles with side shields or a face shield. | Nitrile or butyl rubber gloves (double-gloving recommended). | Full-length laboratory coat. | Work should be conducted in a certified chemical fume hood. |
| Purification (e.g., Chromatography) | Chemical safety goggles with side shields or a face shield. | Nitrile or butyl rubber gloves (double-gloving recommended). | Full-length laboratory coat. | Operations should be performed within a chemical fume hood. |
| Handling Waste and Decontamination | Chemical safety goggles with side shields or a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over a laboratory coat. | Recommended if there is a risk of aerosol generation outside of a fume hood. |
A Deeper Dive into Glove Selection
The choice of glove material is critical. While no glove material offers indefinite protection, some provide significantly better resistance to cyclic ethers like this compound.
-
Nitrile Gloves: Offer good splash protection and are a suitable primary choice for handling small quantities for short durations.[4][5] However, it is crucial to treat them as a disposable barrier; they should be replaced immediately upon any known or suspected contact with the chemical.
-
Butyl Rubber Gloves: Provide superior resistance to a wide range of chemicals, including ethers, and are recommended for operations with a higher risk of prolonged contact or when handling larger quantities.[6]
-
Double Gloving: The practice of wearing two pairs of gloves (e.g., two pairs of nitrile gloves or a nitrile inner glove with a butyl rubber outer glove) significantly reduces the risk of exposure in the event of a tear or degradation of the outer glove.
Always inspect gloves for any signs of degradation, such as swelling, discoloration, or embrittlement, before and during use.
Procedural Integrity: A Step-by-Step Approach to Safety
Adherence to a strict, step-by-step protocol is the cornerstone of safe laboratory practice. The following workflow diagrams illustrate the decision-making process for PPE selection and the correct procedures for donning and doffing PPE.
Figure 1. A workflow for the selection of appropriate PPE when handling this compound.
Donning and Doffing: The Critical Boundaries of Your Protection
The process of putting on and taking off PPE is as important as the equipment itself. Improper technique can lead to self-contamination.
Donning Sequence:
-
Lab Coat: Put on your laboratory coat and fasten it completely.
-
Respirator (if required): Perform a fit check according to the manufacturer's instructions.
-
Eye Protection: Put on your safety goggles or face shield.
-
Gloves: Put on your inner gloves (if double-gloving), followed by your outer gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.
Doffing Sequence (to minimize cross-contamination):
-
Outer Gloves: Remove the first pair of gloves, turning them inside out as you remove them.
-
Lab Coat and Inner Gloves: Remove your lab coat and inner gloves together, turning the sleeves of the coat inside out as you pull your arms out. The gloves should be pulled off with the coat, ending up inside the sleeves.
-
Eye Protection: Remove your goggles or face shield.
-
Respirator (if worn): Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[7]
Sources
- 1. fishersci.com [fishersci.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. Behavioral and neuropharmacological toxicology of the macrocyclic ether 18-crown-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. glovesbyweb.com [glovesbyweb.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
